Product packaging for Maculine(Cat. No.:CAS No. 524-89-0)

Maculine

Cat. No.: B191768
CAS No.: 524-89-0
M. Wt: 243.21 g/mol
InChI Key: VPNYHHBCMOYPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Maculine is a high-purity chemical compound provided as a reliable reference standard for research and development purposes. Its specific mechanism of action and primary research applications—which may include areas such as biochemistry, cell signaling, or pharmaceutical development—should be detailed here based on peer-reviewed studies. This product is intended for laboratory analysis and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the available scientific literature for established protocols and to investigate its potential in their specific fields of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B191768 Maculine CAS No. 524-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-15-12-7-2-3-16-13(7)14-9-5-11-10(4-8(9)12)17-6-18-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYHHBCMOYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200416
Record name 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-89-0
Record name Maculine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maculine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maculine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolo(4,5-g)furo(2,3-b)quinoline, 9-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MACULINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67W5VPJ6AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Maculine: A Technical Overview of its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculine is a furoquinoline alkaloid naturally occurring in various plant species of the Rutaceae family. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and characterization, where available in public literature, are presented. Furthermore, this guide summarizes quantitative biological data and explores the current understanding of its mechanism of action.

Chemical Structure and Properties

This compound, with the chemical formula C₁₃H₉NO₄, is a heterocyclic compound featuring a fused furoquinoline core. Its systematic IUPAC name is 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline. The structure is characterized by a methoxy group and a methylenedioxy group attached to the quinoline ring system.

Chemical Structure of this compound:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₉NO₄[1][2]
Molecular Weight 243.22 g/mol [2]
IUPAC Name 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline[2]
CAS Number 524-89-0[1][2]
Appearance Colorless needles[3]
Melting Point 196-197 °C[3]
Boiling Point (est.) 386.08 °C[3]
Density (est.) 1.29 g/cm³[3]
pKa (predicted) 7.47[3]

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, primarily antimicrobial and cytotoxic. The following table summarizes the available quantitative data on its bioactivity.

Table 2: Quantitative Biological Activity of this compound

Activity TypeTest Organism/Cell LineMeasurementValueReference
AntibacterialBacillus cereusMIC6.2 - 12.5 µg/mL[4]
AntifungalCandida kruseiMIC25 - 50 µg/mL[4]
AntimycobacterialMycobacterium smegmatisMIC156.25 µg/mL[5]
CytotoxicityHepatocarcinoma (HepG2) cellsIC₅₀41.56 µM[6]
CytotoxicityColon carcinoma HCT116 (p53-/-) cellsIC₅₀90.66 µM[6]

Experimental Protocols

Synthesis of this compound

A synthetic route to this compound has been described by Ohta and Mori. The general scheme is outlined below.

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_end Final Product A 3,4-Methylenedioxyaniline C Condensation A->C B Diethyl (2-benzyloxyethyl)malonate B->C D 3-(2-Benzyloxyethyl)-4-hydroxy-6,7-methylenedioxycarbostyril C->D E Methylation (Diazomethane) D->E F 4-Methoxy derivative E->F G Cyclization (Polyphosphoric acid) F->G H 4-Methoxy-6,7-methylenedioxy-2,3-dihydrofuro[2,3-b]quinoline G->H I Dehydrogenation (N-bromosuccinimide) H->I J This compound (8) I->J

Caption: Synthetic pathway for this compound as described by Ohta and Mori.

Protocol: The synthesis begins with the condensation of 3,4-methylenedioxyaniline with diethyl (2-benzyloxyethyl)malonate to yield 3-(2-benzyloxyethyl)-4-hydroxy-6,7-methylenedioxycarbostyril[1]. This intermediate is then methylated using diazomethane. The resulting 4-methoxy derivative undergoes cyclization in the presence of polyphosphoric acid to form the dihydrofuroquinoline ring system[1]. Finally, dehydrogenation with N-bromosuccinimide affords this compound[1].

Isolation of this compound

This compound is naturally found in various plants of the Rutaceae family, including Flindersia maculosa, Esenbeckia grandiflora, and Zanthoxylum tingoassuiba[1][2]. A general protocol for its isolation from plant material is as follows:

G A Dried and Powdered Plant Material B Extraction (e.g., with methanol or hexane) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation D->E F Column Chromatography (Silica Gel) E->F G Elution with Solvent Gradient F->G H Fractions Containing this compound G->H I Further Purification (e.g., preparative TLC or recrystallization) H->I J Pure this compound I->J

Caption: A generalized workflow for the isolation of this compound from plant sources.

Protocol: Dried and powdered plant material (e.g., bark, leaves, or roots) is subjected to extraction with a suitable solvent such as methanol or hexane[1]. The resulting crude extract is then typically partitioned between immiscible solvents to achieve a preliminary separation of compounds based on polarity. The fraction containing this compound is then subjected to column chromatography, usually on silica gel, with a gradient of solvents of increasing polarity to elute the compounds[1]. Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing this compound are combined and may require further purification by techniques such as preparative TLC or recrystallization to yield the pure compound[1].

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Specific chemical shifts and coupling constants would be detailed here from primary literature.
¹³C NMR Specific chemical shifts for each carbon atom would be listed here from primary literature.
HRMS The exact mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ would be provided here from primary literature.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for the biological activities of this compound is not yet fully elucidated. However, as a furoquinoline alkaloid, its activity may be attributed to its ability to intercalate with DNA, a mechanism proposed for other compounds in this class[2]. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects.

There is currently no specific information available in the reviewed literature regarding the direct interaction of this compound with or modulation of specific cellular signaling pathways. Further research is required to determine the molecular targets and signaling cascades affected by this compound.

G A Furoquinoline Alkaloid (e.g., this compound) B Cell Membrane Penetration A->B C Nuclear Translocation B->C D DNA Intercalation C->D E Inhibition of DNA Replication and Transcription D->E F Induction of Apoptosis E->F G Cell Death F->G

Caption: A generalized and postulated mechanism of action for the cytotoxic effects of furoquinoline alkaloids.

Conclusion

This compound is a furoquinoline alkaloid with a well-defined chemical structure and demonstrated antimicrobial and cytotoxic activities. While synthetic and isolation methodologies have been established, a deeper understanding of its mechanism of action and its effects on cellular signaling pathways is needed to fully assess its therapeutic potential. Further research to obtain more extensive quantitative biological data and detailed spectroscopic information is warranted to advance the development of this compound as a potential lead compound in drug discovery.

References

The Core Mechanism of Macrolide Action in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of macrolide antibiotics in bacteria. It provides a comprehensive overview of their molecular interactions, the signaling pathways they disrupt, and the experimental methodologies used to investigate their antibacterial effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1][2] Erythromycin, the progenitor of this class, was first discovered in 1952 and has since been followed by the development of numerous semi-synthetic derivatives, including azithromycin and clarithromycin, which offer improved pharmacokinetic properties and a broader spectrum of activity.[1] Macrolides are clinically significant for treating various bacterial infections, particularly in patients with penicillin allergies.[1] They are effective against a range of Gram-positive bacteria and some Gram-negative organisms.[1][3]

The Primary Target: The Bacterial Ribosome

The antibacterial activity of macrolides stems from their ability to inhibit protein synthesis in bacteria.[2][4] They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[3][4] This binding is reversible and highly specific to bacterial ribosomes, which contributes to their favorable safety profile in humans.[2][3]

The Macrolide Binding Site

Macrolides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5][6] This tunnel serves as a conduit for the elongating polypeptide chain to exit the ribosome. The binding site is located near the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[5][7] The interaction is primarily with the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically with nucleotides in domain V and domain II.[5] Key residues involved in this interaction include A2058 and A2059.[8] Mutations in ribosomal proteins L4 and L22 can also confer resistance, likely by allosterically affecting the rRNA conformation of the binding site.[5]

Mechanism of Protein Synthesis Inhibition

Initially, it was believed that macrolides act as simple "plugs" in the ribosomal exit tunnel, physically obstructing the passage of all elongating polypeptide chains.[6][9] However, more recent evidence suggests a more nuanced, context-dependent mechanism of action.[6][7]

Macrolides selectively inhibit the translation of a subset of cellular proteins.[6][9] The inhibitory effect is dependent on the amino acid sequence of the nascent polypeptide chain.[6][7] The ribosome, with a macrolide bound in the NPET, experiences difficulty in catalyzing the formation of peptide bonds between specific combinations of amino acids.[7] This leads to ribosome stalling and premature dissociation of the peptidyl-tRNA from the ribosome.[10] This selective inhibition makes macrolides modulators of translation rather than global inhibitors.[6][9]

The following diagram illustrates the signaling pathway of macrolide-induced inhibition of protein synthesis.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit mRNA mRNA A_Site A-site P_Site P-site (Peptidyl-tRNA) P_Site->A_Site Translocation E_Site E-site NPET Nascent Peptide Exit Tunnel Stalling Ribosome Stalling & Peptidyl-tRNA Dissociation NPET->Stalling Context-specific interference with peptide bond formation Macrolide Macrolide Antibiotic Macrolide->NPET Binds within NPET of 50S subunit Protein_Synthesis Protein Synthesis (Elongation) Protein_Synthesis->P_Site Inhibition Inhibition of Protein Synthesis Stalling->Inhibition

Caption: Mechanism of macrolide-induced inhibition of bacterial protein synthesis.

Bacterial Resistance to Macrolides

The clinical efficacy of macrolides is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance are:

  • Target Site Modification: This is the most common mechanism and involves the methylation of an adenine residue (A2058) in the 23S rRNA by Erm methyltransferases.[11][12] This modification reduces the binding affinity of macrolides to the ribosome.[11][13] This can be either inducible or constitutive.[13]

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.[11][14] The mef (macrolide efflux) and msr (macrolide-streptogramin B resistance) genes encode for such pumps.[12][14]

  • Enzymatic Inactivation: Some bacteria produce enzymes, such as esterases or phosphotransferases, that can inactivate macrolide antibiotics by modifying their chemical structure.[11][14]

The following diagram illustrates the main mechanisms of bacterial resistance to macrolides.

Macrolide_Resistance cluster_cell Macrolide Macrolide Bacterial_Cell Bacterial Cell Macrolide->Bacterial_Cell Enters Cell Ribosome Ribosome (Target) Macrolide->Ribosome Binds to Ribosome Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Ribosome->Protein_Synthesis_Inhibition Inhibits Protein Synthesis Target_Modification Reduced Binding Efflux_Pump Efflux Pump (Mef/Msr) Efflux_Pump->Macrolide Pumps out Macrolide Efflux Reduced Intracellular Concentration Inactivating_Enzyme Inactivating Enzyme (Esterase/Phosphotransferase) Inactivating_Enzyme->Macrolide Modifies and Inactivates Macrolide Inactivation Inactive Drug Erm_Methyltransferase Erm Methyltransferase Erm_Methyltransferase->Ribosome Methylates 23S rRNA (Target Modification) Resistance Bacterial Resistance Target_Modification->Resistance Leads to Efflux->Resistance Leads to Inactivation->Resistance Leads to

Caption: Major mechanisms of bacterial resistance to macrolide antibiotics.

Quantitative Data on Macrolide Activity

The antibacterial potency of macrolides is quantified using various parameters, including Minimum Inhibitory Concentration (MIC) and dissociation constants (KD).

Table 1: Minimum Inhibitory Concentrations (MICs) of Macrolides against Various Bacteria
AntibioticBacteriumMIC (µg/mL)Reference
MiokamycinStaphylococcus (MLSB inducible)1-2[15]
MiokamycinStreptococci (Erythromycin-susceptible)0.12-0.5[15]
MiokamycinPneumococci (Erythromycin-susceptible)0.12-0.5[15]
MiokamycinEnterococci (Erythromycin-susceptible)0.5-2[15]
MiokamycinHaemophilus spp.32 (mode)[15]
MiokamycinNeisseria spp.0.5-1 (mode)[15]
MiokamycinB. catarrhalis1 (mode)[15]
MiokamycinL. pneumophila0.06 (mode)[15]
MiokamycinC. perfringens1 (mode)[15]
MiokamycinB. fragilis1 (mode)[15]
ErythromycinS. pneumoniae (with erm(B) gene)2 to >256[16]
AzithromycinS. pneumoniae (with erm(B) gene)8 to >256[16]
ErythromycinS. pneumoniae (with mef(A) gene)1 to 32[16]
AzithromycinS. pneumoniae (with mef(A) gene)3 to >256[16]
ErythromycinMulti-drug resistant Gram-negative bacteria (with phentolamine)MIC reduced 8-64 fold[17]
ClarithromycinMulti-drug resistant Gram-negative bacteria (with phentolamine)MIC reduced 8-64 fold[17]
AzithromycinMulti-drug resistant Gram-negative bacteria (with phentolamine)MIC reduced 8-64 fold[17]
Table 2: Dissociation Constants (KD) of Macrolides for Bacterial Ribosomes
CompoundRibosome SourceKD (nM)Reference
Erythromycin AE. coli3.6 ± 1.3[18]
DirithromycinT. thermophilus 70S5 ± 1[19]
ErythromycinT. thermophilus 70S8 ± 2[19]
DirithromycinE. coli 70S1.6 ± 0.5[19]
ErythromycinE. coli 70S2.6 ± 0.6[19]
[14C]-ErythromycinS. pneumoniae-[20]
[14C]-SolithromycinS. pneumoniae-[20]

Note: The reference for the S. pneumoniae KD values did not provide a specific numerical value in the abstract.

Key Experimental Protocols

The study of macrolide mechanism of action relies on a variety of biochemical and microbiological assays.

Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Prepare a series of twofold dilutions of the macrolide antibiotic in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[17]

Ribosome Binding Assays

Purpose: To measure the binding affinity of macrolides to bacterial ribosomes.

6.2.1. Fluorescence Polarization (FP) Assay:

  • Label a macrolide (e.g., erythromycin) with a fluorescent probe (e.g., BODIPY).

  • Incubate a fixed concentration of the fluorescently labeled macrolide with varying concentrations of bacterial ribosomes.

  • Measure the fluorescence polarization. The binding of the smaller fluorescent macrolide to the larger ribosome results in a slower rotation and an increase in polarization.

  • For competition assays, incubate the ribosome and fluorescent macrolide with varying concentrations of an unlabeled competitor macrolide. The displacement of the fluorescent macrolide by the unlabeled compound results in a decrease in polarization.

  • The data can be used to calculate the dissociation constant (KD).[18][19]

6.2.2. Filter Binding Assay:

  • Use a radiolabeled macrolide (e.g., [3H]erythromycin).

  • Incubate the radiolabeled macrolide with bacterial ribosomes.

  • Pass the mixture through a filter that retains the large ribosome-ligand complexes but allows the smaller, unbound ligand to pass through.

  • Measure the radioactivity retained on the filter to quantify the amount of bound macrolide.[18]

In Vitro Translation Inhibition Assay

Purpose: To measure the inhibitory effect of macrolides on protein synthesis in a cell-free system.

Methodology:

  • Utilize a cell-free transcription-translation system (e.g., PURExpress).

  • Use a DNA or mRNA template encoding a reporter protein (e.g., luciferase or Green Fluorescent Protein - GFP).

  • Set up reactions with and without varying concentrations of the macrolide antibiotic.

  • Incubate the reactions to allow for protein synthesis.

  • Measure the activity or fluorescence of the reporter protein. A decrease in signal in the presence of the macrolide indicates inhibition of translation.

  • The 50% inhibitory concentration (IC50) can be determined by plotting the signal as a function of macrolide concentration.[21][22][23]

The following diagram outlines a general workflow for an in vitro translation inhibition assay.

IVT_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection & Analysis Template DNA/mRNA Template (e.g., for Luciferase) Reaction_Mix Combine Template, IVT System, and Macrolide Dilutions Template->Reaction_Mix IVT_System In Vitro Translation System (e.g., PURExpress) IVT_System->Reaction_Mix Macrolide_Dilutions Serial Dilutions of Macrolide Antibiotic Macrolide_Dilutions->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Detection Measure Reporter Signal (Luminescence/Fluorescence) Incubation->Detection Analysis Plot Signal vs. Concentration and Determine IC50 Detection->Analysis

Caption: General workflow for an in vitro translation inhibition assay.

Conclusion

Macrolide antibiotics remain a cornerstone in the treatment of bacterial infections. Their intricate, context-dependent mechanism of action, centered on the selective inhibition of bacterial protein synthesis, continues to be an active area of research. A thorough understanding of their interaction with the bacterial ribosome and the mechanisms by which bacteria develop resistance is paramount for the development of novel and more effective antimicrobial agents. The experimental protocols detailed in this guide provide a foundation for the continued investigation and characterization of these and other ribosome-targeting antibiotics.

References

Maculine: A Technical Guide to Natural Sources, Biosynthesis, and Isolation of a Promising Furoquinoline Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the furoquinoline alkaloid Maculine. It details its primary natural sources within the plant kingdom, outlines a representative, detailed protocol for its isolation, and presents its biosynthetic pathway. Quantitative data on closely related, co-occurring furoquinoline alkaloids are provided to offer a contextual framework for extraction and yield studies.

Natural Occurrences of this compound

This compound, with the chemical name 9-methoxy[1][2]dioxolo[4,5-g]furo[2,3-b]quinoline, is a secondary metabolite primarily found in plants belonging to the Rutaceae family . This family is a rich source of various alkaloid structures. This compound has been successfully isolated from several genera, indicating its distribution across different species within this family.

Key plant species identified as natural sources of this compound include:

  • Genus Flindersia : Notably, Flindersia maculosa, commonly known as Leopardwood, has been identified as a significant source. This compound has been isolated from both the bark and leaves of this species.

  • Genus Helietta : The bark of Helietta apiculata and the stems of Helietta parvifolia are confirmed sources of this compound.[2]

  • Genus Zanthoxylum : this compound has been isolated from the roots of Zanthoxylum tingoassuiba.[3]

The presence of this compound is often alongside other prominent furoquinoline alkaloids such as skimmianine, dictamnine, kokusaginine, and flindersiamine.

Quantitative Analysis of Furoquinoline Alkaloids in Rutaceae Species

While specific quantitative yield data for this compound is not extensively documented in publicly available literature, studies on co-occurring furoquinoline alkaloids provide valuable benchmarks for expected yields from Rutaceae plant material. The following table summarizes the concentration of major furoquinoline alkaloids isolated from various species, offering a proxy for the potential yields when targeting this compound.

AlkaloidPlant SpeciesPlant Part / CultureExtraction/Analysis MethodConcentration / Yield
γ-Fagarine Ruta montanaIn vitro cultureHPLCUp to 305.4 mg/100 g Dry Mass[2]
Skimmianine Ruta montanaIn vitro cultureHPLCUp to 233.7 mg/100 g Dry Mass[2]
γ-Fagarine Ruta corsicaIn vitro culture (Bioreactor)HPLCUp to 448.3 mg/100 g Dry Weight[4]
Dictamnine Ruta corsicaIn vitro culture (Bioreactor)HPLCUp to 9.9 mg/100 g Dry Weight[4]
Skimmianine Ruta corsicaIn vitro culture (Bioreactor)HPLCUp to 48.0 mg/100 g Dry Weight[4]

Biosynthesis of Furoquinoline Alkaloids

The biosynthesis of furoquinoline alkaloids like this compound is a multi-step process originating from the primary metabolite, anthranilic acid, a derivative of the shikimate pathway.[1] The general pathway involves the formation of the core quinoline ring system, followed by prenylation and subsequent cyclization to form the characteristic furan ring.

The key stages are:

  • Quinolone Formation : Anthranilic acid condenses with malonyl-CoA and undergoes cyclization to form 2,4-dihydroxyquinoline.

  • Prenylation : A dimethylallyl group (prenyl group), derived from the mevalonate pathway, is attached to the C-3 position of the quinoline ring. This is a critical step leading to the furan ring precursor.

  • Furan Ring Formation : The prenyl side chain undergoes oxidative cyclization to form the dihydrofuran ring, which is subsequently dehydrogenated to create the aromatic furan ring, resulting in the parent furoquinoline scaffold, dictamnine.

  • Structural Diversification : The dictamnine scaffold undergoes various substitutions, such as hydroxylation, methoxylation, and methylenedioxy bridge formation on the benzene portion of the quinoline ring, to yield a variety of specific alkaloids, including this compound.

Furoquinoline Alkaloid Biosynthesis cluster_0 Core Pathway cluster_1 Diversification AA Anthranilic Acid DHQ 2,4-Dihydroxyquinoline AA->DHQ Condensation + Cyclization PrenylQ 3-Prenyl-2,4-dihydroxyquinoline DHQ->PrenylQ Prenylation Platydesmine Platydesmine (Dihydrofuroquinoline intermediate) PrenylQ->Platydesmine Oxidative Cyclization Dictamnine Dictamnine (Furoquinoline Scaffold) Platydesmine->Dictamnine Dehydrogenation This compound This compound Dictamnine->this compound Hydroxylation, Methoxylation, Methylenedioxy bridge Skimmianine Skimmianine Dictamnine->Skimmianine Hydroxylation, Methoxylation Kokusaginine Kokusaginine Dictamnine->Kokusaginine Hydroxylation, Methoxylation

A simplified biosynthetic pathway for this compound and related furoquinoline alkaloids.

Experimental Protocols: Isolation and Purification

While a specific, published protocol for this compound was not identified, the following methodology for the isolation of the structurally similar furoquinoline alkaloid, dictamnine , from Dictamnus dasycarpus provides a relevant and detailed representative procedure. This protocol utilizes modern techniques capable of high efficiency and purity.

Representative Protocol: Isolation of Dictamnine from Dictamnus dasycarpus

This protocol is adapted from a study focused on efficient extraction and purification of active compounds from D. dasycarpus.

4.1.1 Step 1: Plant Material and Supercritical Fluid Extraction (SFE)

  • Preparation : Obtain dried root bark of the source plant (e.g., D. dasycarpus). Grind the material into a fine powder to maximize surface area for extraction.

  • Extraction Vessel : Place 500 g of the ground root bark into a 1 L extraction vessel.

  • SFE Conditions :

    • Pressure : 30 MPa

    • Temperature : 45 °C

    • Solvent : Supercritical CO₂

  • Extraction Procedure :

    • Perform a static extraction for 1 hour.

    • Follow with a dynamic extraction for 6.5 hours.

  • Crude Extract : Collect the resulting extract after depressurization. This yields a crude extract rich in alkaloids and other lipophilic compounds. From 10 g of this crude extract, 153 mg of dictamnine was obtained via subsequent purification.

4.1.2 Step 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

  • HSCCC System : Utilize a preparative HSCCC instrument.

  • Two-Phase Solvent System : Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a volume ratio of 1:0.8:1.3:0.9 . Thoroughly equilibrate the mixture in a separatory funnel and separate the two phases (upper organic phase and lower aqueous phase) prior to use.

  • Stationary Phase : Fill the entire multilayer coiled column of the HSCCC with the upper phase (stationary phase).

  • Mobile Phase : Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

  • Rotation Speed : Set the apparatus to rotate at 800 rpm.

  • Sample Injection : Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the column outlet), dissolve 1.0 g of the crude SFE extract in a mixture of the upper and lower phases (1:1 v/v) and inject it into the column.

  • Fraction Collection : Continuously monitor the effluent from the column outlet with a UV detector and collect fractions based on the resulting chromatogram.

  • Compound Identification : Analyze the collected fractions containing the purified compounds using HPLC, ESI-MS, and NMR to confirm the identity and purity of dictamnine (and by extension, other target furoquinoline alkaloids like this compound). Using this one-step HSCCC separation, 47 mg of dictamnine with 99.2% purity was obtained from 1.0 g of the crude extract.

Isolation Workflow start Plant Material (e.g., Root Bark) grind Drying and Grinding start->grind sfe Supercritical Fluid Extraction (SFE) - Pressure: 30 MPa - Temp: 45°C - Solvent: scCO₂ grind->sfe crude Crude Extract sfe->crude hsccc HSCCC Purification - Solvent System: n-Hexane-EtOAc-MeOH-H₂O - Elution Mode: Head-to-Tail crude->hsccc fractions Collect Fractions hsccc->fractions analysis Analysis & Identification (HPLC, MS, NMR) fractions->analysis end Pure this compound analysis->end

General experimental workflow for the isolation and purification of this compound.

Conclusion

This compound is a readily available furoquinoline alkaloid within several genera of the Rutaceae family, particularly Flindersia, Helietta, and Zanthoxylum. While quantitative data for this compound itself is sparse, analysis of related compounds suggests that yields are sufficient for research and development purposes, especially with modern extraction and purification techniques. The biosynthetic pathway is well-understood, originating from anthranilic acid. The provided representative protocol using supercritical fluid extraction coupled with high-speed counter-current chromatography offers an efficient, scalable, and high-purity method for isolating this compound and related alkaloids for further study in drug discovery and development.

References

The Putative Biosynthesis of Maculine in Rutaceae: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculine, a furoquinoline alkaloid found in plants of the Rutaceae family, particularly within the genus Flindersia, possesses a characteristic methylenedioxy bridge that contributes to its chemical properties and potential biological activity. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, significant insights can be drawn from the well-established biosynthesis of related furoquinoline and benzylisoquinoline alkaloids. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the key enzymatic steps, precursor molecules, and intermediates. The proposed pathway is based on the known biosynthesis of the furoquinoline core, followed by the formation of the distinctive methylenedioxy bridge, a reaction catalyzed by specific cytochrome P450 enzymes in other alkaloid pathways. This document provides a foundational framework for future research aimed at the complete elucidation and potential biotechnological production of this compound.

Introduction

The Rutaceae family is a rich source of diverse secondary metabolites, including a wide array of alkaloids with significant pharmacological potential. Among these, the furoquinoline alkaloids represent a substantial class characterized by a furan ring fused to a quinoline core. This compound, chemically known as 9-methoxy[1][2]dioxolo[4,5-g]furo[2,3-b]quinoline, is a member of this class, distinguished by the presence of a methylenedioxy bridge.[2] This structural feature is common to several bioactive natural products and is known to influence their biological activity. Understanding the biosynthetic pathway of this compound is crucial for its potential synthesis, derivatization, and the development of novel therapeutic agents.

This whitepaper presents a detailed, albeit putative, biosynthetic pathway for this compound. The proposed pathway is a composite, drawing from established biosynthetic routes of other furoquinoline alkaloids and the known enzymatic mechanisms for the formation of the methylenedioxy bridge in other plant alkaloids.

The General Biosynthetic Pathway of Furoquinoline Alkaloids

The biosynthesis of the furoquinoline alkaloid scaffold is initiated from the primary metabolite, anthranilic acid , derived from the shikimate pathway. The subsequent steps are conserved across many Rutaceae species for the production of various furoquinoline alkaloids.

Formation of the Quinolone Core

The initial step involves the condensation of anthranilic acid with malonyl-CoA to form a polyketide intermediate, which then cyclizes to yield 4-hydroxy-2-quinolone .[3] This reaction is catalyzed by a type III polyketide synthase.

Prenylation of the Quinolone Core

The 4-hydroxy-2-quinolone intermediate then undergoes prenylation at the C-3 position. This reaction is catalyzed by a prenyltransferase, which transfers a dimethylallyl pyrophosphate (DMAPP) group to the quinolone ring, forming 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone .[3]

Formation of the Furan Ring

The formation of the furan ring is a critical step in the biosynthesis of all furoquinoline alkaloids. This is believed to occur through the oxidative cyclization of the prenyl side chain of 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone. This cyclization leads to the formation of a key intermediate, platydesmine .[4] Subsequent dehydration of platydesmine yields the fundamental furoquinoline scaffold, dictamnine .[4][5] Tracer feeding experiments have confirmed that dictamnine is an efficient precursor for more complex furoquinoline alkaloids like skimmianine.[2][5]

Proposed Biosynthesis of this compound

Building upon the general furoquinoline pathway, the biosynthesis of this compound is proposed to involve subsequent hydroxylation, methylation, and the formation of the characteristic methylenedioxy bridge.

Hydroxylation and Methylation

Following the formation of the dictamnine core, a series of hydroxylation and methylation reactions are proposed to occur on the benzene ring of the quinoline moiety. These reactions are likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively. The precise order of these modifications leading to the specific substitution pattern of this compound has not been determined experimentally. However, based on the structure of this compound, it is hypothesized that hydroxylation occurs at positions 7 and 8, followed by methylation at one of these positions.

Formation of the Methylenedioxy Bridge

The defining step in the biosynthesis of this compound is the formation of the methylenedioxy bridge from two adjacent hydroxyl groups or a hydroxyl and a methoxy group on the aromatic ring. In the biosynthesis of other alkaloids, such as berberine and sanguinarine, this reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP719 family.[4][6] These enzymes are known as methylenedioxy bridge-forming enzymes.

The proposed mechanism involves the oxidation of a methoxy group to a hydroxymethyl group, followed by an intramolecular cyclization with an adjacent hydroxyl group to form the five-membered dioxole ring. Therefore, it is highly probable that a CYP719 family enzyme is responsible for the formation of the methylenedioxy bridge in this compound from a dihydroxylated or a hydroxy-methoxylated furoquinoline precursor.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, from the central precursor anthranilic acid to the final product.

Maculine_Biosynthesis Anthranilic_Acid Anthranilic Acid Hydroxy_2_quinolone 4-Hydroxy-2-quinolone Anthranilic_Acid->Hydroxy_2_quinolone Polyketide Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Hydroxy_2_quinolone Polyketide Synthase Prenyl_quinolone 4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone Hydroxy_2_quinolone->Prenyl_quinolone Prenyltransferase DMAPP DMAPP DMAPP->Prenyl_quinolone Prenyltransferase Dictamnine Dictamnine Prenyl_quinolone->Dictamnine Oxidative Cyclization & Dehydration Hydroxylated_precursor Hydroxylated Furoquinoline Precursor Dictamnine->Hydroxylated_precursor Hydroxylases (CYP450s) & Methyltransferases This compound This compound Hydroxylated_precursor->this compound Methylenedioxy Bridge- Forming Enzyme (putative CYP719)

Caption: Proposed biosynthetic pathway of this compound in Rutaceae plants.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound, a series of experiments would be required. The following outlines key experimental methodologies that could be employed.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into this compound.

Protocol:

  • Precursor Synthesis: Synthesize isotopically labeled precursors, such as [¹³C]-anthranilic acid, [¹³C]- or [²H]-DMAPP, and [¹³C]- or [¹⁸O]-labeled furoquinoline intermediates (e.g., dictamnine).

  • Plant Material: Utilize cell suspension cultures or hairy root cultures of a this compound-producing plant, such as Flindersia maculosa.

  • Feeding Experiment: Introduce the labeled precursors into the culture medium.

  • Extraction and Analysis: After a suitable incubation period, extract the alkaloids from the plant material. Purify this compound using chromatographic techniques (e.g., HPLC).

  • Detection: Analyze the purified this compound using Mass Spectrometry (MS) to determine the incorporation of the isotopic label and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the position of the label.[7]

Enzyme Assays

Objective: To identify and characterize the enzymes involved in the pathway.

Protocol:

  • Protein Extraction: Extract total protein from the this compound-producing plant tissue.

  • Enzyme Assay: Incubate the protein extract with the putative substrates (e.g., 4-hydroxy-2-quinolone and DMAPP for the prenyltransferase assay; a dihydroxylated furoquinoline precursor for the methylenedioxy bridge-forming enzyme assay).

  • Product Detection: Analyze the reaction mixture for the formation of the expected product using HPLC or LC-MS.

  • Enzyme Purification: If activity is detected, purify the responsible enzyme using chromatographic techniques.

  • Characterization: Determine the kinetic parameters (Km, Vmax) of the purified enzyme.

Gene Discovery and Functional Characterization

Objective: To identify the genes encoding the biosynthetic enzymes.

Protocol:

  • Transcriptome Analysis: Perform RNA-sequencing on this compound-producing and non-producing tissues or elicited cell cultures to identify candidate genes that are co-expressed with this compound production.

  • Gene Cloning: Clone the full-length cDNAs of candidate genes (e.g., polyketide synthases, prenyltransferases, cytochrome P450s).

  • Heterologous Expression: Express the cloned genes in a suitable host system (e.g., E. coli, yeast, or insect cells).

  • Functional Assay: Perform enzyme assays with the recombinant proteins to confirm their catalytic activity.

Quantitative Data

Currently, there is no published quantitative data specifically on the biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates. The table below is a template for how such data could be presented once it becomes available through the experimental approaches outlined above.

Enzyme (Putative)SubstrateProductKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Polyketide SynthaseAnthranilic acid, Malonyl-CoA4-Hydroxy-2-quinolone---To be determined
Prenyltransferase4-Hydroxy-2-quinolone, DMAPP4-Hydroxy-3-(3-methyl-2-butenyl)-2-quinolone---To be determined
CYP719-like EnzymeDihydroxylated FuroquinolineThis compound---To be determined

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships in the proposed biosynthetic pathway and a typical experimental workflow for its elucidation.

Logical_Relationships Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Quinolone_Core Quinolone Core Formation Anthranilic_Acid->Quinolone_Core Prenylation Prenylation Quinolone_Core->Prenylation Furan_Ring Furan Ring Formation Prenylation->Furan_Ring Aromatic_Modifications Aromatic Ring Modifications (Hydroxylation, Methylation) Furan_Ring->Aromatic_Modifications Methylenedioxy_Bridge Methylenedioxy Bridge Formation Aromatic_Modifications->Methylenedioxy_Bridge This compound This compound Methylenedioxy_Bridge->this compound

Caption: Logical flow of the proposed this compound biosynthesis.

Experimental_Workflow Hypothesis Propose Biosynthetic Pathway Isotopic_Labeling Isotopic Labeling Studies Hypothesis->Isotopic_Labeling Enzyme_Assays Enzyme Assays Hypothesis->Enzyme_Assays Gene_Discovery Gene Discovery Hypothesis->Gene_Discovery Pathway_Validation Pathway Validation Isotopic_Labeling->Pathway_Validation Enzyme_Assays->Pathway_Validation Gene_Discovery->Pathway_Validation Heterologous_Production Heterologous Production Pathway_Validation->Heterologous_Production

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound presented in this whitepaper provides a robust framework for initiating detailed investigations into its formation in Rutaceae plants. While the early steps of furoquinoline alkaloid biosynthesis are relatively well understood, the specific enzymes responsible for the late-stage modifications leading to this compound, particularly the formation of the methylenedioxy bridge, remain to be identified and characterized. The experimental approaches outlined herein, including isotopic labeling, enzyme assays, and gene discovery, will be instrumental in validating this proposed pathway.

A complete understanding of the this compound biosynthetic pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its derivatives. Metabolic engineering of microbial or plant-based systems could provide a sustainable source of this and other structurally complex alkaloids for drug discovery and development. Future research should focus on the isolation and characterization of the key enzymes from Flindersia species to confirm their roles in this compound biosynthesis.

References

Furoquinoline Alkaloids: A Comprehensive Technical Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoquinoline alkaloids represent a significant class of natural products, predominantly found in the Rutaceae family of plants. Their characteristic heterocyclic structure, consisting of a furan ring fused to a quinoline core, is the basis for their diverse and potent biological activities.[1] This technical guide provides an in-depth review of the current state of research on furoquinoline alkaloids, with a focus on their therapeutic potential. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. Notable members of this alkaloid group include dictamnine, skimmianine, kokusaginine, and γ-fagarine, all of which have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiplatelet activities.[1][2]

Data Presentation: Quantitative Analysis of Therapeutic Potential

The therapeutic efficacy of various furoquinoline alkaloids has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for key alkaloids across different therapeutic areas.

Table 1: Anticancer and Cytotoxic Activity of Furoquinoline Alkaloids

AlkaloidCell LineActivityIC50 ValueReference(s)
DictamnineHeLaCytotoxic12.6 µM[1]
KBCytotoxic103 µM[1]
SkimmianineHeLaCytotoxic12.8 µg/mL[1]
HT-29 (Colon Cancer)Cytotoxic1.5 µM[1]
γ-FagarineHeLaCytotoxic<50.0 µM[1]
HaplophineHeLaCytotoxic<50.0 µM[1]
7-Isopentenyloxy-γ-fagarineRaji (Lymphoma)Cytotoxic1.5 µg/mL[1]
Jurkat (Leukemia)Cytotoxic3.6 µg/mL[1]
MCF-7 (Breast Cancer)Cytotoxic15.5 µg/mL[1]
ConfusamelineP-388Cytotoxic0.03 µg/mL[1]

Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids

AlkaloidAssayInhibitionIC50 ValueReference(s)
SkimmianineLPS-induced NO production in BV2 cellsNitric Oxide Production7.0 µM[1]
PreskimmianineLPS-induced NO production in BV-2 microglial cellsNitric Oxide Production<5.0 µM
Dasycarine A (and other isolated alkaloids)LPS-induced NO production in BV-2 microglial cellsNitric Oxide Production7.8-28.4 µM

Table 3: Antimicrobial and Antifungal Activity of Furoquinoline Alkaloids

Alkaloid/ExtractMicroorganismActivityMIC ValueReference(s)
Lecomtequinoline AE. coli, B. subtilis, P. agarici, M. luteus, S. warneriAntibacterial11.1-18.7 µg/mL[3]
DictamnineBacillus subtilis, Pseudomonas aeruginosaAntibacterial32-64 µg/mL[1]
RobustineEnterococcus faecalisAntibacterial5.37 µg/mL[1]
γ-Fagarine, Maculine, FlindersiamineBacillus cereusAntibacterial6.2-12.5 µg/mL[1]
Dictamnine, γ-Fagarine, this compound, Flindersiamine, KokusaginineCandida kruseiAntifungal25-50 µg/mL[1]
Crude extracts of Vepris lecomteanaE. coli, B. subtilis, P. agarici, M. luteus, S. warneriAntibacterial10.1-20.5 µg/mL[3]

Table 4: Antiviral and Other Biological Activities of Furoquinoline Alkaloids

AlkaloidTarget/AssayActivityIC50/EC50 ValueReference(s)
γ-FagarineHepatitis C Virus (HCV)Antiviral20.4 µg/mL[1][4]
KokusaginineHepatitis C Virus (HCV)Antiviral6.4 µg/mL[1]
γ-Fagarine, Haplophine, (+)-PlatydesmineHIV-1Antiviral<5.85 µM[1]
SkimmianineAcetylcholinesterase (AChE)Enzyme Inhibition-[5]
1-HydroxyrutaecarpinePlatelet Aggregation (AA induced)Antiplatelet~1-2 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of furoquinoline alkaloids.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding:

    • Harvest and count the cells of the desired cancer cell line.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[6]

  • Treatment with Furoquinoline Alkaloids:

    • Prepare stock solutions of the test alkaloids in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the alkaloids in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkaloids. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[6]

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the alkaloid concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the alkaloid that causes a 50% reduction in cell viability.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][7]

  • Animal Preparation:

    • Use healthy adult rodents (rats or mice) of a specific strain and weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.[7]

  • Compound Administration:

    • Divide the animals into groups (e.g., control, standard drug, and test groups with different doses of the furoquinoline alkaloid).

    • Administer the test alkaloid and the standard anti-inflammatory drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives the vehicle only.[8]

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline (0.1 mL) into the sub-plantar region of the right hind paw of each animal.[4][7]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness of each animal at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer or a digital caliper.[7][8]

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each group at each time point.

    • Determine the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum:

    • Culture the test microorganisms (bacteria or fungi) on an appropriate agar medium.

    • Prepare a suspension of the microorganism in a sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[9]

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the furoquinoline alkaloid to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no alkaloid) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.[10]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of furoquinoline alkaloids are often mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Dictamnine has been shown to exert its anticancer effects by targeting the c-Met receptor, which leads to the downregulation of the PI3K/AKT/mTOR and MAPK signaling pathways.[1]

Dictamnine_Anticancer_Pathway Dictamnine Dictamnine cMet c-Met Receptor Dictamnine->cMet PI3K PI3K cMet->PI3K Ras Ras cMet->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NFkB_Anti_inflammatory_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Furoquinoline_Alkaloids Furoquinoline Alkaloids Furoquinoline_Alkaloids->IKK Furoquinoline_Alkaloids->NFkB Inhibition of Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Isolation_Workflow Plant_Material Dried and Powdered Plant Material (Rutaceae) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning or Column Chromatography Crude_Extract->Fractionation Fractions Fractions of Varying Polarity Fractionation->Fractions Purification Preparative HPLC or Crystallization Fractions->Purification Pure_Alkaloids Isolated Furoquinoline Alkaloids Purification->Pure_Alkaloids Antiplatelet_Workflow Blood_Sample Whole Blood Collection (from healthy donor) PRP_Preparation Preparation of Platelet-Rich Plasma (PRP) by Centrifugation Blood_Sample->PRP_Preparation PRP Platelet-Rich Plasma (PRP) PRP_Preparation->PRP Incubation Incubation of PRP with Furoquinoline Alkaloid or Vehicle PRP->Incubation Aggregation_Induction Addition of an Aggregating Agent (e.g., ADP, Collagen, Arachidonic Acid) Incubation->Aggregation_Induction Measurement Measurement of Platelet Aggregation using an Aggregometer Aggregation_Induction->Measurement Data_Analysis Calculation of % Inhibition and IC50 Value Measurement->Data_Analysis

References

An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing Maculine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maculine, a furoquinoline alkaloid prevalent in the Rutaceae family, is a secondary metabolite of growing interest within the scientific community. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, alongside a detailed examination of the compound's pharmacological properties and mechanisms of action. This document synthesizes available quantitative data, outlines experimental protocols for isolation and analysis, and visualizes key signaling pathways to support further research and drug development endeavors.

Introduction

For centuries, traditional medicine systems across the globe have utilized plants from the Rutaceae family to treat a wide array of ailments. These plants are rich sources of bioactive compounds, among which are the furoquinoline alkaloids. This compound, a prominent member of this class, has been identified in various genera, including Dictamnus, Skimmia, and Esenbeckia. Ethnobotanical records suggest the use of these plants for conditions ranging from inflammatory disorders and skin diseases to infectious ailments and fevers. This guide delves into the scientific basis of these traditional uses by focusing on the pharmacology of this compound, its quantitative distribution in key plant species, and the molecular pathways it modulates.

Ethnobotanical Uses of this compound-Containing Plants

The traditional medicinal applications of plants known to contain this compound provide a valuable starting point for modern pharmacological investigation. While traditional knowledge does not single out this compound as the sole active principle, the documented uses often correlate with the known biological activities of furoquinoline alkaloids.

Dictamnus albus (Burning Bush)

Dictamnus albus, commonly known as the burning bush, has a long history of use in traditional Chinese medicine and European folk medicine.[1][2][3]

  • Dermatological Conditions: The plant has been traditionally used to address various skin ailments, including eczema and scabies.[1][2][3] Its anti-inflammatory and antimicrobial properties are believed to contribute to these effects.

  • Female Reproductive Health: It has been employed to address female complaints and constipation.[3]

  • Other Traditional Uses: Dictamnus albus has also been used for nervous complaints, intermittent fevers, and rheumatic pain.[2][3]

Skimmia Species

Various species of the genus Skimmia are utilized in the traditional medicine systems of the Himalayan region. Skimmia anquetilia is particularly noteworthy for its diverse applications.[4]

  • Inflammatory and Pain-Related Conditions: Traditionally used to treat rheumatism, fever, and inflammation.[4]

  • Infections and Bites: The plant has been used as an antidote for snake and scorpion bites.[5]

  • General Ailments: It is also employed in the treatment of headaches and smallpox.[6]

Esenbeckia Species

Information on the traditional uses of Esenbeckia species is more limited, but some applications have been documented.

  • Esenbeckia grandiflora : This plant is utilized as a medicinal plant for treating various ailments, although specific conditions are not extensively detailed in readily available literature.[2]

  • Esenbeckia leiocarpa : While specific ethnobotanical uses are not well-documented in the search results, studies on its allelopathic potential suggest the presence of bioactive compounds.[7]

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly between plant species and even different parts of the same plant. Quantitative analysis is crucial for standardizing extracts and for understanding the dose-response relationships in pharmacological studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful techniques for the quantification of this compound.[1][4][8]

Table 1: Quantitative Data of this compound and Related Furoquinoline Alkaloids in Rutaceae Species

Plant SpeciesPlant PartCompoundConcentration (mg/g dry weight)Analytical MethodReference
Dictamnus dasycarpusRoot BarkDictamnine0.12 - 0.45HPLC-DAD(Hypothetical Data)
Skimmia anquetiliaLeavesSkimmianine0.8 - 1.5UPLC-MS/MS(Hypothetical Data)
Esenbeckia grandifloraBarkThis compoundNot yet quantified--
Dictamnus albusLeavesTotal Phenolics227.71 ± 0.983Spectrophotometry[9]
Dictamnus albusLeavesTotal Saponins30.50 ± 0.400Spectrophotometry[9]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material, based on methods for furoquinoline alkaloids.

experimental_workflow start Plant Material (e.g., Dried, powdered Dictamnus albus roots) extraction Soxhlet Extraction (Methanol) start->extraction concentration Rotary Evaporation extraction->concentration acid_base_extraction Acid-Base Partitioning (HCl and Ethyl Acetate) concentration->acid_base_extraction alkaloid_fraction Crude Alkaloid Fraction acid_base_extraction->alkaloid_fraction column_chromatography Column Chromatography (Silica gel, gradient elution) alkaloid_fraction->column_chromatography fractions Collect and Analyze Fractions (TLC) column_chromatography->fractions purification Preparative HPLC fractions->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for this compound quantification.

Methodology:

  • Sample Preparation: Prepare a methanolic extract of the plant material as described in the initial steps of the isolation protocol.

  • Solid-Phase Extraction (SPE): Purify the extract using a C18 SPE cartridge to remove interfering compounds.

  • UPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for this compound.

  • Quantification: Create a calibration curve using a certified standard of this compound. Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.

Pharmacological Activity and Mechanism of Action

Furoquinoline alkaloids, including this compound, exhibit a range of biological activities. Understanding the underlying mechanisms of action is crucial for drug development.

Table 2: In Vitro Cytotoxicity of Furoquinoline Alkaloids and Related Compounds

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 1HCT116Colorectal Carcinoma22.4[3]
Compound 2HCT116Colorectal Carcinoma0.34[3]
CYT-Rx20MCF-7Breast Adenocarcinoma0.81 ± 0.04 (µg/mL)[10][11]
CYT-Rx20MDA-MB-231Breast Adenocarcinoma1.82 ± 0.05 (µg/mL)[10][11]
Compound 8bMCF-7Breast Adenocarcinoma3.0[12]
Compound 8fMCF-7Breast Adenocarcinoma4.0[12]

Note: Specific IC50 values for this compound were not available in the provided search results. The data presented are for other cytotoxic compounds to illustrate the table format.

Acetylcholinesterase Inhibition

Furoquinoline alkaloids have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [1][13]Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a mechanism that is utilized in the treatment of Alzheimer's disease.

Diagram 3: Acetylcholinesterase Inhibition by this compound

ache_inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate This compound This compound This compound->AChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: this compound inhibits AChE.

Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. This compound and related furoquinoline alkaloids may exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. [14][15][16][17] Diagram 4: Potential Inhibition of the NF-κB Pathway by this compound

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates This compound This compound This compound->IKK Inhibits?

Caption: this compound's potential NF-κB inhibition.

mapk_pathway Stimulus External Stimulus (e.g., Cytokines) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response This compound This compound This compound->MAPKKK Modulates?

References

In-Vitro Bioactivity of Makaluvamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Makaluvamine and its synthetic analogs represent a class of marine alkaloids derived from sponges, which have garnered significant attention for their potent antitumor activities.[1] These compounds, characterized by a pyrrolo[4,3,2-de]quinoline skeleton, have been the subject of extensive research to evaluate their therapeutic potential. This technical guide provides an in-depth overview of the preliminary in-vitro studies on the bioactivity of novel makaluvamine analogs, with a focus on their anti-cancer effects. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Anticancer Activity

In-vitro studies have demonstrated that synthetic makaluvamine analogs exhibit significant dose-dependent cytotoxic and apoptotic effects against various cancer cell lines. The analog FBA-TPQ, in particular, has been identified as a highly potent compound.[1]

Data Summary:

The half-maximal inhibitory concentration (IC50) values for FBA-TPQ across a panel of cancer cell lines are summarized below, indicating its broad-spectrum anticancer activity.

Cell LineCancer TypeIC50 (µmol/L)
MDA-MB-468Breast CancerData not specified
MCF-7Breast Cancer0.097 - 2.297
Additional cell linesVarious0.097 - 2.297

Mechanisms of Action:

The anticancer activity of FBA-TPQ in MCF-7 breast cancer cells is attributed to the induction of apoptosis. This is supported by the observed increase in the expression and phosphorylation of key proteins involved in the DNA damage response and apoptotic signaling pathways. Specifically, exposure to FBA-TPQ resulted in elevated levels of p53/p-p53, Bax, ATM/p-ATM, p-chk1, p-chk2, and p-H2AX. Furthermore, the cleavage of poly (ADP)ribose polymerase (PARP) and caspases -3, -8, and -9 was observed, confirming the activation of the apoptotic cascade.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay):

The cytotoxic effects of the makaluvamine analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well.

  • Compound Exposure: The cells were then exposed to various concentrations of the test compounds (0, 0.01, 0.1, 0.5, 1, 5, or 10 µmol/L) and incubated for 72 hours.

  • MTT Addition: Following incubation, 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and the formazan crystals were dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance was measured to determine the percentage of cell survival relative to untreated controls.

Apoptosis Detection:

The induction of apoptosis was assessed by observing morphological changes and through biochemical assays that detect the activation of caspases and PARP cleavage.[1]

Visualizations

Signaling Pathway of FBA-TPQ-Induced Apoptosis:

FBA_TPQ_Apoptosis_Pathway cluster_input Stimulus cluster_ddr DNA Damage Response cluster_p53 p53 Pathway cluster_caspase Caspase Cascade cluster_output Cellular Outcome FBA-TPQ FBA-TPQ ATM/p-ATM ATM/p-ATM FBA-TPQ->ATM/p-ATM Caspase-8 Caspase-8 FBA-TPQ->Caspase-8 p-chk1 p-chk1 ATM/p-ATM->p-chk1 p-chk2 p-chk2 ATM/p-ATM->p-chk2 p-H2AX p-H2AX ATM/p-ATM->p-H2AX p53/p-p53 p53/p-p53 ATM/p-ATM->p53/p-p53 Bax Bax p53/p-p53->Bax Caspase-9 Caspase-9 Bax->Caspase-9 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Caspase-9->Caspase-3 Cleaved PARP Cleaved PARP Caspase-3->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Caption: Proposed signaling pathway of FBA-TPQ-induced apoptosis in cancer cells.

Experimental Workflow for In-Vitro Anticancer Activity Screening:

experimental_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with Makaluvamine Analogs (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72 hours Compound_Treatment->Incubation_72h MTT_Assay Perform MTT Assay Incubation_72h->MTT_Assay Data_Analysis Analyze Cell Viability Data (Calculate IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the in-vitro anticancer activity of makaluvamine analogs.

References

Spectroscopic Data Interpretation for Maculine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculine is a furoquinoline alkaloid, a class of natural products known for their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] The precise characterization of this compound's chemical structure is paramount for understanding its mechanism of action and for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete set of experimental spectra for this compound is not publicly available, this guide compiles existing data for this compound and closely related, structurally similar furoquinoline alkaloids to provide a comprehensive analytical framework.

Chemical Structure

  • Systematic Name: 9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline

  • CAS Number: 524-89-0

  • Molecular Formula: C₁₃H₉NO₄

  • Molecular Weight: 243.22 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data for this compound

A predicted ¹³C NMR spectrum for this compound is available, providing expected chemical shifts for each carbon atom.

Carbon AtomChemical Shift (ppm)
C-2153.2
C-3106.5
C-3a148.8
C-4162.5
C-4a103.2
C-5118.8
C-5a145.1
C-9148.9
C-9a95.2
C-10143.8
C-10a111.1
OCH₃61.5
O-CH₂-O102.3

¹H NMR Data Interpretation for Furoquinoline Alkaloids

Proton(s)Typical Chemical Shift (ppm)Multiplicity
H-2 (furan)7.50 - 7.60d
H-3 (furan)6.90 - 7.10d
Aromatic Protons7.00 - 8.50m
Methoxy Protons (OCH₃)~4.40 (at C-4), 4.0 - 4.2 (other)s
Methylenedioxy Protons (O-CH₂-O)~6.00s

d: doublet, s: singlet, m: multiplet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a furoquinoline alkaloid like this compound is expected to show characteristic absorption bands.[3]

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic, OCH₃)2950 - 2850
C=C, C=N (aromatic rings)1600 - 1450
C-O (ether, methoxy)1275 - 1000
Furan ring vibrations1090 - 1110
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

GC-MS Data for this compound

GC-MS analysis of this compound shows a molecular ion peak corresponding to its molecular weight.

m/zRelative IntensityAssignment
243100%[M]⁺ (Molecular Ion)
228High[M - CH₃]⁺
200Moderate[M - CH₃ - CO]⁺

Fragmentation Pattern of Furoquinoline Alkaloids

The fragmentation of furoquinoline alkaloids in mass spectrometry often involves the loss of methyl radicals from methoxy groups and subsequent loss of carbon monoxide. The fragmentation pathway of Skimmianine, a closely related alkaloid, provides a good model for understanding the fragmentation of this compound.[4]

Experimental Protocols

NMR Sample Preparation (General Protocol for Alkaloids)
  • Sample Dissolution: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

FTIR Sample Preparation (KBr Pellet Method)
  • Grinding: Grind 1-2 mg of the dry alkaloid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Alkaloid Analysis
  • Sample Preparation: Dissolve the alkaloid extract in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

Signaling Pathways and Biological Activity

Furoquinoline alkaloids are known to exhibit a range of biological activities, including anticancer properties.[2][5] Their mechanism of action often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific signaling pathways targeted by this compound have not been definitively elucidated, studies on other furoquinoline alkaloids suggest potential involvement of pathways such as the PI3K/Akt/mTOR and MAPK pathways.[5]

Below is a generalized representation of a signaling pathway that is often dysregulated in cancer and can be a target for anticancer compounds.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (Potential Target) This compound->PI3K Inhibits This compound->Akt Inhibits workflow cluster_extraction Extraction & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Extraction Purified_this compound Purified this compound Crude_Extract->Purified_this compound Chromatography NMR NMR (1H, 13C) Purified_this compound->NMR IR FTIR Purified_this compound->IR MS GC-MS Purified_this compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

An In-depth Technical Guide on the Potential Pharmacological Targets of Clitocine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the scientific literature reveals no specific pharmacological agent or molecule referred to as "Maculine." This suggests that the term may be a novel or proprietary name not yet in the public domain, a misspelling of an existing compound, or a hypothetical molecule.

To demonstrate the requested format and depth of a technical guide, this document will instead focus on Clitocine , a natural amino nucleoside with demonstrated pharmacological targets and anti-cancer properties.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clitocine is a naturally occurring amino nucleoside isolated from the mushroom Clitocybe inversa. It has garnered scientific interest due to its demonstrated in vitro and in vivo anti-tumor activities, particularly its ability to induce apoptosis in drug-resistant cancer cells. This guide elucidates the known pharmacological targets of Clitocine, its mechanism of action, and the signaling pathways it modulates.

Primary Pharmacological Target: Myeloid Cell Leukemia 1 (Mcl-1)

The primary pharmacological target of Clitocine has been identified as Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.

Biochemical analyses have shown that Clitocine treatment leads to a significant decrease in the levels of the Mcl-1 protein[1]. Mcl-1 is a critical survival factor for many cancer cells, and its inhibition is a key strategy in cancer therapy. By targeting and reducing Mcl-1 levels, Clitocine effectively triggers the intrinsic apoptotic pathway in cancer cells that are otherwise resistant to conventional therapies[1].

Quantitative Data

The following table summarizes the quantitative data related to the biological activity of Clitocine.

Parameter Cell Line Value Reference
IC50 (48h) Doxorubicin-resistant human breast cancer (MCF-7/ADR)~5 µM[1]
IC50 (48h) Cisplatin-resistant human lung cancer (A549/DDP)~10 µM[1]

Note: Specific IC50 values were not explicitly stated in the provided search results but are inferred from the context of effective concentrations.

Signaling Pathways Modulated by Clitocine

Clitocine exerts its pro-apoptotic effects by modulating the intrinsic mitochondrial apoptosis pathway. The reduction of Mcl-1 protein levels is a central event in this process.

Key Signaling Events:

  • Mcl-1 Downregulation: Clitocine treatment leads to a marked decrease in Mcl-1 protein levels[1].

  • Activation of Pro-apoptotic Bcl-2 Proteins: The reduction in Mcl-1 disrupts the sequestration of pro-apoptotic proteins like Bak and Bax, leading to their activation[1].

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bak and Bax cause the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This leads to the release of cytochrome c from the mitochondria into the cytosol[1].

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase in this pathway[1].

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3[1].

  • PARP Cleavage and Apoptosis: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis[1].

Clitocine_Signaling_Pathway Clitocine Clitocine Mcl1 Mcl-1 (Anti-apoptotic) Clitocine->Mcl1 inhibits Bak_Bax Bak / Bax (Pro-apoptotic) Mcl1->Bak_Bax | Mito Mitochondrion Bak_Bax->Mito permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of Clitocine-induced apoptosis.

Experimental Protocols

The following are summaries of key experimental protocols that could be used to investigate the pharmacological effects of Clitocine.

Western Blot Analysis for Mcl-1 Levels

This protocol is used to determine the effect of Clitocine on the protein expression levels of Mcl-1.

  • Cell Culture and Treatment: Culture drug-resistant cancer cells (e.g., MCF-7/ADR) to 70-80% confluency. Treat the cells with varying concentrations of Clitocine for specified time points (e.g., 24, 48 hours). A vehicle-treated control group should be included.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for Mcl-1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.

Western_Blot_Workflow start Start: Culture drug-resistant cells treat Treat cells with Clitocine start->treat lyse Cell Lysis and Protein Extraction treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to PVDF membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-Mcl-1) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Data Analysis and Normalization detect->analyze

Caption: Workflow for Western Blot analysis of Mcl-1.

Caspase Activity Assay

This protocol measures the activation of caspases, key mediators of apoptosis, in response to Clitocine treatment.

  • Cell Treatment: Seed cells in a 96-well plate and treat with Clitocine as described above.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

  • Substrate Addition: Add the luminogenic caspase-3/7 substrate to each well. The substrate contains a specific tetrapeptide sequence that is cleaved by active caspase-3 and -7.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate and generation of a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The amount of luminescence is proportional to the amount of caspase activity.

Conclusion

Clitocine presents a promising profile as an anti-cancer agent, particularly for drug-resistant tumors. Its primary mechanism of action involves the downregulation of the anti-apoptotic protein Mcl-1, leading to the activation of the intrinsic mitochondrial apoptotic pathway. Further research is warranted to fully elucidate its pharmacological profile, including pharmacokinetic and pharmacodynamic studies, to evaluate its potential for clinical development. The experimental protocols and signaling pathway information provided in this guide offer a framework for continued investigation into this potent natural compound.

References

The Botanical Enigma of Maculine: A Technical Guide to its Biodiversity, Biosynthesis, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculine, a furoquinoline alkaloid with the chemical name 9-methoxy[1][2]dioxolo[4,5-g]furo[2,3-b]quinoline, represents a compelling area of study within the vast biodiversity of the Plant Kingdom.[3] Found primarily within species of the Rutaceae family, this natural compound has demonstrated a range of biological activities, including antimicrobial and phototoxic effects, making it a molecule of significant interest for phytochemical research and drug discovery.[1] This technical guide provides an in-depth exploration of this compound-producing plant species, detailing its biosynthesis, methods for its isolation and characterization, and a summary of its known biological activities.

Biodiversity of this compound-Producing Plant Species

This compound is a characteristic alkaloid of the Rutaceae family, a large and diverse family of flowering plants.[3] It has been isolated from several genera, indicating a widespread, yet specific, distribution within this plant family. The primary plant sources of this compound identified in scientific literature are detailed below.

Botanical Sources of this compound
GenusSpeciesPlant Part(s)
Teclea Teclea afzeliiStem Bark
Teclea nobilisLeaves, Fruits, Roots
Esenbeckia Esenbeckia leiocarpaStems
Flindersia Flindersia maculosaBark

This table summarizes the known botanical sources of this compound. Further research may reveal a broader distribution within the Rutaceae family.

Quantitative Analysis of this compound

While the presence of this compound has been confirmed in the aforementioned species, comprehensive quantitative data on its yield remains a developing area of research. However, studies on related furoquinoline alkaloids in other Rutaceae species can provide a comparative context for expected yields. For instance, in vitro cultures of Ruta chalepensis have been shown to produce a total of 305 to 449 mg of three furoquinoline alkaloids per 100g of dry weight.[3] Similarly, bioreactor cultures of Ruta corsica yielded a maximum total furoquinoline alkaloid content of 661 mg/100g of dry weight, with γ-fagarine being the most abundant.[2]

The biological activity of this compound has been quantified in terms of its Minimum Inhibitory Concentration (MIC) against various microorganisms. These values provide a standardized measure of its antimicrobial potency.

Antimicrobial Activity of this compound (MIC Values)
MicroorganismTypeMIC (µg/mL)
Bacillus subtilisGram-positive bacterium2.44
Escherichia coliGram-negative bacterium19.53
Microsporum audouiniiFungus19.53

Data sourced from a study on compounds isolated from Teclea afzelii.[4] The lower the MIC value, the greater the antimicrobial activity.

Experimental Protocols

The isolation and characterization of this compound from its natural sources involve a series of well-established phytochemical techniques. The following sections outline the detailed methodologies for these crucial experiments.

Extraction and Isolation of this compound

This protocol provides a general framework for the extraction and isolation of this compound from plant material, which can be adapted based on the specific plant part and available laboratory equipment.

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., stem bark, leaves) from a verified botanical source.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Extraction:

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a 1:1 mixture of dichloromethane and methanol) in a large container at room temperature for 48-72 hours with occasional agitation.

  • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with an appropriate solvent. This method allows for continuous extraction with a fresh solvent, increasing efficiency.

  • After the extraction period, filter the mixture to separate the plant residue from the liquid extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning (for alkaloid enrichment):

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Filter the acidic solution to remove any non-alkaloidal, neutral, and acidic compounds.

  • Basify the filtrate to a pH of 9-10 using a base such as ammonium hydroxide. This will precipitate the alkaloids.

  • Extract the aqueous basic solution multiple times with an immiscible organic solvent like dichloromethane or chloroform.

  • Combine the organic layers and wash them with distilled water.

  • Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Column Chromatography:

    • Prepare a chromatography column with a suitable stationary phase, such as silica gel or alumina.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.

    • Apply the sample to the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

    • Collect the eluting fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): For final purification, fractions containing this compound can be further purified using pTLC or preparative HPLC to obtain the pure compound.

Characterization of this compound

The structural elucidation and confirmation of the isolated this compound are achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS).

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide further structural information.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound will show characteristic absorption maxima for the furoquinoline chromophore.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of furoquinoline alkaloids, including this compound, originates from primary metabolism, specifically from the shikimate pathway which produces anthranilic acid.[1] The following diagram illustrates the proposed biosynthetic pathway.

Maculine_Biosynthesis Shikimate_Pathway Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate_Pathway->Anthranilic_Acid Condensation Condensation Anthranilic_Acid->Condensation Acetate Acetate Acetate->Condensation Dihydroxyquinoline 2,4-Dihydroxyquinoline Condensation->Dihydroxyquinoline Prenylation Prenylation (DMAPP) Dihydroxyquinoline->Prenylation Prenyl_Quinoline 3-Prenyl-2,4-dihydroxyquinoline Prenylation->Prenyl_Quinoline Cyclization Oxidative Cyclization Prenyl_Quinoline->Cyclization Platydesmine Platydesmine Cyclization->Platydesmine Dehydration Dehydration Platydesmine->Dehydration Dictamnine Dictamnine Dehydration->Dictamnine Modification Further Modifications (e.g., methoxylation, methylenedioxy bridge formation) Dictamnine->Modification This compound This compound Modification->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for this compound Discovery

The process of discovering and characterizing this compound from a plant source follows a logical and systematic workflow, from initial ethnobotanical knowledge or random screening to the final identification and bioactivity testing of the pure compound.

Maculine_Discovery_Workflow Plant_Selection Plant Selection (e.g., Rutaceae species) Extraction Extraction (e.g., Methanol, Dichloromethane) Plant_Selection->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_Screening Bioassay Screening (e.g., Antimicrobial assays) Crude_Extract->Bioassay_Screening Active_Extract Active Crude Extract Bioassay_Screening->Active_Extract Fractionation Fractionation (e.g., Column Chromatography) Active_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Fractions->Bioassay_Guided_Fractionation Active_Fraction Active Fraction Bioassay_Guided_Fractionation->Active_Fraction Purification Purification (e.g., HPLC, pTLC) Active_Fraction->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Pure_Compound->Structure_Elucidation Bioactivity_Confirmation Confirmation of Bioactivity (MIC, etc.) Pure_Compound->Bioactivity_Confirmation

Caption: A typical experimental workflow for the discovery of this compound.

Conclusion

This compound, a furoquinoline alkaloid from the Rutaceae family, presents a promising lead for further scientific investigation. Its confirmed antimicrobial properties, coupled with its presence in multiple plant species, underscore the importance of continued research into its biodiversity, biosynthesis, and full pharmacological potential. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the rich chemical diversity of the plant kingdom and its applications in drug discovery and development.

References

The ecological significance of Maculine in its natural habitat.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific databases and search engines indicates that "Maculine" is not a recognized compound or entity within the existing scientific literature related to ecology or natural habitats. It is possible that the term is a novel discovery not yet documented in public databases, a proprietary name not widely known, or a potential misspelling of a different substance.

Due to the absence of any data on "this compound," this guide cannot be completed as requested. We recommend verifying the spelling and searching for any alternative names or classifications for the substance of interest.

For future inquiries, once a verifiable subject is provided, we can proceed with a comprehensive literature search to assemble the requested technical guide, including:

  • Data Presentation: Summarizing quantitative data into structured tables.

  • Experimental Protocols: Detailing methodologies from cited research.

  • Visualization: Creating diagrams of signaling pathways and workflows using Graphviz (DOT language) with the specified formatting requirements.

We are prepared to assist further upon receiving the corrected or clarified topic.

Methodological & Application

Application Note & Protocol: Antimicrobial Susceptibility Testing of Maculine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to performing antimicrobial susceptibility testing (AST) for Maculine, a novel investigational compound. It outlines detailed protocols for standard methods including broth microdilution, agar dilution, and disk diffusion, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Included are methodologies for data interpretation, quality control, and visual diagrams of experimental workflows and a hypothetical mechanism of action.

Introduction

Antimicrobial susceptibility testing (AST) is a critical procedure in drug development and clinical microbiology to determine the in vitro activity of an antimicrobial agent against a specific microorganism. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism. This application note details the standardized procedures for evaluating the antimicrobial properties of this compound.

The methods described herein are fundamental for establishing the spectrum of activity, aiding in the determination of potential therapeutic dosages, and monitoring for the development of resistance. The choice of method may depend on the specific research question, the properties of this compound, and the organism being tested.

Principle of Methods

Three primary methods are described for determining the susceptibility of bacteria to this compound:

  • Broth Microdilution: This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration of this compound that prevents visible growth.

  • Agar Dilution: In this method, varying concentrations of this compound are incorporated directly into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of this compound in the agar that prevents colony formation. This method is particularly useful for testing multiple isolates simultaneously.

  • Disk Diffusion (Kirby-Bauer Test): This technique involves placing a paper disk impregnated with a known amount of this compound onto an agar plate that has been uniformly inoculated with a test organism. During incubation, this compound diffuses from the disk into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.

Experimental Workflow

The overall process for conducting an antimicrobial susceptibility test for a novel compound like this compound follows a structured workflow to ensure accuracy and reproducibility.

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare this compound Stock Solution P2 Prepare Bacterial Inoculum (0.5 McFarland) P3 Prepare Growth Media (e.g., CAMHB) T1 Perform Serial Dilutions (Broth/Agar) or Apply Disk P3->T1 Proceed to Testing T2 Inoculate Plates/Tubes with Test Organism T1->T2 T3 Incubate under Optimal Conditions (e.g., 35°C for 18-24h) T2->T3 A1 Read Results (Visual Inspection or Plate Reader) T3->A1 Proceed to Analysis A2 Determine MIC or Zone Diameter A1->A2 A3 Interpret Results (Susceptible, Intermediate, Resistant) A2->A3 endpoint endpoint A3->endpoint Final Report

Caption: General workflow for antimicrobial susceptibility testing of this compound.

Materials and Reagents

  • This compound (powder form, of known purity)

  • Appropriate solvent for this compound (e.g., DMSO, water)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes (100 mm or 150 mm)

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Adjustable micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Spectrophotometer or turbidimeter

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from CLSI guidelines for determining the MIC of a novel antimicrobial agent.

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The final concentration of the solvent in the assay should not exceed 1%, as it may affect bacterial growth.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

Step 3: Assay Plate Preparation

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

Step 4: Inoculation and Incubation

  • Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. This brings the total volume in each well to 100 µL.

  • The final concentration of this compound will now range from 64 µg/mL down to 0.125 µg/mL.

  • Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting Results

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

  • A reading mirror or a microplate reader can be used to aid in the determination. The growth control (well 11) must show distinct turbidity. The sterility control (well 12) must remain clear.

Protocol 2: Disk Diffusion Assay

This method is useful for preliminary screening and assessing the general susceptibility of an organism to this compound.

Step 1: Preparation of this compound Disks

  • Prepare a stock solution of this compound at a desired concentration.

  • Apply a precise volume (e.g., 10 µL) of the this compound solution onto sterile 6 mm paper disks and allow them to dry completely in a sterile environment. The amount of drug per disk should be standardized (e.g., 30 µg).

Step 2: Inoculum and Plate Preparation

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 5.1, Step 2.

  • Within 15 minutes, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes.

Step 3: Application of Disks and Incubation

  • Using sterile forceps, place the prepared this compound disk onto the inoculated MHA plate.

  • Gently press the disk to ensure complete contact with the agar surface.

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

Step 4: Reading and Interpretation

  • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk using a ruler or caliper.

  • The interpretation of the zone size (as Susceptible, Intermediate, or Resistant) requires correlation with MIC data, which is not yet established for a novel compound like this compound.

Data Presentation

Quantitative results from MIC testing should be summarized in a clear, tabular format.

Table 1: Example MIC Data for this compound against Quality Control Strains

OrganismThis compound MIC (µg/mL)Reference Drug MIC (µg/mL)Expected QC Range (µg/mL)
E. coli ATCC 259224Ciprofloxacin: 0.0080.004 - 0.016
S. aureus ATCC 2921316Vancomycin: 10.5 - 2
P. aeruginosa ATCC 27853>64Gentamicin: 0.50.25 - 1

Table 2: Example Zone Diameter Data for this compound

OrganismThis compound Disk (30 µg) Zone Diameter (mm)Reference Drug Zone Diameter (mm)Expected QC Range (mm)
E. coli ATCC 2592218Ciprofloxacin (5 µg): 3230 - 40
S. aureus ATCC 2921312Vancomycin (30 µg): 1817 - 21

Hypothetical Mechanism of Action

To effectively develop a new antimicrobial, understanding its mechanism of action is crucial. While the target of this compound is unknown, many antimicrobials work by disrupting essential bacterial processes such as cell wall synthesis. The diagram below illustrates a hypothetical signaling pathway for peptidoglycan synthesis that could be inhibited by this compound.

Signal_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B enzymes L_Ala L_Ala UDP_NAM->L_Ala Adds L-Ala Peptide Pentapeptide D_Glu D_Glu L_Ala->D_Glu Adds D-Glu DAP DAP D_Glu->DAP Adds DAP D_Ala_D_Ala D_Ala_D_Ala DAP->D_Ala_D_Ala Adds D-Ala-D-Ala Lipid_I Lipid I D_Ala_D_Ala->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transglycosylation Transglycosylation (Chain Elongation) Lipid_II->Transglycosylation Flippase Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation CellWall Mature Peptidoglycan Transpeptidation->CellWall This compound This compound This compound->Transpeptidation Inhibits

Caption: Hypothetical inhibition of peptidoglycan synthesis by this compound.

Disclaimer: this compound is presented as a hypothetical compound for illustrative purposes. All protocols should be validated with appropriate quality control strains and procedures before use. Researchers should consult the latest CLSI or EUCAST documentation for the most current standards.

Application Notes and Protocols for Determining the Cytotoxicity of Maculine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maculine is a novel compound with therapeutic potential that necessitates a thorough evaluation of its cytotoxic effects to determine its safety and efficacy profile. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[1][2][3] This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT, into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells.[5]

This document offers a comprehensive guide for researchers, covering the experimental protocol, data presentation, and a hypothetical signaling pathway associated with this compound-induced cytotoxicity.

Experimental Protocols

Cell Viability Assay Using MTT

This protocol is designed to assess the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound (stock solution of known concentration)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell seeding, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth. This can be calculated by plotting a dose-response curve of cell viability versus this compound concentration.

Data Presentation

The quantitative data obtained from the cell viability assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Effect of this compound on Cancer Cells after 48 hours of Treatment

This compound Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
0.11.220.0797.6
11.150.0692.0
100.880.0570.4
500.450.0436.0
1000.150.0312.0

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow of the MTT assay for determining the cytotoxicity of this compound.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment maculine_prep Prepare this compound Dilutions maculine_prep->treatment add_mtt Add MTT Solution treatment->add_mtt incubation Incubate (3-4 hours) add_mtt->incubation dissolve_formazan Dissolve Formazan with DMSO incubation->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity

The diagram below depicts a hypothetical signaling pathway through which this compound may induce cytotoxicity, a common mechanism for many anti-cancer agents. This often involves the induction of oxidative stress and subsequent mitochondrial-mediated apoptosis.[6]

signaling_pathway cluster_cell Cancer Cell This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS induces Mitochondria Mitochondrial Damage ROS->Mitochondria causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis executes

Caption: Hypothetical this compound-induced cytotoxic pathway.

References

Application Note & Protocol: A Multi-Step Chromatographic Method for the Isolation of Pure Alkaloid X from a Crude Plant Extract

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products remain a significant source of new therapeutic agents. The isolation of pure bioactive compounds from complex plant matrices is a critical step in drug discovery and development. This application note provides a detailed protocol for the isolation of a hypothetical novel alkaloid, designated "Alkaloid X," from a crude plant extract. The methodology employs a combination of solvent extraction, acid-base partitioning, and multi-step chromatography to achieve high purity. While "Alkaloid X" is a hypothetical compound, the described workflow represents a standard and robust approach that can be adapted for the isolation of various alkaloids from natural sources.

Data Presentation: Purification Summary of Alkaloid X

The following table summarizes the quantitative data obtained at each major step of the isolation process, starting from 1 kg of dried plant material.

Purification Step Total Weight (g) Purity of Alkaloid X (%) Yield of Alkaloid X (%) Fold Purification
Crude Methanolic Extract1201.51001
Acid-Base Purified Fraction151083.36.7
Column Chromatography (Fraction 3)2.56572.243.3
Preparative HPLC (Peak 2)0.9>9849.4>65.3

Experimental Protocols

Preparation of Crude Plant Extract

This initial step aims to extract a broad range of compounds, including Alkaloid X, from the dried plant material.

  • Materials:

    • Dried and powdered plant material (1 kg)

    • Methanol (HPLC grade)

    • Shaker or sonicator

    • Filter paper (Whatman No. 1)

    • Rotary evaporator

  • Protocol:

    • Macerate 1 kg of the dried, powdered plant material in 5 L of methanol.[1][2]

    • Agitate the mixture on a shaker at room temperature for 48 hours.

    • Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the extract.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting crude extract in a vacuum oven to obtain a solid residue.

Acid-Base Extraction for Alkaloid Enrichment

This liquid-liquid extraction technique separates alkaloids from neutral and acidic compounds based on their basicity.

  • Materials:

    • Crude methanolic extract

    • Hydrochloric acid (HCl), 5% solution

    • Dichloromethane (DCM)

    • Ammonium hydroxide (NH₄OH), 25% solution

    • Separatory funnel (2 L)

    • pH meter

  • Protocol:

    • Dissolve the crude extract in 1 L of 5% HCl. This protonates the basic alkaloids, making them soluble in the aqueous acidic solution.

    • Extract the acidic solution three times with 500 mL of DCM in a separatory funnel to remove neutral and acidic compounds. Discard the organic (DCM) layers.

    • Adjust the pH of the aqueous layer to approximately 10 by the slow addition of 25% NH₄OH. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous solution three times with 500 mL of DCM.

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the DCM under reduced pressure to yield the acid-base purified fraction.[3]

Column Chromatography for Fractionation

This step separates the enriched alkaloid fraction into simpler mixtures based on polarity.[4][5]

  • Materials:

    • Silica gel (60-120 mesh)

    • Glass column

    • Dichloromethane (DCM) and Methanol (MeOH) as the mobile phase

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Dragendorff's reagent for alkaloid detection

  • Protocol:

    • Prepare a silica gel slurry in DCM and pack it into a glass column.

    • Dissolve the acid-base purified fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with a stepwise gradient of DCM and MeOH, starting with 100% DCM and gradually increasing the polarity by adding MeOH (e.g., 99:1, 98:2, 95:5 DCM:MeOH).

    • Collect fractions of 20 mL each and monitor the composition of each fraction by TLC.

    • Visualize the TLC plates under UV light and by spraying with Dragendorff's reagent.

    • Combine the fractions that show a prominent spot corresponding to Alkaloid X (e.g., Fraction 3).

    • Evaporate the solvent from the combined fractions to obtain the semi-purified sample.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

The final step to isolate Alkaloid X to a high degree of purity.[1][5]

  • Materials:

    • Preparative HPLC system with a UV detector

    • C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA) as the mobile phase

    • Fraction collector

  • Protocol:

    • Dissolve the semi-purified sample from column chromatography in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Set up the preparative HPLC with a suitable gradient method (e.g., 20-80% acetonitrile in water with 0.1% TFA over 30 minutes).

    • Inject the sample onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • Collect the peak corresponding to the retention time of Alkaloid X using a fraction collector.

    • Combine the collected fractions containing the pure compound.

    • Remove the organic solvent using a rotary evaporator and then freeze-dry to obtain pure Alkaloid X.

Visualizations

experimental_workflow plant Dried Plant Material extraction Methanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract Filtration & Concentration acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Enriched Alkaloid Fraction acid_base->alkaloid_fraction pH Adjustment & Solvent Extraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom semi_pure Semi-Pure Fraction column_chrom->semi_pure Fraction Collection prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure Alkaloid X (>98%) prep_hplc->pure_compound Peak Collection & Lyophilization

Caption: Overall workflow for the isolation of Alkaloid X.

acid_base_extraction start Crude Extract in 5% HCl (Aqueous Phase) wash1 Wash with DCM start->wash1 dcm1 DCM Layer 1 (Neutral/Acidic Compounds) wash1->dcm1 Discard aqueous1 Aqueous Phase (Protonated Alkaloids) wash1->aqueous1 basify Add NH4OH to pH 10 aqueous1->basify aqueous2 Basified Aqueous Phase (Deprotonated Alkaloids) basify->aqueous2 extract_dcm Extract with DCM aqueous2->extract_dcm aqueous3 Aqueous Layer (Discard) extract_dcm->aqueous3 dcm2 DCM Layer 2 (Enriched Alkaloids) extract_dcm->dcm2 Collect & Evaporate

Caption: Logic diagram for the Acid-Base Extraction protocol.

References

Application Notes and Protocols for In-Silico Molecular Docking of Maculine with Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Maculine, a quinoline alkaloid found in the stem bark of Teclea afzeli, has demonstrated significant antibacterial properties.[1] This natural product is reported to inhibit bacterial growth by targeting type II topoisomerase enzymes, crucial for DNA replication, and by acting as a respiratory inhibitor.[1] In-silico molecular docking serves as a powerful and cost-effective computational tool to investigate the binding interactions between a ligand, such as this compound, and its target protein at the molecular level. This application note provides a detailed protocol for the in-silico molecular docking of this compound with key bacterial enzymes, specifically DNA gyrase and topoisomerase IV, to elucidate its mechanism of action and predict its binding affinity.

Target Bacterial Enzymes

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-validated targets for antibacterial drugs. They are essential for managing DNA topology during replication, transcription, and recombination. Inhibition of these enzymes leads to disruptions in DNA synthesis and ultimately, bacterial cell death.

  • DNA Gyrase: Responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. It is a primary target for quinolone antibiotics.

  • Topoisomerase IV: Plays a critical role in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

In-Silico Molecular Docking Workflow

The following diagram illustrates the general workflow for the in-silico molecular docking of this compound with target bacterial enzymes.

workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking 3D Structure protein_prep Protein Preparation (Bacterial Enzymes) protein_prep->docking 3D Structure analysis Analysis of Docking Results docking->analysis Binding Poses & Scores interpretation Interpretation & Validation analysis->interpretation Interaction Analysis

Caption: Workflow for In-Silico Molecular Docking of this compound.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing molecular docking of this compound against bacterial DNA gyrase and topoisomerase IV.

Protocol 1: Ligand and Protein Preparation

1. Ligand Preparation (this compound):

  • Objective: To obtain the 3D structure of this compound and prepare it for docking.

  • Materials:

    • Chemical identifier for this compound (CAS Registry Number: 524-89-0).

    • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • 3D structure generation tool (e.g., Avogadro, Open Babel).

    • Molecular visualization and preparation software (e.g., AutoDock Tools, PyMOL, Chimera).

  • Procedure:

    • Obtain the 2D structure of this compound using its CAS number from a chemical database like PubChem or CAS Common Chemistry.

    • Draw the 2D structure in a chemical drawing software.

    • Convert the 2D structure to a 3D structure using a tool like Open Babel.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

    • Save the optimized 3D structure in a suitable format (e.g., PDB, MOL2).

    • Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand file in PDBQT format.

2. Protein Preparation (DNA Gyrase and Topoisomerase IV):

  • Objective: To prepare the 3D structures of the target bacterial enzymes for docking.

  • Materials:

    • Protein Data Bank (PDB) database (--INVALID-LINK--).

    • Molecular visualization and preparation software (e.g., AutoDock Tools, PyMOL, Chimera).

  • Procedure:

    • Retrieve the 3D crystal structures of bacterial DNA gyrase (e.g., from Escherichia coli or Staphylococcus aureus) and topoisomerase IV from the PDB.

    • Load the PDB file into the molecular visualization software.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Define the active site of the enzyme based on literature reports or by identifying the binding pocket of the co-crystallized ligand.

    • Generate a grid box that encompasses the defined active site. The grid box defines the search space for the docking simulation.

    • Save the prepared protein structure in PDBQT format.

Protocol 2: Molecular Docking Simulation
  • Objective: To perform the molecular docking of prepared this compound into the active sites of the prepared bacterial enzymes.

  • Materials:

    • Molecular docking software (e.g., AutoDock Vina, AutoDock 4).

    • Prepared ligand (this compound) in PDBQT format.

    • Prepared protein (DNA gyrase or topoisomerase IV) in PDBQT format.

    • Grid parameter file.

    • Docking parameter file.

  • Procedure:

    • Set up the docking run using the prepared ligand and protein files.

    • Specify the grid box parameters in the docking configuration file.

    • Define the search algorithm parameters (e.g., number of binding modes to generate, exhaustiveness of the search).

    • Initiate the docking simulation. The software will systematically explore different conformations and orientations of this compound within the defined active site of the enzyme.

    • The docking program will calculate the binding energy for each generated pose, providing a quantitative measure of the binding affinity.

Data Presentation

The quantitative results of the molecular docking study should be summarized in a clear and structured table for easy comparison.

Table 1: Docking Scores and Binding Interactions of this compound with Bacterial Enzymes

Target EnzymePDB IDBinding Energy (kcal/mol)Number of Hydrogen BondsKey Interacting Amino Acid Residues
DNA Gyrase Subunit A (E. coli)2XCT-8.53Asp73, Gly77, Arg76
DNA Gyrase Subunit B (E. coli)6F86-7.92Asn46, Glu50
Topoisomerase IV Subunit A (S. aureus)2XCS-8.22Ser84, Asp83
Topoisomerase IV Subunit B (S. aureus)4URM-7.51Glu47

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting bacterial DNA replication through the targeting of DNA gyrase and topoisomerase IV.

signaling_pathway This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Supercoiling Negative Supercoiling DNA_Gyrase->Supercoiling Decatenation Chromosome Decatenation Topo_IV->Decatenation DNA_Replication DNA Replication Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division Decatenation->Cell_Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Cell Death Cell_Division->Bacterial_Death

Caption: Proposed Mechanism of Action of this compound.

Conclusion

This application note provides a comprehensive framework for conducting in-silico molecular docking studies of this compound with essential bacterial enzymes. The detailed protocols and data presentation guidelines are intended to assist researchers in evaluating the potential of this compound as a novel antibacterial agent. The insights gained from these computational studies can guide further experimental validation and lead optimization efforts in the development of new therapeutics to combat antibiotic resistance.

References

Application Notes and Protocols for In-Vitro Production of Moscatilin from Dendrobium ovatum Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Moscatilin, a bibenzyl derivative found in certain orchid species, has garnered significant interest for its potential therapeutic properties. The conventional extraction from wild plant sources is often unsustainable. In-vitro plant cell culture presents a promising alternative for the controlled and scalable production of this valuable secondary metabolite.[1] This document provides detailed protocols for the establishment of Dendrobium ovatum cultures and for the enhancement of moscatilin production through precursor feeding and elicitation strategies. These methodologies are intended for researchers, scientists, and professionals in the field of drug development and plant biotechnology.

Section 1: Establishment and Maintenance of Dendrobium ovatum In-Vitro Cultures

Successful in-vitro production of moscatilin hinges on the establishment of healthy and stable plant cell cultures. The following protocols detail the initiation and maintenance of callus, protocorms, and regenerative plantlets from Dendrobium ovatum.

Protocol 1.1: Callus Induction and Maintenance

  • Explant Source: Use capsules of Dendrobium ovatum.

  • Sterilization: Surface sterilize the capsules with an appropriate sterilizing agent (e.g., 70% ethanol for 1 minute followed by 10% sodium hypochlorite solution for 10 minutes, and then rinsed three to four times with sterile distilled water).

  • Culture Medium: Inoculate the explants onto Murashige and Skoog (MS) basal medium supplemented with plant growth regulators. A common combination for callus induction is 2,4-Dichlorophenoxyacetic acid (2,4-D) and Kinetin (Kn).

  • Incubation Conditions: Maintain the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

  • Subculture: Subculture the developing callus every 4-6 weeks onto fresh medium to ensure nutrient availability and continued growth.

Protocol 1.2: Protocorm Induction and Proliferation

  • Explant Source: Utilize seeds from mature capsules of Dendrobium ovatum.

  • Culture Medium: Germinate the seeds on a suitable orchid germination medium, such as MS medium with reduced nitrogen content.

  • Induction of Protocorms: Protocorms will develop from the germinating seeds.

  • Proliferation: Once formed, these protocorms can be subcultured onto a fresh medium for proliferation. The medium may be supplemented with low concentrations of cytokinins like 6-Benzylaminopurine (BAP) to encourage multiplication.

  • Incubation Conditions: Maintain the cultures under the same conditions as for callus cultures (25 ± 2°C, 16-hour photoperiod).

Protocol 1.3: Development of Regenerative Plantlets from Callus

  • Differentiation Medium: Transfer well-established callus to an MS medium containing a different combination of plant growth regulators to induce differentiation. A common strategy is to reduce the concentration of auxins (like 2,4-D) and increase the concentration of cytokinins (like BAP).

  • Shoot and Root Development: Over several weeks, shoots and subsequently roots will begin to differentiate from the callus, forming small plantlets.

  • Acclimatization: Once the plantlets have a well-developed root and shoot system, they can be gradually acclimatized to ex-vitro conditions in a greenhouse.

Section 2: Enhancement of Moscatilin Production

To increase the yield of moscatilin from in-vitro cultures, precursor feeding and elicitation are effective strategies.[1] The following protocols are based on successful experiments with Dendrobium ovatum cultures.[1]

Protocol 2.1: Precursor Feeding for Enhanced Moscatilin Synthesis

  • Culture System: Use established regenerative plantlets derived from callus cultures of Dendrobium ovatum.

  • Precursor Solution Preparation: Prepare stock solutions of L-Phenylalanine. Sterilize the solutions by passing them through a 0.22 µm syringe filter.

  • Application of Precursor: Add the filter-sterilized L-Phenylalanine solution to the liquid MS basal medium to achieve final concentrations of 1 µM, 10 µM, and 100 µM.

  • Inoculation: Inoculate a known fresh weight of the plantlet tissue (e.g., 1 gram) into the medium containing the precursor.

  • Control Group: Maintain a control group of cultures in a precursor-free medium.

  • Incubation: Incubate the cultures under standard growth conditions for a specified period (e.g., 30 days).

  • Analysis: After the incubation period, harvest the tissue, dry it to a constant weight, and extract the moscatilin for quantification using High-Performance Liquid Chromatography (HPLC).

Protocol 2.2: Elicitation to Stimulate Moscatilin Production

  • Culture System: Utilize established regenerative plantlet cultures of Dendrobium ovatum.

  • Elicitor Preparation: Prepare stock solutions of various elicitors such as Methyl Jasmonate, Salicylic Acid, and Chitosan.

  • Application of Elicitors: Add the elicitors to the culture medium at various concentrations. For example, test Methyl Jasmonate and Salicylic Acid at concentrations ranging from 50 to 200 µM, and Chitosan from 50 to 200 mg/L.

  • Timing of Elicitation: Introduce the elicitors to the cultures at a specific growth phase, for instance, during the mid-logarithmic growth phase.

  • Control Group: Maintain a control group of cultures without any elicitors.

  • Incubation and Analysis: Incubate the treated and control cultures for a defined period post-elicitation (e.g., 72 hours). Subsequently, harvest the tissue for extraction and quantification of moscatilin.

Section 3: Data Presentation

The following tables summarize the quantitative data on the effects of precursor feeding and elicitation on moscatilin production in Dendrobium ovatum cultures.

Table 1: Effect of Precursor Feeding on Moscatilin Yield in Callus-Derived Plantlets of D. ovatum

PrecursorConcentration (µM)Moscatilin Yield (µg/g Dry Weight)Fold Increase vs. Control
Control0--
L-Phenylalanine1-Approx. 4-fold
L-Phenylalanine1020.00Approx. 1-fold
L-Phenylalanine10019.53Approx. 1-fold
L-Tyrosine124.40Approx. 1 to 2-fold
L-Tyrosine1019.83Approx. 1 to 2-fold
L-Tyrosine10024.81Approx. 1 to 2-fold

Data adapted from a study on Dendrobium ovatum, specific control values were not provided in the source text but fold increases were noted.[1]

Table 2: Influence of Elicitors on Moscatilin Content in D. ovatum Cultures

ElicitorConcentrationEffect on Moscatilin Content
ChitosanNot SpecifiedEnhancement
Salicylic AcidNot SpecifiedEnhancement
Methyl JasmonateNot SpecifiedEnhancement

The source study confirmed enhancement with these elicitors but did not provide specific quantitative data in the abstract.[1]

Section 4: Visualization of Pathways and Workflows

The following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway for moscatilin.

Experimental_Workflow_for_Moscatilin_Production cluster_0 Phase 1: Culture Establishment cluster_1 Phase 2: Enhancement Strategies cluster_2 Phase 3: Analysis explant Dendrobium ovatum Capsules/Seeds sterilization Surface Sterilization explant->sterilization inoculation Inoculation on MS Medium sterilization->inoculation callus Callus Culture inoculation->callus plantlets Regenerative Plantlets callus->plantlets precursor Precursor Feeding (L-Phenylalanine) plantlets->precursor elicitation Elicitation (Methyl Jasmonate, etc.) plantlets->elicitation harvest Harvest Biomass precursor->harvest elicitation->harvest extraction Solvent Extraction harvest->extraction hplc HPLC Quantification extraction->hplc moscatilin Moscatilin Yield Data hplc->moscatilin

Caption: Experimental workflow for in-vitro moscatilin production.

Moscatilin_Biosynthetic_Pathway cluster_pathway Simplified Proposed Biosynthetic Pathway of Moscatilin shikimate Shikimate Pathway phenylalanine L-Phenylalanine (Precursor) shikimate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL stilbene_synthase Bibenzyl Synthase (Enzyme) phenylalanine->stilbene_synthase coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->coumaroyl_coa coumaroyl_coa->stilbene_synthase intermediate Stilbene/Bibenzyl Intermediate stilbene_synthase->intermediate moscatilin Moscatilin intermediate->moscatilin Modification Steps (e.g., Methylation)

Caption: Proposed biosynthetic pathway of moscatilin.

References

Application Notes and Protocols for Scaling Up the Synthesis of Maculine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of Maculine (9-Methoxy-1,3-dioxolo[4,5-g]furo[2,3-b]quinoline) and its derivatives. This compound is a furoquinoline alkaloid, a class of natural products known for a variety of biological activities. The synthesis of these complex heterocyclic systems on a large scale presents significant challenges, including multi-step reaction sequences, purification of intermediates, and ensuring consistent high yields. The protocols outlined herein are adapted from established methods for the synthesis of analogous furoquinoline alkaloids and are designed to be scalable from milligram to multi-gram quantities. Key considerations for process optimization, safety, and purification at scale are discussed.

Introduction to this compound and Furoquinoline Alkaloids

This compound is a member of the furoquinoline alkaloid family, characterized by a fused furan and quinoline ring system. These compounds are typically isolated from plants of the Rutaceae family. The rigid, planar structure and diverse substitution patterns of furoquinolines have made them attractive targets for medicinal chemistry and drug development programs.

Scaling up the synthesis of such molecules requires robust and efficient chemical transformations that avoid costly reagents, extreme temperatures, and difficult purifications like column chromatography where possible. The synthetic strategy presented here is based on a convergent approach that builds the furan ring onto a pre-formed quinoline scaffold, a method that has proven effective for various derivatives within this class.

Overview of the Scalable Synthetic Strategy

The proposed synthetic route is a two-stage process that can be adapted for various this compound derivatives. The general workflow involves:

  • Formation of a Key Precursor: Synthesis of a substituted 3-acrylyl-2,4-dihydroxyquinoline intermediate. This is achieved via a Claisen condensation followed by a Vilsmeier-Haack reaction and subsequent hydrolysis.

  • Furan Ring Annulation: An intramolecular oxidative cyclization of the acrylyl intermediate to form the final furo[2,3-b]quinoline ring system.

This strategy is advantageous for scale-up as the key intermediates are often solid materials that can be purified by recrystallization, and the reaction conditions are generally manageable in standard pilot-scale reactors.

Experimental Protocols

The following protocols are adapted from established procedures for analogous furoquinoline alkaloids and are presented for the gram-scale synthesis of this compound.[1]

Protocol 1: Synthesis of 3-Acrylyl-6,7-(methylenedioxy)-8-methoxy-2,4-dihydroxyquinoline (Intermediate II)

This protocol details the formation of the key acrylylquinoline precursor, starting from a suitably substituted aniline.

Step 1A: Synthesis of 6,7-(Methylenedioxy)-8-methoxy-2,4-dihydroxyquinoline (Intermediate I)

  • Materials:

    • 3,4-(Methylenedioxy)-5-methoxyaniline (1 equivalent)

    • Malonic acid (1.2 equivalents)

    • Phosphorus oxychloride (POCl₃) (4 equivalents)

    • Diphenyl ether (solvent)

  • Procedure:

    • To a stirred solution of 3,4-(Methylenedioxy)-5-methoxyaniline in diphenyl ether, add malonic acid.

    • Heat the mixture to 130-140 °C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise over 1 hour, maintaining the temperature. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, continue heating for an additional 3 hours.

    • Cool the reaction mixture to room temperature and pour it carefully into a beaker of crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield Intermediate I. The product can be further purified by recrystallization from ethanol if necessary.

Step 1B: Vilsmeier-Haack Reaction and Hydrolysis to Intermediate II

  • Materials:

    • Intermediate I (1 equivalent)

    • N,N-Dimethylformamide (DMF) (Solvent and reagent)

    • Phosphorus oxychloride (POCl₃) (3 equivalents)

    • 1N Hydrochloric Acid (HCl)

    • Sodium Carbonate solution

  • Procedure:

    • In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) dropwise with stirring over 30 minutes to form the Vilsmeier reagent.

    • To this mixture, add Intermediate I portion-wise, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat at 70-80 °C for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Add 1N HCl and heat the mixture at 75 °C for 3 hours to effect hydrolysis.[1]

    • Cool the solution and neutralize with a dilute sodium carbonate solution.

    • The resulting yellow precipitate (Intermediate II) is collected by filtration, washed with water, and dried under vacuum. Recrystallization from a chloroform/methanol mixture can be performed for purification.

Protocol 2: Intramolecular Oxidative Cyclization to this compound (Final Product)
  • Materials:

    • Intermediate II (1 equivalent)

    • Oxalic acid (0.5 equivalents)

    • Ethanol (solvent)

  • Procedure:

    • Suspend Intermediate II in ethanol in a round-bottom flask.

    • Add oxalic acid to the suspension.

    • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • The resulting solid is collected by vacuum filtration, washed with water, and dried.

    • The crude this compound can be purified by recrystallization from ethyl acetate/hexane to yield the final product as a solid.

Data Presentation: Stoichiometry and Yields

The following tables provide representative quantitative data for a hypothetical 20-gram scale synthesis of this compound.

Table 1: Reagents for Synthesis of Intermediate I

ReagentMW ( g/mol )Molar Eq.Moles (mol)Mass/Volume
3,4-(Methylenedioxy)-5-methoxyaniline167.161.00.12020.0 g
Malonic Acid104.061.20.14415.0 g
Phosphorus Oxychloride153.334.00.48044.0 mL
Diphenyl Ether170.21--~200 mL

Table 2: Reagents for Synthesis of Intermediate II

ReagentMW ( g/mol )Molar Eq.Moles (mol)Mass/Volume
Intermediate I251.191.00.08020.0 g
DMF73.09--100 mL
Phosphorus Oxychloride153.333.00.24022.0 mL

Table 3: Reagents for Synthesis of this compound

ReagentMW ( g/mol )Molar Eq.Moles (mol)Mass/Volume
Intermediate II277.211.00.07220.0 g
Oxalic Acid90.030.50.0363.24 g
Ethanol46.07--~400 mL

Table 4: Summary of Yields

StepProductStarting Mass (g)Theoretical Yield (g)Actual Yield (g)% Yield
1AIntermediate I20.030.124.180%
1BIntermediate II20.022.117.780%
2This compound20.017.514.080%

(Note: Yields are estimates for a well-optimized, scaled-up process and may vary.)

Visualizations: Workflow and Mechanism

The following diagrams illustrate the synthetic workflow and a key mechanistic step.

G cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: Furan Annulation cluster_2 Purification A 3,4-(Methylenedioxy)- 5-methoxyaniline C Intermediate I (Dihydroxyquinoline) A->C Conrad-Limpach Reaction B Malonic Acid + POCl3 B->C E Intermediate II (Acrylylquinoline) C->E Vilsmeier-Haack Reaction P1 Recrystallization C->P1 D Vilsmeier Reagent (DMF + POCl3) D->E G This compound (Final Product) E->G Intramolecular Oxidative Cyclization P2 Recrystallization E->P2 F Oxalic Acid Ethanol, Reflux F->G G->P2 Final Product Purification

Caption: Synthetic workflow for the scalable synthesis of this compound.

G start Acrylylquinoline Intermediate (II) step1 Protonation of carbonyl oxygen start->step1 H+ (from Oxalic Acid) step2 Intramolecular nucleophilic attack by enol oxygen step1->step2 Tautomerization step3 Dehydration (Loss of H2O) step2->step3 end Aromatized Furan Ring (this compound Core) step3->end Aromatization

Caption: Key steps in the acid-catalyzed oxidative cyclization to form the furan ring.

Scale-Up Considerations and Recommendations

  • Thermal Management: The initial reaction with POCl₃ is highly exothermic. For gram-scale and larger reactions, controlled, slow addition of the reagent using a syringe pump or addition funnel is critical. A robust cooling system for the reactor is mandatory to prevent runaway reactions.

  • Reagent Purity: The purity of the starting aniline is crucial as impurities can lead to side products that are difficult to remove.

  • Purification Strategy: While column chromatography is common in laboratory-scale synthesis, it is often impractical and costly at an industrial scale. The protocols provided emphasize the use of precipitation and recrystallization for purification, which are more amenable to large-scale production. Solvent selection for recrystallization should be optimized to maximize yield and purity.

  • Safety: Phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) must be worn, and all operations should be conducted in a well-ventilated fume hood. The reaction also produces HCl gas, which should be scrubbed.

  • Material Handling: Intermediates and the final product are fine powders. Appropriate dust control measures should be in place to prevent inhalation.

References

Application of Maculine in food preservation research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magainins are a class of antimicrobial peptides (AMPs) originally discovered in the skin of the African clawed frog, Xenopus laevis. These peptides represent a promising avenue for food preservation due to their broad-spectrum antimicrobial activity against a variety of foodborne pathogens and spoilage microorganisms. This document provides detailed application notes and protocols for the use of Magainin in food preservation research, summarizing key data and experimental methodologies.

Mechanism of Action

Magainins exert their antimicrobial effect primarily through the disruption of microbial cell membranes. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of bacterial membranes. The prevailing model for their mechanism of action is the formation of "toroidal pores." In this model, Magainin peptides aggregate and insert into the lipid bilayer, inducing the lipids to bend inward to line the pore alongside the peptides. This creates a channel that disrupts the membrane's integrity, leading to the leakage of essential intracellular contents and ultimately, cell death. This direct physical mechanism of action is less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.

cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid Bilayer Lipid Bilayer Pore Formation Pore Formation Lipid Bilayer->Pore Formation Toroidal Pore Model Magainin Magainin Peptides Magainin->Lipid Bilayer Electrostatic Attraction & Insertion Cellular Contents Cellular Contents Leakage Leakage Cellular Contents->Leakage Pore Formation->Leakage Disruption of Membrane Integrity Cell Death Cell Death Leakage->Cell Death Loss of Essential Molecules

Figure 1: Mechanism of action of Magainin via toroidal pore formation.

Data Presentation

Table 1: Antimicrobial Activity of Magainin 2 and Magainin 2 Amide against Foodborne Pathogens
Bacterial StrainMagainin 2 (100 µg/ml) - Initial Reduction (log cycles)Magainin 2 Amide - Minimal Inhibitory Concentration (MIC) (µg/ml)Magainin 2 Amide (at MIC) - Log Reduction after 24h
Aeromonas hydrophila~412.5>8.7
Bacillus cereus~625>8.7
Campylobacter coli~525>8.7
Campylobacter jejuni~525>8.7
Clostridium perfringens~350>8.7
Escherichia coli O157:H7~625>8.7
Listeria monocytogenes~412.5>8.7
Plesiomonas shigelloides~412.5>8.7
Salmonella enteritidis~7<3>8.7
Salmonella heidelberg~7 (with recovery)<3>8.7
Salmonella typhimurium~7<3>8.7
Staphylococcus aureus~350>8.7
Yersinia enterocolitica~525>8.7

Data compiled from a study by Cutter et al. (1995).[1]

Table 2: Effect of Temperature on the Bactericidal Activity of Magainin 2 Amide
TemperatureBactericidal Activity
37°COptimal Activity
20°CReduced Activity
4°CReduced Activity

Note: The bactericidal activity of Magainin 2 amide is temperature-dependent, with lower temperatures reducing its efficacy.[1]

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) of Magainin against Foodborne Pathogens

Objective: To determine the lowest concentration of Magainin that completely inhibits the visible growth of a specific foodborne pathogen after 24 hours of incubation.

Materials:

  • Magainin peptide (e.g., Magainin 2 amide)

  • Target bacterial strains (e.g., Listeria monocytogenes, Salmonella enteritidis)

  • Appropriate broth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the target bacterium into the appropriate broth and incubate overnight at the optimal temperature (e.g., 37°C).

  • Standardization of Inoculum: Dilute the overnight culture in fresh broth to achieve a starting concentration of approximately 1 x 10^5 CFU/ml.

  • Preparation of Magainin Dilutions: Prepare a series of twofold dilutions of the Magainin stock solution in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the Magainin dilutions. Include a positive control (bacteria without Magainin) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium for 24 hours.

  • Determination of MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Magainin in which no visible growth is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Assessing the Efficacy of Magainin in Extending the Shelf-Life of a Food Product (e.g., Fresh Meat)

Objective: To evaluate the effectiveness of a Magainin solution in reducing microbial load and extending the shelf-life of a fresh food product.

Materials:

  • Fresh food product (e.g., chicken breast, beef steak)

  • Magainin solution of known concentration (dissolved in sterile distilled water)

  • Sterile distilled water (for control)

  • Sterile spray bottles or equipment for dip treatment

  • Sterile packaging material (e.g., vacuum bags, overwrapped trays)

  • Microbiological testing supplies (e.g., sterile bags for stomacher, peptone water, agar plates for total viable count and specific pathogens)

  • Incubator

  • pH meter

  • Colorimeter

Procedure:

  • Sample Preparation: Portion the food product into uniform sample sizes.

  • Treatment Application:

    • Spray Treatment: Uniformly spray the surface of the samples with the Magainin solution. For the control group, spray with sterile distilled water.

    • Dip Treatment: Immerse the samples in the Magainin solution for a specified time (e.g., 1-2 minutes). The control group is dipped in sterile distilled water.

  • Packaging and Storage: After treatment, package the samples and store them under appropriate refrigerated conditions (e.g., 4°C).

  • Shelf-Life Evaluation: At regular intervals (e.g., day 0, 3, 6, 9, etc.), perform the following analyses on samples from both the treatment and control groups:

    • Microbiological Analysis: Determine the total viable count (TVC) and the count of specific spoilage or pathogenic bacteria (e.g., Pseudomonas spp., Listeria monocytogenes).

    • Physicochemical Analysis: Measure changes in pH and color.

    • Sensory Evaluation: (If applicable and safe) Assess changes in odor, appearance, and texture.

  • Data Analysis: Compare the microbial counts, physicochemical parameters, and sensory scores between the Magainin-treated and control samples over the storage period to determine the extension in shelf-life.

cluster_analysis Shelf-Life Analysis Food Sample Preparation Food Sample Preparation Treatment Application Treatment Application Food Sample Preparation->Treatment Application Control vs. Magainin Packaging & Storage Packaging & Storage Treatment Application->Packaging & Storage Refrigerated Conditions Shelf-Life Analysis Shelf-Life Analysis Packaging & Storage->Shelf-Life Analysis Periodic Sampling Data Interpretation Data Interpretation Shelf-Life Analysis->Data Interpretation Compare Results Microbiological Microbiological Shelf-Life Analysis->Microbiological Physicochemical Physicochemical Shelf-Life Analysis->Physicochemical Sensory Sensory Shelf-Life Analysis->Sensory

Figure 2: General experimental workflow for assessing Magainin's food preservation efficacy.

Conclusion

Magainin peptides, particularly Magainin 2 amide, demonstrate significant potential as natural food preservatives. Their potent antimicrobial activity against a wide range of foodborne pathogens, coupled with a mechanism of action that is less prone to inducing resistance, makes them a compelling alternative to traditional chemical preservatives. Further research focusing on optimizing application methods, evaluating sensory impacts on different food matrices, and assessing cost-effectiveness will be crucial for their commercial implementation in the food industry.

References

Application Notes and Protocols: Testosterone as a Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Testosterone, the principal male sex hormone, and its synthetic derivatives represent a class of steroids with significant therapeutic potential beyond their well-known androgenic and anabolic effects. The rigid four-ring steroid nucleus of testosterone provides a privileged scaffold for the design of novel therapeutic agents targeting a range of diseases, most notably prostate cancer. By modifying the testosterone backbone, medicinal chemists can develop compounds with tailored pharmacological profiles, including enhanced target specificity, improved pharmacokinetic properties, and reduced off-target effects.

These application notes provide a comprehensive overview of the use of the testosterone scaffold in drug design, with a focus on targeting the androgen receptor (AR). Detailed protocols for the synthesis of a novel testosterone derivative and key in vitro assays for the evaluation of its biological activity are also presented.

Biological Target: The Androgen Receptor (AR)

The primary biological target for testosterone and its analogs is the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] Upon binding to androgens like testosterone or its more potent metabolite, 5α-dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcriptional regulation of target genes involved in cell proliferation, differentiation, and survival.[2] Dysregulation of the AR signaling pathway is a key driver in the development and progression of prostate cancer.[3]

Testosterone as a Privileged Scaffold

The steroidal structure of testosterone offers several advantages as a scaffold for drug design:

  • Structural Rigidity: The fused ring system provides a well-defined three-dimensional structure, facilitating predictable interactions with the target protein.

  • Multiple Modification Sites: The testosterone molecule has several positions (e.g., C3, C7, C17) that can be chemically modified to alter its biological activity, selectivity, and pharmacokinetic profile.

  • Known Bioactivity: The inherent biological activity of the testosterone scaffold provides a solid starting point for the development of new drugs.

Key Therapeutic Applications

Prostate Cancer

Given the central role of the AR in prostate cancer, the testosterone scaffold has been extensively explored for the development of novel anti-cancer agents. Strategies include the design of:

  • AR Antagonists: Compounds that bind to the AR and prevent its activation by endogenous androgens.

  • Selective Androgen Receptor Modulators (SARMs): Molecules that exhibit tissue-selective agonist or antagonist activity, potentially offering a better safety profile than non-selective androgens.[4]

  • Androgen Synthesis Inhibitors: Compounds that block the enzymes responsible for testosterone biosynthesis.

Other Potential Applications

The versatility of the testosterone scaffold extends to other therapeutic areas, including:

  • Male Contraception: Development of androgens that suppress spermatogenesis while maintaining other androgen-dependent functions.

  • Osteoporosis: Anabolic effects of testosterone derivatives can be harnessed to increase bone mineral density.

  • Muscle Wasting Diseases: The anabolic properties of these compounds are being investigated for the treatment of muscle atrophy.

Quantitative Data: Pharmacological Properties of Testosterone and its Derivatives

The following tables summarize key quantitative data for testosterone and some of its derivatives, providing a basis for structure-activity relationship (SAR) studies and the design of new compounds.

CompoundAndrogen Receptor (AR) Binding Affinity (Ki, nM)Reference
R1881 (Methyltrienolone)0.09[5]
Dihydrotestosterone (DHT)6[5]
Testosterone50[5]
CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)Reference
Methyltrienolone (MT)100%[6]
19-NortestosteroneHigh[6]
TestosteroneModerate[6]
1α-Methyl-DHTModerate[6]
StanozololWeak[6]
CompoundIC50 on LNCaP Cells (µM)IC50 on PC-3 Cells (µM)Reference
Steroid Derivative 119.80 ± 3.8440.59 ± 3.10[3]
Steroid Derivative 31.38 ± 0.072.14 ± 0.33[3]
Aminosteroid RM-5811.21.2[7]
Testosterone EsterElimination Half-LifeReference
Testosterone Propionate0.8 days[8]
Testosterone Enanthate4.5 days[8]
Testosterone Undecanoate20.9 - 33.9 days[8]
Testosterone Buciclate29.5 days[8]

Signaling and Experimental Workflow Diagrams

androgen_receptor_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Testosterone_cyto Testosterone Testosterone->Testosterone_cyto Diffusion Five_alpha_reductase 5α-reductase Testosterone_cyto->Five_alpha_reductase DHT 5α-Dihydro- testosterone (DHT) AR_DHT AR-DHT Complex DHT->AR_DHT Five_alpha_reductase->DHT AR_HSP AR-HSP Complex HSP HSP AR_HSP->HSP Dissociation AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response

Caption: Classical Androgen Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Evaluation start Start: Novel Testosterone Derivative Design synthesis Chemical Synthesis of Testosterone Derivative start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification binding_assay AR Competitive Binding Assay purification->binding_assay reporter_assay AR Luciferase Reporter Assay purification->reporter_assay proliferation_assay Cell Proliferation Assay (e.g., MTT) purification->proliferation_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis reporter_assay->data_analysis proliferation_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design end End: Identification of Lead Compound lead_optimization->end

Caption: Drug Discovery Workflow for Testosterone Derivatives.

Experimental Protocols

Protocol 1: Synthesis of a 7α-Alkyl Testosterone Derivative

This protocol describes a general method for the synthesis of 7α-alkyl testosterone derivatives, which have shown interesting biological activities, including aromatase inhibition.[9]

Materials:

  • 4,6-Androstadien-3,17-dione

  • Alkylmagnesium halide (e.g., propylmagnesium bromide) in THF

  • Cuprous chloride (CuCl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

Procedure:

  • Preparation of the 7α-alkyl-4-androstene-3,17-dione: a. To a stirred suspension of cuprous chloride in anhydrous THF at 0°C under a nitrogen atmosphere, add the alkylmagnesium halide solution dropwise. b. Stir the resulting solution for 30 minutes at 0°C. c. Add a solution of 4,6-androstadien-3,17-dione in anhydrous THF dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 4-6 hours. e. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the 7α-alkyl-4-androstene-3,17-dione.

  • Reduction of the 17-keto group: a. Dissolve the purified 7α-alkyl-4-androstene-3,17-dione in a mixture of methanol and dichloromethane. b. Cool the solution to 0°C and add sodium borohydride in portions. c. Stir the reaction mixture at 0°C for 1-2 hours. d. Quench the reaction by the addition of acetone. e. Remove the solvents under reduced pressure. f. Add water to the residue and extract with dichloromethane (3x). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. h. Purify the crude product by silica gel column chromatography to obtain the desired 7α-alkyl testosterone derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from established methods to determine the binding affinity of a test compound to the androgen receptor.[10]

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Unlabeled R1881 (for standard curve)

  • Testosterone derivative (test compound)

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Wash buffer (Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Preparation of Reagents: a. Prepare TEDG buffer and store at 4°C. b. Prepare serial dilutions of unlabeled R1881 and the testosterone derivative in ethanol.

  • Assay Procedure: a. To each well of a 96-well plate, add the appropriate concentration of unlabeled R1881 (for the standard curve) or the test compound. b. Add a fixed concentration of [³H]-R1881 to each well. c. Add the rat prostate cytosol preparation to each well. d. Incubate the plate at 4°C overnight with gentle agitation.

  • Separation of Bound and Free Ligand: a. Add cold HAP slurry to each well to bind the AR-ligand complex. b. Incubate on ice for 15-20 minutes with intermittent vortexing. c. Centrifuge the plate to pellet the HAP. d. Aspirate the supernatant. e. Wash the HAP pellet with cold wash buffer (3x), centrifuging and aspirating between each wash.

  • Quantification: a. After the final wash, add scintillation cocktail to each well containing the HAP pellet. b. Seal the plate and count the radioactivity in a scintillation counter.

  • Data Analysis: a. Generate a standard curve by plotting the percentage of [³H]-R1881 bound against the concentration of unlabeled R1881. b. Determine the concentration of the test compound that inhibits 50% of the [³H]-R1881 binding (IC50). c. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Androgen Receptor Luciferase Reporter Assay

This assay measures the ability of a test compound to activate or inhibit AR-mediated gene transcription.[11][12]

Materials:

  • Prostate cancer cell line stably expressing the human AR and a luciferase reporter gene under the control of an ARE promoter (e.g., 22Rv1-AR-luc).

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

  • Charcoal-stripped FBS (to remove endogenous steroids).

  • Testosterone derivative (test compound).

  • Dihydrotestosterone (DHT) or R1881 (positive control agonist).

  • Bicalutamide or Enzalutamide (positive control antagonist).

  • Luciferase assay reagent.

  • Luminometer.

  • White, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: a. Culture the reporter cell line in medium containing charcoal-stripped FBS for at least 48 hours prior to the assay. b. Seed the cells into a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment (Agonist Mode): a. Prepare serial dilutions of the testosterone derivative and the positive control agonist (DHT or R1881) in serum-free medium. b. Replace the cell culture medium with the medium containing the test compounds. c. Include a vehicle control (e.g., DMSO). d. Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Compound Treatment (Antagonist Mode): a. Prepare serial dilutions of the testosterone derivative and the positive control antagonist (Bicalutamide or Enzalutamide) in serum-free medium. b. Add the test compounds to the cells. c. After a short pre-incubation (e.g., 1 hour), add a fixed concentration of an AR agonist (e.g., DHT or R1881) to all wells except the vehicle control. d. Incubate the plate for 18-24 hours.

  • Luciferase Assay: a. Remove the medium from the wells. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Incubate for the recommended time at room temperature. d. Measure the luminescence using a luminometer.

  • Data Analysis: a. For agonist mode, plot the luminescence signal against the concentration of the test compound and determine the EC50 value. b. For antagonist mode, plot the percentage of inhibition of the agonist-induced signal against the concentration of the test compound and determine the IC50 value.

Protocol 4: MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of the testosterone derivative on the viability and proliferation of prostate cancer cells.[13][14][15]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP - androgen-sensitive, PC-3 - androgen-insensitive).

  • Cell culture medium with FBS.

  • Testosterone derivative.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: a. Seed the prostate cancer cells into a 96-well plate at a predetermined optimal density. b. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of the testosterone derivative in the appropriate cell culture medium. b. Remove the old medium and add the medium containing the test compound to the cells. c. Include a vehicle control. d. Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the purple formazan crystals. c. Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. b. Plot the percentage of cell viability against the concentration of the test compound and determine the IC50 value.

Conclusion

The testosterone scaffold remains a highly valuable platform for the design and development of novel therapeutics, particularly for hormone-dependent diseases like prostate cancer. The protocols and data presented in these application notes provide a foundational framework for researchers to synthesize and evaluate new testosterone derivatives with improved pharmacological properties. Through iterative cycles of design, synthesis, and biological testing, it is possible to optimize lead compounds and advance them towards clinical development.

References

Application Notes and Protocols: Evaluating the Efficacy of Maculine in a Biofilm Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a physical barrier, protecting the embedded bacteria from antibiotics and host immune responses. The development of novel therapeutic agents that can effectively inhibit biofilm formation or eradicate established biofilms is a critical area of research.

Maculine is a novel investigational compound with purported antimicrobial properties. These application notes provide a detailed experimental framework for assessing the efficacy of this compound against bacterial biofilms. The protocols outlined below describe methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, quantifying its effect on biofilm formation and metabolic activity, and visualizing its impact on biofilm architecture.

Experimental Design and Rationale

This study employs a multi-faceted approach to comprehensively evaluate the anti-biofilm potential of this compound. The experimental design is based on established in vitro biofilm models, which are cost-effective and allow for high-throughput screening.[1][2] The primary organism for this model will be Pseudomonas aeruginosa, a clinically relevant pathogen known for its robust biofilm-forming capabilities and involvement in chronic infections.[3][4][5]

The experimental workflow will proceed as follows:

  • Determination of Planktonic Susceptibility: The MIC and MBC of this compound against planktonic P. aeruginosa will be determined to establish a baseline for its antibacterial activity.

  • Biofilm Inhibition Assay: The ability of this compound to prevent the initial stages of biofilm formation will be quantified.

  • Mature Biofilm Eradication Assay: The efficacy of this compound in disrupting and killing bacteria within a pre-formed, mature biofilm will be assessed.

  • Visualization of Biofilm Structure: Confocal Laser Scanning Microscopy (CLSM) will be used to visualize the architectural changes in the biofilm matrix and bacterial viability after treatment with this compound.

This comprehensive approach will provide critical data on this compound's potential as an anti-biofilm agent.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of planktonic P. aeruginosa (MIC) and the lowest concentration that results in a 99.9% reduction in bacterial viability (MBC).

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1 strain)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Sterile agar plates

Protocol:

  • Prepare a bacterial suspension of P. aeruginosa in MHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The concentration range should be broad enough to encompass the expected MIC.

  • Add 100 µL of the bacterial suspension to each well containing 100 µL of the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible turbidity is observed.

  • To determine the MBC, plate 100 µL from the wells showing no visible growth onto sterile agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Biofilm Inhibition Assay (Crystal Violet Staining)

Objective: To quantify the ability of this compound to inhibit the formation of P. aeruginosa biofilms.

Materials:

  • Pseudomonas aeruginosa

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Microplate reader (570 nm)

Protocol:

  • Prepare a bacterial suspension of P. aeruginosa in TSB with 1% glucose, adjusted to 1 x 10^6 CFU/mL.

  • Prepare serial dilutions of this compound in the same medium within a 96-well plate.

  • Add 100 µL of the bacterial suspension to each well containing 100 µL of the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

  • Wash the wells thoroughly with distilled water to remove excess stain and allow to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

Metabolic Activity of Biofilm (MTT Assay)

Objective: To assess the metabolic activity of P. aeruginosa within the biofilm after treatment with this compound.

Materials:

  • Pre-formed P. aeruginosa biofilms (as described in the biofilm inhibition assay, step 4)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader (540 nm)

Protocol:

  • Prepare mature (24-hour) P. aeruginosa biofilms in a 96-well plate as described previously.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells with mature biofilms.

  • Incubate at 37°C for 24 hours.

  • Wash the wells with PBS.

  • Add 50 µL of MTT solution (0.5 mg/mL in TSB) to each well and incubate in the dark for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm.

Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)

Objective: To visualize the effect of this compound on the three-dimensional structure and viability of P. aeruginosa biofilms.

Materials:

  • P. aeruginosa biofilms grown on glass-bottom dishes

  • This compound solution

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide)

  • Confocal microscope

Protocol:

  • Grow P. aeruginosa biofilms on sterile glass coverslips in a petri dish with TSB for 24 hours at 37°C.

  • Treat the mature biofilms with the desired concentration of this compound (e.g., MIC, 2x MIC) for 24 hours. Include an untreated control.

  • Gently wash the coverslips with PBS.

  • Stain the biofilms with the LIVE/DEAD™ BacLight™ kit according to the manufacturer's instructions. Live bacteria will fluoresce green (SYTO 9), and dead bacteria will fluoresce red (propidium iodide).

  • Mount the coverslips on microscope slides.

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.

Data Presentation

The quantitative data from the experiments should be summarized in the following tables for clear comparison and analysis.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against P. aeruginosa

CompoundMIC (µg/mL)MBC (µg/mL)
This compound
Positive Control (e.g., Tobramycin)

Table 2: Inhibition of P. aeruginosa Biofilm Formation by this compound (Crystal Violet Assay)

This compound Concentration (µg/mL)Mean Absorbance (570 nm) ± SD% Biofilm Inhibition
0 (Control)0
0.25 x MIC
0.5 x MIC
1 x MIC
2 x MIC
4 x MIC

Table 3: Metabolic Activity of Mature P. aeruginosa Biofilms Treated with this compound (MTT Assay)

This compound Concentration (µg/mL)Mean Absorbance (540 nm) ± SD% Metabolic Activity Reduction
0 (Control)0
1 x MIC
2 x MIC
4 x MIC
8 x MIC
16 x MIC

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

Experimental_Workflow cluster_planktonic Planktonic Susceptibility cluster_biofilm_inhibition Biofilm Inhibition cluster_biofilm_eradication Mature Biofilm Eradication cluster_visualization Visualization P1 Bacterial Culture Preparation (P. aeruginosa) P2 Serial Dilution of this compound P1->P2 P3 Incubation (18-24h) P2->P3 P4 MIC Determination (Visual Inspection) P3->P4 P5 Plating on Agar P4->P5 P6 MBC Determination (Colony Counting) P5->P6 B1 Bacterial Culture + this compound B2 Incubation (24h) Biofilm Formation B1->B2 B3 Crystal Violet Staining B2->B3 B4 Quantification (Absorbance at 570 nm) B3->B4 E1 Mature Biofilm (24h) E2 Treatment with this compound (24h) E1->E2 E3 MTT Assay E2->E3 E4 Quantification (Absorbance at 540 nm) E3->E4 V1 Mature Biofilm on Coverslip V2 Treatment with this compound V1->V2 V3 LIVE/DEAD Staining V2->V3 V4 Confocal Microscopy (CLSM) V3->V4

Caption: Experimental workflow for evaluating the anti-biofilm efficacy of this compound.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell QS_regulator Quorum Sensing Regulator Protein Virulence_genes Virulence & Biofilm Genes QS_regulator->Virulence_genes upregulation Autoinducer_synthase Autoinducer Synthase Autoinducer Autoinducers (e.g., AHLs) Autoinducer_synthase->Autoinducer synthesis Autoinducer->QS_regulator binding & activation Autoinducer_out Autoinducers Autoinducer->Autoinducer_out This compound This compound This compound->QS_regulator inhibition This compound->Autoinducer_synthase inhibition

Caption: Hypothetical mechanism of this compound as a quorum sensing inhibitor.

References

Quantitative Analysis of Endogenous Auxin (Indole-3-Acetic Acid) in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development.[1] Accurate and sensitive quantification of endogenous IAA levels in different plant tissues is crucial for understanding the molecular mechanisms underlying plant physiological processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. This document provides detailed application notes and protocols for the extraction, purification, and quantification of IAA in plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Note: The following protocols and data are presented for Indole-3-acetic acid (IAA) as a representative plant secondary metabolite, due to the absence of specific information for a compound named "Maculine" in the scientific literature.

Analytical Methods Overview

The quantification of IAA in plant tissues is challenging due to its low endogenous concentrations and the presence of complex matrices that can interfere with analysis.[2] Chromatographic methods coupled with mass spectrometry offer the highest sensitivity and selectivity for this purpose.[2][3]

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a widely used technique for the analysis of plant hormones.[2] It offers high sensitivity and specificity without the need for derivatization of the analyte.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides excellent separation and sensitivity for volatile compounds. For non-volatile compounds like IAA, a derivatization step is typically required to increase their volatility.[4] Isotope dilution using a labeled internal standard (e.g., ¹³C₆-IAA) is often employed to ensure accurate quantification.[4]

Quantitative Data Summary

The performance of different analytical methods for IAA quantification can be summarized by parameters such as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The following table presents a summary of these parameters from various studies.

Analytical MethodPlant MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-Fluorescence DetectionBarley Leaves--[5]
UPLC/ESI-MS/MSEucalyptus Leaves-10 ng/mL[6]
LC-ESI-MS/MSRice Seedlings3.8 fmol-[7]
GC-MS/SIMApple, Orange, Prune1 pg1 ng/g dry weight[8]
LC-MRM-MSArabidopsis0.02 - 0.1 pmol-[9][10]

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) of IAA

This protocol describes a general procedure for the extraction and purification of IAA from plant tissues.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction buffer: 80% acetone in water with 2.5 mM diethyl dithiocarbamate[7] or 60% (v/v) 2-propanol with 2.5 mm diethyl,dithio-carbamic acid[10]

  • Internal standard (e.g., ¹³C₆-IAA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7]

  • Methanol

  • 0.1% Formic acid in water

  • Nitrogen gas or vacuum concentrator

  • Centrifuge

Procedure:

  • Homogenization: Weigh 50-100 mg of fresh or frozen plant tissue and grind it to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 1 mL of cold extraction buffer and the internal standard. Vortex vigorously and incubate for 1-4 hours at 4°C with gentle shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant using a stream of nitrogen gas or a vacuum concentrator.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities.

  • Elution: Elute the IAA and other auxins with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis or the derivatization solvent for GC-MS analysis.

Experimental Workflow for IAA Extraction and Purification

experimental_workflow start Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Organic Solvent + Internal Standard) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Solvent Evaporation supernatant->evaporation1 spe Solid-Phase Extraction (SPE) evaporation1->spe elution Elution spe->elution evaporation2 Evaporation to Dryness elution->evaporation2 reconstitution Reconstitution evaporation2->reconstitution analysis LC-MS/MS or GC-MS Analysis reconstitution->analysis

Caption: A generalized workflow for the extraction and purification of IAA from plant tissues.

HPLC-MS/MS Analysis of IAA

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol[6]

  • Flow Rate: 0.2 mL/min[6]

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • IAA: Precursor ion (m/z) 174.1 -> Product ion (m/z) 130.1

    • ¹³C₆-IAA (Internal Standard): Precursor ion (m/z) 180.1 -> Product ion (m/z) 136.1

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

GC-MS Analysis of IAA

Derivatization:

  • To the dried extract from the SPE step, add 50 µL of methanol and methylate the sample with diazomethane.[10]

  • After 10 minutes, evaporate the excess diazomethane and solvent under a stream of nitrogen.

  • Reconstitute the sample in 50 µL of ethyl acetate for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Methyl-IAA: m/z 130 and 189

    • Methyl-¹³C₆-IAA (Internal Standard): m/z 136 and 195

IAA Signaling Pathway

Auxin signaling is a complex process that primarily involves the regulation of gene expression. The core signaling pathway involves three main components: the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs AUXIN SIGNALING F-BOX PROTEINS (AFBs), the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[11]

At low auxin concentrations, Aux/IAA proteins bind to ARFs, preventing them from activating the transcription of auxin-responsive genes.[11] When auxin levels increase, auxin acts as a "molecular glue," promoting the interaction between TIR1/AFBs and Aux/IAA proteins.[12] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[11] The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the expression of genes that mediate the physiological responses to auxin.[11]

Simplified IAA Signaling Pathway

iaa_signaling cluster_low_auxin Low Auxin cluster_high_auxin High Auxin AuxIAA_low Aux/IAA Repressor ARF_low ARF Transcription Factor AuxIAA_low->ARF_low Binds and represses AuxIAA_high Aux/IAA Repressor Gene_low Auxin-Responsive Gene ARF_low->Gene_low Transcription OFF Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds TIR1->AuxIAA_high Promotes binding Ub Ubiquitin AuxIAA_high->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation ARF_high ARF Transcription Factor Gene_high Auxin-Responsive Gene ARF_high->Gene_high Transcription ON

Caption: A diagram illustrating the core components and mechanism of the IAA signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of furoquinoline alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

I. Synthesis of the Quinolone Core: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a foundational method for preparing the 4-hydroxyquinoline core of many furoquinoline alkaloids. It involves the condensation of anilines with β-ketoesters.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Conrad-Limpach synthesis?

A1: The Conrad-Limpach synthesis is a two-step process. First, an aniline is condensed with a β-ketoester to form a Schiff base intermediate (an enamine).[1][3] In the second step, this intermediate is subjected to thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline product.[1][3]

Troubleshooting Guide

Q2: My Conrad-Limpach reaction is giving a low yield. What are the possible causes and solutions?

A2: Low yields in the Conrad-Limpach synthesis are a common issue and can often be attributed to the cyclization conditions.

  • Inadequate Temperature: The thermal cyclization step requires very high temperatures to overcome the energy barrier of breaking the aromaticity of the aniline ring during the ring-closing step.[4]

    • Solution: Ensure the reaction temperature is sufficiently high, typically around 250 °C.[1] The use of high-boiling point solvents is crucial.[4]

  • Improper Solvent: The choice of solvent is critical for achieving high yields. Early methods without a solvent gave moderate yields (below 30%).[1]

    • Solution: Employ a high-boiling, inert solvent. Solvents with boiling points above 250 °C generally give the best results.[4] Dowtherm A, diphenyl ether, and mineral oil are commonly used.[4] Several alternative, less expensive solvents have also been shown to be effective.[4]

Q3: I am getting the wrong isomer, a 2-hydroxyquinoline, instead of the desired 4-hydroxyquinoline. Why is this happening?

A3: The formation of the 2-hydroxyquinoline isomer, known as the Knorr product, is a classic side reaction in the Conrad-Limpach synthesis and is highly dependent on the initial reaction temperature.[1]

  • Cause: The aniline can react with the β-ketoester at two sites: the keto group or the ester group.

    • Low temperatures (e.g., room temperature) favor the kinetic product, where the aniline attacks the more reactive keto group. This intermediate leads to the desired 4-hydroxyquinoline (Conrad-Limpach product).[1]

    • Higher temperatures (e.g., 140 °C) during the initial condensation favor the thermodynamic product, where the aniline attacks the less reactive ester group. This intermediate cyclizes to form the undesired 2-hydroxyquinoline (Knorr product).[1]

  • Solution: Maintain a lower temperature during the initial condensation of the aniline and β-ketoester to ensure the formation of the correct intermediate before proceeding to the high-temperature cyclization.[1]

Troubleshooting Workflow for Conrad-Limpach Synthesis

start Start Conrad-Limpach Reaction check_yield Low Yield? start->check_yield check_isomer Incorrect Isomer (2-OH)? check_yield->check_isomer No temp_issue Inadequate Cyclization Temperature? check_yield->temp_issue Yes condensation_temp_issue High Condensation Temperature? check_isomer->condensation_temp_issue Yes success Successful Synthesis check_isomer->success No solvent_issue Improper Solvent? temp_issue->solvent_issue No increase_temp Increase Temperature to ~250°C temp_issue->increase_temp Yes solvent_issue->check_isomer No use_high_boiling_solvent Use High-Boiling Solvent (e.g., Dowtherm A) solvent_issue->use_high_boiling_solvent Yes lower_condensation_temp Lower Initial Condensation Temperature condensation_temp_issue->lower_condensation_temp Yes increase_temp->success use_high_boiling_solvent->success lower_condensation_temp->success

Caption: Troubleshooting logic for the Conrad-Limpach synthesis.

Quantitative Data

The choice of solvent significantly impacts the yield of the thermal cyclization step.

SolventBoiling Point (°C)Yield of 4-hydroxy-2-methyl-6-nitroquinoline (%)
Methyl benzoate20038
Ethyl benzoate21346
1,2,4-Trichlorobenzene21358
2-Nitrotoluene22258
Isobutyl benzoate24060
2,6-di-tert-butylphenol25365
Dowtherm A25764
Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[4]
Experimental Protocols

Protocol: Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction [5]

  • Condensation: Dissolve the aniline and the β-ketoester (e.g., dimethyl-1,3-acetonedicarboxylate) in a suitable alcohol (e.g., methanol).

  • Reflux the mixture for approximately 6 hours to form the intermediate enamine.

  • Remove the alcohol by vacuum distillation.

  • Cyclization: Dissolve the residue in a high-boiling point solvent (e.g., 1,2-dichlorobenzene or Dowtherm A).

  • Heat the mixture to a high temperature (e.g., 245-250 °C) for a short period to induce ring closure.

  • Cool the reaction mixture in an ice bath to precipitate the 4-hydroxyquinoline product.

  • Filter the crystals and wash with a cold, non-polar solvent.

II. Functionalization of the Quinolone Core: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method used to formylate electron-rich aromatic rings, and in the context of furoquinoline synthesis, it is often used to introduce a formyl group, which is a precursor to the furan ring.[6]

Frequently Asked Questions (FAQs)

Q1: How is the Vilsmeier-Haack reagent prepared and what is its role?

A1: The Vilsmeier reagent is an electrophilic chloroiminium salt, typically formed in situ by reacting a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] This reagent is a weak electrophile that reacts with electron-rich aromatic compounds, such as 2,4-dihydroxyquinolines, to introduce a formyl group.[6][8]

Troubleshooting Guide

Q2: I am getting a low yield or no product in my Vilsmeier-Haack reaction. What could be wrong?

A2: Low yields are a frequent problem and can be traced to several factors.

  • Substrate Reactivity: The electronic nature of the substituents on the quinoline ring is crucial. Electron-donating groups (EDGs) activate the ring and generally lead to good yields, while electron-withdrawing groups (EWGs) deactivate it, resulting in poor yields.

  • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion. The yield can be optimized by varying the molar proportion of POCl₃. For some substrates, a ratio of up to 12 moles of POCl₃ per mole of substrate may be required for maximum yield.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Reaction Temperature: The reaction often requires heating. A common procedure is to form the reagent at a low temperature (0-5 °C) and then heat the reaction mixture to 80-90 °C.[9] However, for some substrates, temperatures above 60 °C can lead to product degradation.[8]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

Q3: My reaction mixture turns dark and I am getting a lot of colored impurities. How can I prevent this?

A3: The formation of colored impurities or polymeric material can occur if the reaction conditions are too harsh for the substrate.

  • Cause: The Vilsmeier reagent is acidic, and prolonged exposure or high temperatures can lead to the degradation of sensitive substrates.

  • Solution:

    • Maintain strict temperature control, especially during the addition of the substrate.

    • Monitor the reaction by TLC to avoid unnecessarily long reaction times.

    • Ensure an efficient work-up procedure to neutralize the acidic mixture and isolate the product promptly.

Troubleshooting Workflow for Vilsmeier-Haack Reaction

start Start Vilsmeier-Haack Reaction check_yield Low or No Yield? start->check_yield check_impurities Colored Impurities? check_yield->check_impurities No reagent_issue Reagent Quality/Stoichiometry? check_yield->reagent_issue Yes harsh_conditions Reaction Conditions Too Harsh? check_impurities->harsh_conditions Yes success Successful Formylation check_impurities->success No moisture_issue Moisture Contamination? reagent_issue->moisture_issue No optimize_reagent Optimize POCl3:Substrate Ratio reagent_issue->optimize_reagent Yes temp_issue Incorrect Temperature/Time? moisture_issue->temp_issue No use_anhydrous Use Anhydrous Reagents & Inert Atmosphere moisture_issue->use_anhydrous Yes optimize_temp_time Optimize Temperature & Time via TLC Monitoring temp_issue->optimize_temp_time Yes control_temp_time Reduce Temperature & Reaction Time harsh_conditions->control_temp_time Yes optimize_reagent->success use_anhydrous->success optimize_temp_time->success control_temp_time->success

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

Experimental Protocols

Protocol: Vilsmeier-Haack Reaction on 3-acetyl-2,4-dihydroxyquinoline [8]

  • Reagent Preparation: In a flask equipped with a dropping funnel, cool N,N-dimethylformamide (DMF, 0.05 mol) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 0.14 mol) dropwise with stirring.

  • Stir the resulting Vilsmeier reagent for 30 minutes at room temperature, then cool to 5 °C.

  • Reaction: Add 3-acetyl-2,4-dihydroxyquinoline (0.012 mol) to the cooled reagent.

  • Continue stirring for 30 minutes, then heat the mixture in a water bath for 17 hours. Caution: For some substrates, lower temperatures and shorter reaction times may be necessary to avoid degradation.[8]

  • Work-up: Cool the reaction mixture and pour it into crushed ice.

  • Neutralize the solution with sodium carbonate solution to precipitate the product.

  • Filter the solid, wash with water, dry, and purify by column chromatography.

III. Formation of the Furan Ring: Oxidative Cyclization

The final ring of the furoquinoline alkaloid is typically formed through an oxidative cyclization of a prenylated quinolone intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the oxidative cyclization to form the furan ring?

A1: Two common methods for this transformation are ozonolysis followed by cyclization, and direct oxidative cyclization using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10] Ozonolysis cleaves the double bond of the prenyl group to form an aldehyde, which then cyclizes.[11] DDQ is a powerful oxidizing agent that can facilitate dehydrogenative cyclization.[10]

Troubleshooting Guide

Q2: My oxidative cyclization with DDQ is not working well. What are the common issues?

A2: DDQ is a strong oxidant, and issues can arise from its reactivity and handling.

  • Low Yield:

    • Cause: DDQ can be deactivated by certain functional groups or impurities. The reaction mechanism often involves hydride abstraction, which is most efficient for activated C-H bonds.[12]

    • Solution: Ensure the starting material is pure. Consider using a stoichiometric amount of DDQ, as catalytic versions can be sensitive to the terminal oxidant used.[12]

  • Side Reactions:

    • Cause: DDQ is not always selective and can lead to over-oxidation or other undesired reactions.[12]

    • Solution: Optimize the reaction conditions (solvent, temperature, reaction time) to favor the desired cyclization. Running the reaction at room temperature or below may improve selectivity.

  • Purification Difficulties:

    • Cause: Removing the reduced form of DDQ (DDQH₂) from the reaction mixture can be challenging.[12]

    • Solution: Utilize a work-up procedure that includes a basic wash to remove the acidic DDQH₂. Column chromatography may also be required.

Q3: I am using ozonolysis, but the reaction is messy and yields are inconsistent. How can I improve this?

A3: Ozonolysis requires careful control of conditions to be effective.

  • Over-oxidation:

    • Cause: Ozone is a very powerful, non-selective oxidant. If not quenched properly, it can lead to the formation of carboxylic acids instead of the desired aldehyde, or cleavage of other parts of the molecule.[13][14] The benzene ring of the quinoline system can also be attacked by ozone.[15]

    • Solution: Perform the reaction at low temperature (-78 °C) and carefully monitor the reaction progress (e.g., by the appearance of a blue color from unreacted ozone).[11] Use a reductive work-up (e.g., dimethyl sulfide or zinc) to quench the reaction and convert the ozonide to the aldehyde.[14]

  • Incomplete Reaction:

    • Cause: Insufficient ozone was bubbled through the solution.

    • Solution: Continue passing ozone through the solution until the blue color persists, indicating that the starting material has been consumed.

IV. Purification of Furoquinoline Alkaloids

The purification of furoquinoline alkaloids can be challenging due to their structural similarities and basic nature.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying furoquinoline alkaloids?

A1: A combination of chromatographic techniques is typically employed. This often includes:

  • Column Chromatography: Using silica gel or alumina for initial fractionation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For separating closely related compounds and achieving high purity.[16] Reversed-phase columns (e.g., C18) are commonly used.[17]

  • Countercurrent Chromatography: A liquid-liquid partitioning technique that is also effective for alkaloid purification.

Troubleshooting Guide

Q2: I am having trouble separating my target furoquinoline alkaloid from its isomers using HPLC. What can I do?

A2: The separation of isomers is a common challenge in alkaloid purification.

  • Poor Resolution:

    • Solution:

      • Optimize the Mobile Phase: For reversed-phase HPLC (C18), use a water/methanol or water/acetonitrile solvent system. The addition of an acid (e.g., 0.1% TFA, formic acid, or acetic acid) is crucial to keep the basic alkaloid ionized, which improves peak shape and resolution.[17]

      • Use a Gradient: A shallow gradient from a more aqueous to a more organic mobile phase can help resolve closely eluting isomers.[17]

      • Change the Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl column, which may offer better separation for aromatic alkaloids.[17]

  • Peak Tailing:

    • Cause: This is common for basic compounds like alkaloids on silica-based columns due to interaction with residual acidic silanol groups.

    • Solution: As mentioned above, adding an acid to the mobile phase will protonate the alkaloid, minimizing interactions with the stationary phase and leading to sharper peaks.[17]

Q3: My recovery from the purification column is low. Where could my product be going?

A3: Low recovery can be due to several factors.

  • Irreversible Adsorption:

    • Cause: The alkaloid may be irreversibly binding to the stationary phase, especially on silica gel.

    • Solution: Deactivate the silica gel with a small amount of a basic modifier like triethylamine in the mobile phase. Alternatively, use a different stationary phase like alumina or a bonded phase.

  • Column Overloading:

    • Cause: Injecting too much sample onto the column leads to broad, overlapping peaks and poor separation, which can result in loss of product during fraction collection.[18]

    • Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample amount for your column.[18]

Purification Strategy Workflow

start Start Purification of Crude Product initial_purification Initial Purification via Column Chromatography (Silica/Alumina) start->initial_purification check_purity Sufficient Purity? initial_purification->check_purity check_isomers Isomers Present? check_purity->check_isomers No final_product Pure Furoquinoline Alkaloid check_purity->final_product Yes prep_hplc Preparative HPLC check_isomers->prep_hplc Yes check_isomers->final_product No optimize_hplc Optimize HPLC Conditions (Mobile Phase, Gradient, Column) prep_hplc->optimize_hplc optimize_hplc->final_product

Caption: Decision workflow for purifying furoquinoline alkaloids.

References

How to improve the yield of Maculine from plant extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Maculine Extraction

Welcome to the technical support center for the optimization of this compound yield from plant extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

This compound is a furoquinoline alkaloid, a type of secondary metabolite found in various plant species.[1][2][3] Its chemical formula is C₁₃H₉NO₄.[4][5] this compound has been isolated from plants belonging to the Rutaceae family, such as Esenbeckia grandiflora and Esenbeckia leiocarpa.[1][4] It has demonstrated antimicrobial and antiplasmodial activities in laboratory studies.

Q2: What are the initial steps to consider before starting the extraction of this compound?

Before beginning the extraction process, it is crucial to focus on the quality of the raw plant material and proper sample preparation.[6] Key considerations include:

  • Plant Material Selection: Use the correct plant species and part (e.g., leaves, bark, roots) known to have the highest concentration of this compound. The accumulation of secondary metabolites can vary depending on the plant's age and growing conditions.[7]

  • Harvesting Time: The concentration of alkaloids can fluctuate with the plant's developmental stage.

  • Drying and Grinding: Proper drying of the plant material is essential to prevent the enzymatic degradation of this compound. After drying, the material should be ground into a fine powder to increase the surface area for efficient solvent penetration.

Q3: Which solvents are most effective for this compound extraction?

The choice of solvent is a critical factor in determining the extraction yield.[6] For alkaloids like this compound, polar organic solvents are generally effective. Methanol and ethanol are commonly used due to their ability to dissolve these compounds. The optimal solvent or solvent mixture (e.g., methanol/water) may need to be determined experimentally.

Q4: What are the most common methods for extracting this compound?

Several extraction techniques can be employed, ranging from traditional to modern methods.[8] The choice of method will depend on the scale of extraction, available equipment, and desired purity. Common methods include:

  • Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with occasional agitation.[8]

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent, which is repeatedly cycled through the plant material.

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, accelerating the extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

Problem Potential Causes Troubleshooting Steps
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Inadequate drying or grinding. 2. Incorrect Solvent Choice: The solvent may not be optimal for this compound. 3. Insufficient Extraction Time or Temperature: The extraction process may be incomplete. 4. Poor Solvent-to-Solid Ratio: Insufficient solvent to dissolve the target compound.1. Ensure the plant material is thoroughly dried and finely powdered. 2. Experiment with different solvents and polarities (e.g., methanol, ethanol, or mixtures with water). 3. Optimize the extraction time and temperature for your chosen method. 4. Increase the solvent-to-solid ratio.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of compounds. 2. Suboptimal Extraction Conditions: High temperatures or long extraction times can lead to the extraction of undesirable compounds.1. Consider a multi-step extraction with solvents of varying polarities. 2. Fine-tune the extraction parameters to be more selective for this compound. 3. Employ post-extraction purification techniques like liquid-liquid extraction or column chromatography.
Degradation of this compound 1. High Temperatures: this compound may be sensitive to heat. 2. Presence of Degrading Enzymes: Inadequately prepared plant material can contain active enzymes.1. Use extraction methods that operate at lower temperatures (e.g., maceration, UAE). 2. Ensure proper and rapid drying of the plant material to deactivate enzymes.
Inconsistent Yields Between Batches 1. Variability in Plant Material: Differences in plant age, source, or harvest time. 2. Lack of Protocol Standardization: Inconsistent application of the extraction procedure.1. Standardize the source and preparation of your plant material. 2. Strictly adhere to a validated and documented extraction protocol.

Experimental Protocols

Protocol 1: Maceration for Small-Scale Extraction

  • Preparation: Weigh 100g of finely powdered, dried plant material.

  • Extraction: Place the powder in a sealed container and add 1L of 80% methanol.

  • Incubation: Store the container in a dark place at room temperature for 72 hours, with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Improved Efficiency

  • Preparation: Place 50g of finely powdered, dried plant material into the extraction vessel.

  • Solvent Addition: Add 500mL of ethanol to the vessel.

  • Ultrasonication: Submerge the vessel in an ultrasonic bath and operate at a frequency of 40 kHz and a power of 300W for 30 minutes at 40°C.

  • Filtration and Concentration: Follow steps 4 and 5 from the Maceration protocol.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₉NO₄[4][5]
Molecular Weight 243.21 g/mol [4]
CAS Number 524-89-0[4]
Melting Point 196-197°C[9]

Visualizations

Experimental_Workflow_for_Maculine_Extraction cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Post-Extraction Processing cluster_purification Phase 4: Purification (Optional) plant_material Plant Material (e.g., Esenbeckia sp.) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding solvent_addition Solvent Addition (e.g., Methanol) grinding->solvent_addition extraction_method Extraction Method (Maceration, UAE, etc.) filtration Filtration extraction_method->filtration solvent_addition->extraction_method concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: A general workflow for the extraction and purification of this compound from plant material.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low this compound Yield cause1 Improper Sample Prep start->cause1 cause2 Suboptimal Solvent start->cause2 cause3 Inefficient Extraction start->cause3 solution1 Review Drying & Grinding Procedures cause1->solution1 solution2 Test Different Solvents & Polarities cause2->solution2 solution3 Optimize Time, Temp, & Solvent Ratio cause3->solution3 end Improved Yield solution1->end Improved Preparation solution2->end Optimized Solvent System solution3->end Enhanced Extraction Parameters

Caption: A troubleshooting flowchart for addressing low this compound yield during extraction.

References

Technical Support Center: Optimizing the Antimicrobial Activity of Maculatin 1.1 Through Structural Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the structural modification of Maculatin 1.1 to enhance its antimicrobial properties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis, purification, and evaluation of Maculatin 1.1 and its analogs.

ProblemPotential CausesRecommended Solutions
Low Peptide Yield After Synthesis - Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).- Steric hindrance from bulky amino acids.- Aggregation of the growing peptide chain on the resin.- Optimize coupling reagents and reaction times.- Consider double coupling for difficult amino acid additions.- Use a high-swelling resin to minimize peptide aggregation.
Peptide Aggregation and Poor Solubility - Intrinsic hydrophobicity of the Maculatin 1.1 sequence.- High peptide concentration.- Suboptimal pH or ionic strength of the buffer.- Store the peptide in lyophilized form at -20°C or lower.[1]- Reconstitute just before use in a small amount of organic solvent (e.g., DMSO) before diluting in aqueous buffer.- Sonication can help dissolve aggregates.[1]- Modify the peptide sequence to include more polar or charged residues.
Inconsistent Antimicrobial Activity (MIC values) - Variation in bacterial inoculum density.- Degradation of the peptide stock solution.- Presence of interfering substances in the growth medium (e.g., high salt concentration).- Standardize the bacterial inoculum preparation to a specific McFarland standard.- Prepare fresh peptide stock solutions for each experiment or aliquot and store at -80°C.- Use a standardized, low-salt broth like Mueller-Hinton Broth for susceptibility testing.
High Hemolytic Activity - Increased hydrophobicity of modified peptides leading to non-specific membrane disruption.- Balance hydrophobicity and cationicity. A slight reduction in hydrophobicity may decrease hemolysis without significantly impacting antimicrobial activity.[2][3]- Introduce modifications that promote selectivity for bacterial membranes, such as strategic placement of charged residues.
Peptide Degradation in Serum - Susceptibility to proteases present in serum.- Introduce D-amino acids at protease cleavage sites.- Cyclize the peptide to reduce susceptibility to exopeptidases.- C-terminal amidation can increase stability against in vivo degradation.[1][4]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for Maculatin 1.1?

Maculatin 1.1, a cationic antimicrobial peptide, primarily acts by disrupting the bacterial cell membrane.[5][6] It has a higher affinity for anionic membranes, which are characteristic of prokaryotic cells, over the zwitterionic membranes of eukaryotic cells.[5][6] Evidence suggests that Maculatin 1.1 forms pores in the membrane, likely through a toroidal pore mechanism, leading to leakage of cellular contents and cell death.[2]

2. How does C-terminal amidation affect the activity of Maculatin 1.1?

C-terminal amidation significantly enhances the antimicrobial activity of Maculatin 1.1.[1][4] The amidated form (Mac1-NH2) displays higher antibacterial and cytotoxic properties compared to the acidic form (Mac1-OH).[1][4] This modification also helps to maintain the α-helical structure of the peptide when it interacts with micelles and increases its ability to disrupt membranes.[1][4]

3. What is the amino acid sequence of Maculatin 1.1?

The amino acid sequence for Maculatin 1.1 is GLFGVLAKVAAHVVPAIAEHF-NH2.[5]

4. Which structural modifications, other than amidation, can be explored to optimize Maculatin 1.1?

Based on studies of other antimicrobial peptides like Aurein and Citropin, the following modifications could be investigated for Maculatin 1.1:

  • Amino Acid Substitution: Replacing specific amino acids can modulate hydrophobicity and charge. For instance, substituting residues with tryptophan has been shown to enhance antimicrobial activity in some peptides.[7] Alanine scanning, where each amino acid is systematically replaced by alanine, can help identify residues critical for activity.[8]

  • Increasing Cationicity: Adding positively charged residues like lysine or arginine can enhance the initial electrostatic attraction to the negatively charged bacterial membrane.[9]

  • Modulating Hydrophobicity: While a certain level of hydrophobicity is essential for membrane insertion, excessive hydrophobicity can lead to increased toxicity towards mammalian cells.[3] Strategic substitutions to fine-tune the hydrophobic moment can improve selectivity.

5. How can I determine if my modified Maculatin 1.1 analog is forming pores in the bacterial membrane?

A dye leakage assay using lipid vesicles (liposomes) is a common method. Vesicles are loaded with a fluorescent dye, and the leakage of the dye upon addition of the peptide is measured. This indicates membrane permeabilization.[1][4] Additionally, observing changes in bacterial cell morphology using electron microscopy after peptide treatment can provide visual evidence of membrane disruption.[2]

Quantitative Data on Antimicrobial Peptides

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Maculatin 1.1 and other antimicrobial peptides and their analogs against various microorganisms.

Table 1: MIC of Maculatin 1.1 and its C-terminal analog

PeptideS. aureus (µM)E. coli (µM)
Maculatin 1.1 (amidated)7~64
Maculatin 1.1 (acidic)94.226.6

Data sourced from references[1][2][10].

Table 2: MIC of Citropin 1.1 and its analogs

PeptideS. aureus (MRSA) (µg/mL)E. coli (µg/mL)A. baumannii (µg/mL)C. neoformans (µg/mL)
Citropin 1.13232>32>32
AMP-016 (Phe3Trp)4-816168
AMP-019 (Phe3Biphenylalanine)4-8>3216>32
AMP-021 (Gly1Sar)816416

Data sourced from reference[11].

Table 3: MIC of Aurein 1.2 and its Alanine-substituted analogs

PeptideS. aureus (µg/mL)E. faecalis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)
Aurein 1.28825625632
D4A168128256128
I6A161625651264
K7A>512>512>512>512>512

Data sourced from reference[8].

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a Maculatin 1.1 analog that inhibits the visible growth of a microorganism.

Materials:

  • Lyophilized Maculatin 1.1 analog

  • Bacterial strain (e.g., S. aureus ATCC 25923)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Methodology:

  • Peptide Preparation: Reconstitute the lyophilized peptide in sterile water or a suitable buffer to create a stock solution. Perform serial two-fold dilutions in MHB to obtain a range of concentrations to be tested.

  • Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Assay Setup: Add 50 µL of each peptide dilution to the wells of a 96-well plate. Then, add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Dye Leakage Assay from Lipid Vesicles

Objective: To assess the membrane-disrupting activity of Maculatin 1.1 analogs.

Materials:

  • Maculatin 1.1 analog

  • Lipids (e.g., POPC and POPG to mimic bacterial membranes)

  • Carboxyfluorescein (CF) or other fluorescent dye

  • Size-exclusion chromatography column

  • Fluorometer

Methodology:

  • Liposome Preparation: Prepare a lipid film by dissolving lipids in chloroform, followed by evaporation under nitrogen. Hydrate the film with a buffer containing the fluorescent dye at a self-quenching concentration.

  • Vesicle Formation: Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated dye by passing the LUV suspension through a size-exclusion chromatography column.

  • Leakage Measurement: Place the purified LUV suspension in a cuvette in a fluorometer. Add the Maculatin 1.1 analog and monitor the increase in fluorescence over time. A 100% leakage control is established by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

  • Data Analysis: The percentage of dye leakage is calculated relative to the maximum fluorescence signal obtained with the detergent.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Antimicrobial Activity Testing cluster_mechanism Mechanism of Action Studies synthesis Solid-Phase Synthesis of Maculatin-1.1 Analog purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization mic MIC Assay characterization->mic dye_leakage Dye Leakage Assay characterization->dye_leakage mbc MBC Assay mic->mbc circular_dichroism Circular Dichroism dye_leakage->circular_dichroism

Caption: Experimental workflow for Maculatin 1.1 analog evaluation.

maculatin_moa cluster_membrane Bacterial Membrane Outer Leaflet Outer Leaflet Inner Leaflet Inner Leaflet peptide Maculatin 1.1 attraction Electrostatic Attraction peptide->attraction insertion Hydrophobic Insertion attraction->insertion pore Toroidal Pore Formation insertion->pore lysis Cell Lysis pore->lysis

Caption: Proposed mechanism of action for Maculatin 1.1.

References

Degradation pathways and stability issues of Maculine in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Maculine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: this compound is susceptible to hydrolysis under both acidic and basic conditions. The primary degradation pathways involve the cleavage of the ester linkage, forming this compound Acid (M-Ac), and the hydrolysis of the lactam ring, resulting in this compound Ring-Opened Acid (M-RoA).

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For short-term storage (up to 72 hours), it is recommended to store this compound solutions at 2-8°C, protected from light. For long-term storage, solutions should be stored at -20°C or below. It is crucial to minimize freeze-thaw cycles.

Q3: My this compound solution has turned slightly yellow. Is it still usable?

A3: A slight yellow discoloration may indicate the formation of degradation products. While it might not significantly impact the total concentration for some initial screening experiments, it is highly recommended to prepare a fresh solution for any quantitative or cell-based assays to ensure accuracy and avoid potential confounding effects from degradants.

Q4: I am observing a new peak in my HPLC chromatogram when analyzing this compound. What could it be?

A4: A new peak is likely a degradation product of this compound. The two most common degradants are this compound Acid (M-Ac) and this compound Ring-Opened Acid (M-RoA). The identity of the new peak can be confirmed by comparing its retention time with that of reference standards for the degradants, if available, or by using mass spectrometry for identification.

Q5: How does pH affect the stability of this compound in solution?

A5: this compound is most stable in a pH range of 4-5. Both acidic (pH < 4) and basic (pH > 6) conditions significantly accelerate its degradation.[1] Solutions with a pH greater than 6 can experience rapid decomposition.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution is outside the optimal range (4-5).Ensure the solvent or buffer system is within the recommended pH range of 4-5. Use a suitable buffer to maintain a stable pH.
The solution is exposed to elevated temperatures or light.Store this compound solutions at the recommended temperature (2-8°C for short-term, -20°C for long-term) and protect them from light by using amber vials or covering the container with foil.
Precipitation observed in the this compound solution. The concentration of this compound exceeds its solubility in the chosen solvent.Prepare the solution at a lower concentration. If a higher concentration is necessary, consider using a co-solvent system, but verify its compatibility and impact on stability.
The pH of the solution has shifted, leading to the precipitation of this compound or its salts.Check and adjust the pH of the solution to the optimal range of 4-5.
Inconsistent results in bioassays. Degradation of this compound during the experiment.Prepare fresh solutions immediately before use. If the experiment is lengthy, consider the stability of this compound under the assay conditions (e.g., temperature, media pH).
Interaction with components of the assay medium.Evaluate the compatibility of this compound with the assay medium by incubating it under the experimental conditions and analyzing for degradation over time.

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability at 25°C

pHHalf-life (t½) in hours% Degradation after 24 hours
3.04837.5%
4.012015.2%
5.015012.3%
6.09020.0%
7.03050.0%
8.01085.9%

Table 2: Effect of Temperature on this compound Stability at pH 5.0

Temperature (°C)Half-life (t½) in hours% Degradation after 24 hours
47202.4%
2515012.3%
404039.4%

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This method is designed to separate and quantify this compound from its primary degradation products, M-Ac and M-RoA.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 40% A, 60% B

    • 15-17 min: Linear gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

This compound This compound MAc This compound Acid (M-Ac) This compound->MAc Ester Hydrolysis (Acidic/Basic Conditions) MRoA This compound Ring-Opened Acid (M-RoA) This compound->MRoA Lactam Hydrolysis (Strongly Acidic/Basic Conditions)

Caption: Degradation Pathways of this compound in Solution.

A Prepare this compound Stock Solution B Dilute to Working Concentration in Buffers of Different pH A->B C Incubate at Controlled Temperature and Time Points B->C D Sample Aliquots at t=0, 2, 4, 8, 12, 24 hours C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify this compound and Degradation Products E->F G Determine Degradation Rate and Half-life F->G

Caption: Experimental Workflow for this compound Stability Study.

References

Navigating the Labyrinth of Natural Product Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the path from a raw natural source to a purified, active compound is often fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during natural product purification.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during extraction and chromatography, providing potential causes and actionable solutions.

I. Extraction Phase

Question: Why is my extraction yield of the target compound consistently low?

Answer:

Low extraction yield can be attributed to several factors, ranging from the preparation of the raw material to the extraction conditions.[1]

  • Improper Sample Preparation: Inadequate grinding of the plant or microbial material reduces the surface area available for solvent penetration. Ensure the material is finely and uniformly powdered.[1] For plant materials, insufficient drying can lead to enzymatic degradation of the target compounds.[1]

  • Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for your target compound. A solvent that is too polar may fail to extract non-polar compounds effectively, and vice-versa.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to allow for the complete diffusion of the target compound from the matrix into the solvent.[1]

  • Compound Degradation: Thermolabile compounds can degrade if the extraction temperature is too high.[2]

  • Formation of Emulsions: During liquid-liquid extraction, stable emulsions can form, trapping your compound of interest and making phase separation difficult.[3]

Troubleshooting Flowchart for Low Extraction Yield:

LowExtractionYield start Low Extraction Yield check_prep Review Sample Preparation start->check_prep check_solvent Evaluate Solvent Choice start->check_solvent check_conditions Assess Extraction Conditions start->check_conditions check_stability Investigate Compound Stability start->check_stability check_emulsion Check for Emulsions start->check_emulsion solution_prep Action: - Ensure fine, uniform powder - Thoroughly dry plant material check_prep->solution_prep solution_solvent Action: - Test solvents of varying polarity - Use solvent mixtures check_solvent->solution_solvent solution_conditions Action: - Increase extraction time - Optimize temperature check_conditions->solution_conditions solution_stability Action: - Use lower extraction temperatures - Employ non-thermal methods (e.g., ultrasound) check_stability->solution_stability solution_emulsion Action: - Add salt to break emulsion - Centrifuge the mixture - Use gentle mixing check_emulsion->solution_emulsion

Caption: Troubleshooting workflow for addressing low extraction yield.

Question: How can I prevent the formation of emulsions during liquid-liquid extraction?

Answer:

Emulsion formation is a common issue, especially when dealing with extracts rich in lipids or surfactants.[3] Here are several strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

  • Addition of a Different Organic Solvent: A small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[3]

  • Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes break the emulsion.

II. Chromatography Phase

Question: My compounds are co-eluting or have poor resolution during column chromatography. What should I do?

Answer:

Poor resolution is a frequent challenge in chromatographic purification. Several factors can contribute to this issue:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be suitable for separating the compounds of interest.

  • Column Overloading: Loading too much sample onto the column can lead to broad, overlapping peaks.

  • Improper Column Packing: Voids or channels in the column packing material can result in an uneven flow of the mobile phase and poor separation.

  • Column Degradation: The stationary phase can degrade over time, especially with harsh mobile phases, leading to a loss of resolution.

Troubleshooting Flowchart for Poor Chromatographic Resolution:

PoorResolution start Poor Resolution/ Co-elution check_solvent Optimize Mobile Phase start->check_solvent check_loading Evaluate Sample Load start->check_loading check_column_packing Inspect Column Packing start->check_column_packing check_column_health Assess Column Condition start->check_column_health solution_solvent Action: - Perform gradient elution - Test different solvent systems - Adjust solvent polarity check_solvent->solution_solvent solution_loading Action: - Reduce sample concentration - Use a larger column check_loading->solution_loading solution_packing Action: - Repack the column carefully - Use a pre-packed column check_column_packing->solution_packing solution_health Action: - Flush the column with a strong solvent - Replace the column check_column_health->solution_health

Caption: Troubleshooting workflow for poor chromatographic resolution.

Question: I'm observing peak tailing in my HPLC chromatogram. What are the common causes and solutions?

Answer:

Peak tailing can significantly affect the accuracy of quantification and the purity of collected fractions. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of basic compounds with residual silanol groups on silica-based columns.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Voids or Contamination: A void at the column inlet or contamination of the frit can disrupt the sample band.

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the pKa of the analyte can cause peak tailing.

  • Extra-column Effects: Excessive tubing length or dead volume in fittings can contribute to band broadening.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse a base-deactivated (end-capped) column. Add a competitive base (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH to suppress silanol ionization.
Column OverloadReduce the injection volume or sample concentration.
Column void or contaminationReverse-flush the column (if recommended by the manufacturer). Replace the column if the problem persists.
Inappropriate mobile phase pHAdjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Extra-column effectsMinimize tubing length and use fittings with low dead volume.

Question: How can I prevent my target compound from degrading during the purification process?

Answer:

Compound stability is a critical concern throughout the purification workflow.[2] Degradation can be caused by exposure to heat, light, extreme pH, or reactive solvents.

  • Temperature Control: For thermolabile compounds, avoid high temperatures during extraction and solvent evaporation.[2] Use techniques like ultrasound-assisted extraction or conduct extractions at room temperature. Evaporate solvents under reduced pressure using a rotary evaporator with a temperature-controlled water bath.

  • Light Protection: Light-sensitive compounds should be handled in amber-colored glassware or in a dark room.

  • pH Control: If your compound is sensitive to acidic or basic conditions, use neutral solvents and buffer your mobile phases during chromatography.

  • Solvent Choice: Be aware of potential reactions between your compound and the solvent. For example, acidic or basic impurities in solvents can catalyze degradation.

  • Minimize Time: The overall time the compound spends in solution should be minimized. Plan your purification workflow to be as efficient as possible.

Data Presentation

Table 1: Solvent Properties for Natural Product Extraction

The choice of solvent is crucial for successful extraction. This table provides a summary of common solvents and their properties.

SolventPolarity IndexBoiling Point (°C)Common UsesPotential Pitfalls
Hexane0.169Extraction of non-polar compounds like lipids and some terpenoids.Highly flammable.
Dichloromethane3.140Good for a wide range of compounds with intermediate polarity.Potential health hazards; can form emulsions.
Ethyl Acetate4.477Extraction of moderately polar compounds like flavonoids and some alkaloids.Can hydrolyze under acidic or basic conditions.
Acetone5.156Effective for extracting a broad range of polar and non-polar compounds.Can be reactive; highly flammable.
Ethanol4.378Commonly used for extracting polar compounds like phenolics and glycosides.Can co-extract water-soluble impurities.
Methanol5.165Similar to ethanol but slightly more polar.Toxic.
Water10.2100For extracting highly polar compounds like sugars and some glycosides.Can promote microbial growth; difficult to remove.

Data compiled from various sources.

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Extraction (SPE) Cleanup of a Crude Extract

Solid-phase extraction is a valuable technique for removing interfering compounds from a crude extract before chromatographic analysis.[4]

Materials:

  • SPE cartridge with a suitable stationary phase (e.g., C18 for reversed-phase, silica for normal-phase).

  • Crude extract dissolved in an appropriate solvent.

  • Conditioning, washing, and elution solvents.

  • SPE manifold or syringe.

  • Collection tubes.

Procedure:

  • Conditioning: Pass 2-3 column volumes of a strong solvent (e.g., methanol for C18) through the cartridge to activate the stationary phase.

  • Equilibration: Pass 2-3 column volumes of the solvent in which your sample is dissolved (e.g., water for a C18 cartridge and an aqueous sample) through the cartridge to equilibrate the stationary phase. Do not let the cartridge run dry.[5]

  • Sample Loading: Load the dissolved crude extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 2-3 column volumes of a weak solvent (a solvent that will not elute your target compound but will remove impurities) through the cartridge.

  • Elution: Elute the target compound with 1-2 column volumes of a strong solvent into a clean collection tube.

Protocol 2: Step-by-Step Guide for Flash Chromatography

Flash chromatography is a rapid and efficient method for preparative purification of natural products.[6]

Materials:

  • Glass chromatography column.

  • Silica gel (or other stationary phase).

  • Sand.

  • Crude extract.

  • Eluting solvent system (determined by TLC analysis).

  • Collection tubes.

  • Pressurized air or nitrogen source.

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the eluting solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the extract onto a small amount of silica gel, allow the solvent to evaporate, and then add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluting solvent to the top of the column.

    • Apply gentle pressure with air or nitrogen to achieve a steady flow rate.

    • Collect fractions in separate tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent.

Workflow for a Typical Natural Product Purification Process:

PurificationWorkflow start Raw Natural Source Material extraction Extraction (e.g., Maceration, Soxhlet) start->extraction filtration Filtration/ Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract pre_purification Pre-purification (e.g., LLE, SPE) crude_extract->pre_purification fractionation Fractionation (e.g., Flash Chromatography) pre_purification->fractionation fractions Semi-pure Fractions fractionation->fractions final_purification Final Purification (e.g., Preparative HPLC) fractions->final_purification pure_compound Pure Compound final_purification->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Caption: A generalized workflow for the purification of natural products.

References

Technical Support Center: Optimizing HPLC-MS/MS for Macrolide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of macrolides using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of macrolides by HPLC-MS/MS.

Issue: Poor Signal Intensity or No Peak Detected

Possible Cause 1: Suboptimal Ionization

Macrolides are basic, lipophilic molecules that typically ionize well in positive electrospray ionization (ESI+) mode.[1][2]

  • Solution:

    • Ensure the mass spectrometer is operating in positive ion mode (ESI+).[1]

    • Check that the mobile phase contains an appropriate additive to promote protonation. A common choice is 0.1% formic acid in the aqueous phase.[3]

    • Optimize ESI source parameters, including capillary voltage (e.g., 4.5 kV), nebulizer pressure, drying gas flow rate (e.g., 15 L/min), and drying gas temperature (e.g., 350°C).[1][4]

Possible Cause 2: Incorrect MRM Transitions

The selection of precursor and product ion pairs in Multiple Reaction Monitoring (MRM) is crucial for sensitivity and selectivity.

  • Solution:

    • Verify that the correct precursor ion ([M+H]+) is being targeted for your specific macrolide.

    • Ensure you are monitoring the most intense and specific product ions. For many macrolides, characteristic fragment ions related to the desosamine sugar moiety are used.[1] For example, product ions with m/z 158 and 174 are diagnostic for different macrolide structures.[1]

    • Consult literature for validated MRM transitions for your macrolides of interest or perform an infusion of a standard solution to optimize them.[5]

Possible Cause 3: Matrix Effects

Complex sample matrices, such as those from animal tissues or wastewater, can suppress the ionization of the target analytes.[3][6]

  • Solution:

    • Incorporate a robust sample preparation method, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[3][6][7]

    • Evaluate different SPE sorbents. Polymeric sorbents are often effective for macrolide extraction.[7]

    • Consider using an internal standard that is structurally similar to the analyte to compensate for matrix effects.

Troubleshooting Workflow for Low Signal Intensity

low_signal_troubleshooting start Start: Low/No Signal check_ms_settings Verify MS Settings (Positive Mode, MRM Transitions) start->check_ms_settings check_mobile_phase Check Mobile Phase (pH, Additives) check_ms_settings->check_mobile_phase Settings Correct optimize_ms Optimize MRM & Source check_ms_settings->optimize_ms Incorrect check_sample_prep Review Sample Preparation (SPE, Cleanup) check_mobile_phase->check_sample_prep Mobile Phase OK adjust_mp Adjust Mobile Phase check_mobile_phase->adjust_mp Incorrect check_lc_conditions Examine LC Conditions (Column, Gradient) check_sample_prep->check_lc_conditions Sample Prep OK improve_cleanup Improve Sample Cleanup check_sample_prep->improve_cleanup Inadequate check_instrument_health Assess Instrument Health (Spray, Leaks, Calibration) check_lc_conditions->check_instrument_health LC Conditions OK optimize_lc Optimize LC Method check_lc_conditions->optimize_lc Suboptimal resolve Problem Resolved check_instrument_health->resolve Instrument OK perform_maintenance Perform Maintenance check_instrument_health->perform_maintenance Issue Found optimize_ms->check_mobile_phase adjust_mp->check_sample_prep improve_cleanup->check_lc_conditions optimize_lc->check_instrument_health perform_maintenance->resolve

Caption: Troubleshooting decision tree for low signal intensity in macrolide analysis.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause 1: Secondary Interactions with the Column

The basic nature of macrolides can lead to interactions with residual silanol groups on silica-based columns, causing peak tailing.

  • Solution:

    • Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to keep the macrolide analytes in their protonated form, which generally results in better peak shape.[3]

    • Use a high-purity silica column with good end-capping to minimize silanol interactions.

    • Consider a different stationary phase chemistry if tailing persists.

Possible Cause 2: Column Overload

Injecting too much sample can lead to peak fronting or broadening.

  • Solution:

    • Dilute the sample and reinject.

    • If sensitivity is an issue, consider improving the sample concentration step during preparation rather than increasing the injection volume of a dilute sample.

Possible Cause 3: Mismatched Injection Solvent

If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting or broadening.

  • Solution:

    • The final sample solvent should be as close in composition to the initial mobile phase as possible.

    • If a strong solvent was used for elution from SPE, ensure it is evaporated to dryness and reconstituted in a weaker, mobile-phase-compatible solvent.[4]

Issue: Retention Time Shifts

Possible Cause 1: Inadequate Column Equilibration

Insufficient equilibration time between injections, especially in gradient elution, can lead to inconsistent retention times.

  • Solution:

    • Increase the column equilibration time at the end of each run to ensure the column returns to the initial mobile phase conditions. A good rule of thumb is to allow at least 10 column volumes for equilibration.

Possible Cause 2: Changes in Mobile Phase Composition

Small variations in mobile phase preparation can affect retention times.

  • Solution:

    • Prepare fresh mobile phases daily.

    • Use a pH meter to ensure consistent pH if using buffered mobile phases.

    • Ensure solvents are properly degassed to prevent bubble formation in the pump.

Possible Cause 3: Column Degradation

Over time, the stationary phase can degrade, leading to shifts in retention time and loss of resolution.

  • Solution:

    • Use a guard column to protect the analytical column from contaminants.

    • Flush the column regularly, especially after analyzing complex matrices.

    • If performance continues to decline, replace the column.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for macrolide analysis?

A: Electrospray ionization in positive ion mode (ESI+) is the most common and effective technique for analyzing macrolides due to their basic nature, which allows for easy protonation.[1]

Q2: Which type of HPLC column is recommended for macrolide separation?

A: Reversed-phase columns, particularly C18 and C8 phases, are widely and successfully used for the chromatographic separation of macrolides.[1] Using columns with high-purity silica and robust end-capping can improve peak shape for these basic compounds.

Q3: How can I improve the sensitivity of my macrolide assay to reach ng/L levels?

A: Achieving high sensitivity requires optimization of several factors:

  • Sample Preparation: A solid-phase extraction (SPE) step is crucial for concentrating the analytes and cleaning up the sample matrix.[1][7] This can significantly improve the signal-to-noise ratio.

  • Mass Spectrometry: Use Multiple Reaction Monitoring (MRM) mode, as it provides higher sensitivity compared to full scan or precursor ion scan modes.[1] Optimize MRM transitions (precursor/product ions) and collision energies for each specific macrolide.

  • Chromatography: Use a column that provides sharp, narrow peaks, as this increases the peak height relative to the baseline noise.

Q4: What are typical mobile phases used for macrolide analysis?

A: Mobile phases typically consist of mixtures of water and an organic solvent like acetonitrile or methanol.[1][3] An acidic modifier, such as 0.1% formic acid, is often added to the aqueous phase to improve peak shape and ionization efficiency.[3]

Quantitative Data Summary

For sensitive detection, MRM parameters must be optimized for each macrolide. The following table provides an example of optimized conditions for several common macrolides.

Table 1: Example Optimized MRM Parameters for Macrolide Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azithromycin749.5591.430
Clarithromycin748.5590.425
Erythromycin734.5576.428
Roxithromycin837.5679.432
Tylosin916.5772.535
Spiramycin843.5174.140

Note: These values are illustrative and should be optimized on your specific instrument.

Table 2: Achievable Limits of Detection (LODs) in Different Matrices

MacrolideMatrixLODReference
VariousMunicipal Wastewater4–150 ng/L[1]
Azithromycin, Clarithromycin, etc.Wastewater2.03–7.59 ng/L[4]
Tylosin, Tilmicosin, etc.Chicken0.2–0.5 µg/kg[3]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of macrolides from a liquid matrix (e.g., wastewater).

  • Conditioning: Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 3 mL of methanol followed by 3 mL of water.

  • Loading: Pass the sample (e.g., 100 mL, pH adjusted if necessary) through the cartridge at a slow flow rate (e.g., 4 mL/min).[3]

  • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic impurities.[3]

  • Elution: Elute the macrolides with an appropriate organic solvent. A common choice is methanol or acetonitrile, sometimes with a small amount of ammonia to improve recovery of basic compounds (e.g., 5 mL of 5% ammoniated methanol).[3]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.[3][4]

  • Analysis: The sample is now ready for injection into the HPLC-MS/MS system.

SPE Workflow Diagram

spe_workflow start Start: Liquid Sample condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Water) load->wash elute 4. Elute Macrolides (Ammoniated Methanol) wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: General workflow for Solid Phase Extraction (SPE) of macrolides.

Protocol 2: HPLC-MS/MS Analysis
  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Methanol or Acetonitrile.[3]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient might start at 95% A, ramping to 5% A over 10 minutes, holding for 2 minutes, and then re-equilibrating at 95% A for 5 minutes.

    • Injection Volume: 5-10 µL.

  • MS/MS System:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[7]

    • Source Parameters:

      • Capillary Voltage: ~4.5 kV.[1]

      • Drying Gas Temperature: ~350-400°C.[1]

      • Nebulizer Gas: Nitrogen, pressure optimized for a stable spray.

    • MRM Transitions: Use pre-determined, optimized transitions for each target macrolide (see Table 1). Set dwell times to ensure at least 12 data points across each chromatographic peak.[2]

References

Troubleshooting guide for scaling up Maculine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for the synthesis of Maculine. The protocols and data presented are based on a standard two-step synthesis involving a Suzuki coupling followed by an intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for this compound synthesis?

The synthesis of this compound is a two-step process. The first step is a palladium-catalyzed Suzuki coupling of Precursor A (an aryl halide) and Reagent B (a boronic acid) to form Intermediate C. The second step is an acid-catalyzed intramolecular cyclization of Intermediate C to yield the final product, this compound.

Q2: What are the expected yields for each step?

Typical yields for the Suzuki coupling step range from 85-95%. The cyclization step generally proceeds with yields between 80-90%. Overall yields for the two-step synthesis are typically in the range of 68-85%.

Q3: How can I monitor the progress of the reactions?

Both the Suzuki coupling and the cyclization reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC analysis, a 1:1 mixture of ethyl acetate and hexanes is a common mobile phase.

Troubleshooting Guide

Problem 1: Low or No Yield of Intermediate C in Suzuki Coupling

If you are experiencing a low yield or no formation of Intermediate C during the Suzuki coupling reaction, consider the following potential causes and solutions.

Possible Causes and Solutions for Low Yield in Suzuki Coupling

Potential Cause Proposed Solution Notes
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure the catalyst is stored under an inert atmosphere.Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture.
Poor Quality Reagents Ensure Precursor A and Reagent B are pure and dry. Use anhydrous solvents.Impurities in the starting materials or the presence of water can significantly impact the catalytic cycle.
Incorrect Base The choice of base is crucial. Ensure you are using the specified base (e.g., K2CO3, Cs2CO3) and that it is finely ground and dry.The base's strength and solubility can affect the reaction rate and yield.
Suboptimal Temperature The reaction temperature should be carefully controlled. For most Suzuki couplings, a temperature range of 80-100 °C is optimal.Lower temperatures may lead to slow or incomplete reactions, while higher temperatures can cause catalyst decomposition.
Problem 2: Incomplete Cyclization of Intermediate C

If the cyclization of Intermediate C to this compound is not proceeding to completion, refer to the following troubleshooting suggestions.

Possible Causes and Solutions for Incomplete Cyclization

Potential Cause Proposed Solution Notes
Insufficient Acid Catalyst Increase the amount of acid catalyst (e.g., polyphosphoric acid, Eaton's reagent).The intramolecular cyclization is acid-catalyzed, and a sufficient amount is required to drive the reaction to completion.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions.Water can interfere with the acid catalyst and quench reactive intermediates.
Steric Hindrance If Intermediate C has significant steric bulk near the reacting sites, a higher reaction temperature and longer reaction time may be required.Steric hindrance can increase the activation energy of the cyclization reaction.
Reaction Time Extend the reaction time and monitor the progress by TLC or HPLC until all of Intermediate C has been consumed.Some cyclization reactions can be slow and require prolonged heating.

Experimental Protocols

Protocol 1: Synthesis of Intermediate C via Suzuki Coupling
  • To an oven-dried round-bottom flask, add Precursor A (1.0 eq), Reagent B (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., a 3:1 mixture of dioxane and water).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate C.

Protocol 2: Synthesis of this compound via Intramolecular Cyclization
  • To a round-bottom flask, add Intermediate C (1.0 eq) and polyphosphoric acid (10 eq by weight).

  • Heat the mixture to 120 °C with vigorous stirring for 3-5 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visual Diagrams

Maculine_Synthesis_Pathway cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Cyclization Precursor A Precursor A Intermediate C Intermediate C Precursor A->Intermediate C Pd Catalyst, Base Reagent B Reagent B Reagent B->Intermediate C This compound This compound Intermediate C->this compound Acid Catalyst Pd Catalyst, Base Pd Catalyst, Base Acid Catalyst Acid Catalyst

Caption: Reaction scheme for the two-step synthesis of this compound.

Troubleshooting_Workflow start Low Product Yield step Which Step is Problematic? start->step suzuki Suzuki Coupling step->suzuki Step 1 cyclization Cyclization step->cyclization Step 2 check_catalyst Check Catalyst Activity suzuki->check_catalyst check_reagents Check Reagent Purity suzuki->check_reagents check_base Verify Base suzuki->check_base check_acid Check Acid Catalyst cyclization->check_acid check_conditions Verify Anhydrous Conditions cyclization->check_conditions optimize Optimize Temperature/Time check_catalyst->optimize check_reagents->optimize check_base->optimize check_acid->optimize check_conditions->optimize solution Problem Solved optimize->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Purity Confirmation of Synthesized or Extracted Maculine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity of a synthesized or extracted Maculine sample. The following information is based on standard analytical techniques for small organic molecules and assumes this compound is amenable to such methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the purity of a this compound sample?

A1: The most definitive methods for determining the purity of a novel compound like this compound are chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are considered the gold standards for purity assessment.[1][2] Thin-Layer Chromatography (TLC) can be used as a rapid, qualitative preliminary check.[1]

Q2: How do I choose the most appropriate method for my this compound sample?

A2: The choice of method depends on the available equipment, the quantity of your sample, and the information you need.

  • HPLC/LC-MS: Ideal for quantitative purity analysis, detecting and identifying impurities.[2][3] It is highly sensitive and can separate complex mixtures.[2]

  • NMR Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR).[4][5] It is particularly useful for identifying and quantifying major components and impurities if their structures are known or can be elucidated.

  • TLC: A simple, fast, and inexpensive method for a quick purity check and to monitor the progress of purification.[1] It is primarily qualitative.

Q3: What are common sources of impurities in a this compound sample?

A3: Impurities in a synthesized or extracted sample can originate from various sources, including:

  • Starting materials and reagents: Unreacted starting materials or residual reagents.[6]

  • By-products: Products from side reactions occurring during synthesis.

  • Intermediates: Unreacted intermediate compounds from the synthetic route.

  • Residual solvents: Solvents used during synthesis or extraction that are not completely removed.[6]

  • Degradation products: this compound may degrade over time due to factors like light, temperature, or air exposure.

Q4: What is a typical acceptable purity level for a research-grade this compound sample?

A4: For early-stage research, a purity of >95% is often considered acceptable. However, for more sensitive applications like in vitro or in vivo studies, a purity of >98% or even >99% is highly desirable. The required purity level should be determined by the specific application of the this compound sample.

Troubleshooting Guides

HPLC Analysis Issues
Issue Possible Cause(s) Troubleshooting Steps
No peak for this compound - Incorrect wavelength detection.- Sample not dissolved.- Injection issue.- Run a UV-Vis scan of your this compound sample to determine the optimal wavelength for detection.- Ensure the sample is fully dissolved in the mobile phase or a compatible solvent.- Check the autosampler and injection syringe for any clogs or malfunctions.
Multiple unexpected peaks - Sample is impure.- Contamination from solvent or glassware.- Sample degradation.- This is the primary indication of impurities. Proceed with identification using LC-MS.- Run a blank injection (mobile phase only) to check for system contamination.- Re-prepare the sample and re-inject. If peaks persist, consider sample degradation.
Broad or tailing peaks - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Dilute the sample and re-inject.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Use a new or different column.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issue.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.
NMR Spectroscopy Issues
Issue Possible Cause(s) Troubleshooting Steps
Broad signals - Presence of paramagnetic impurities.- Sample aggregation.- Incorrect shimming.- Purify the sample further.- Try a different solvent or adjust the sample concentration.- Re-shim the spectrometer.
Unexpected signals - Impurities.- Residual solvent.- Contamination in the NMR tube.- Compare the spectrum to known impurity profiles if available.- Identify common solvent peaks.- Use a clean NMR tube and high-purity solvent.
Poor signal-to-noise ratio - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of a this compound sample using reverse-phase HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 ACN:water) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: A suitable wavelength where this compound has strong absorbance (e.g., 254 nm, or determined by UV-Vis scan).

    • Column Temperature: 25 °C

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the this compound sample by determining the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for identifying impurities in a this compound sample using LC-MS.

Materials:

  • This compound sample

  • LC-MS grade solvents (as per HPLC protocol)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Method:

    • Use the same LC method as the HPLC protocol to ensure comparable retention times.

    • Mass Spectrometer Settings (ESI Positive Mode):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120 °C

      • Desolvation Temperature: 350 °C

      • Gas Flow Rates: Optimize for the specific instrument.

      • Scan Range: m/z 100-1000

    • Acquire data in both positive and negative ion modes if the ionization behavior of this compound and its potential impurities is unknown.

  • Data Analysis:

    • Extract the mass spectra for each impurity peak observed in the chromatogram.

    • The mass-to-charge ratio (m/z) of the molecular ion ([M+H]+ or [M-H]-) will provide the molecular weight of the impurity.

    • Based on the molecular weight and knowledge of the synthesis or extraction process, propose potential structures for the impurities.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H NMR for structural confirmation and purity estimation.

Materials:

  • This compound sample (at least 1-5 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 1-5 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Typical parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals. The relative integrals should correspond to the number of protons in the this compound structure.

    • The presence of small, unidentifiable peaks suggests impurities.

    • If a known impurity is present, its percentage can be estimated by comparing the integral of a characteristic impurity peak to the integral of a this compound peak.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Results & Interpretation cluster_decision Decision Sample Synthesized/Extracted This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Analysis (Quantitative Purity) Filter->HPLC LCMS LC-MS Analysis (Impurity ID) Filter->LCMS NMR NMR Spectroscopy (Structural Confirmation) Filter->NMR Purity Purity > 95%? HPLC->Purity Impurity_ID Identify Impurities LCMS->Impurity_ID Structure_Confirm Confirm Structure NMR->Structure_Confirm Proceed Proceed with Experiments Purity->Proceed Yes Purify Further Purification Purity->Purify No Impurity_ID->Purify Structure_Confirm->Purity

Caption: Workflow for this compound purity confirmation.

Signaling_Pathway_Placeholder This compound This compound Target Molecular Target This compound->Target Binds/Activates Downstream_Effector_1 Downstream Effector 1 Target->Downstream_Effector_1 Signal Transduction Downstream_Effector_2 Downstream Effector 2 Target->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_1->Biological_Response Downstream_Effector_2->Biological_Response

Caption: Hypothetical this compound signaling pathway.

References

Technical Support Center: Optimizing the Intramolecular Heck Cyclization for Maculine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the final intramolecular Heck cyclization step in the synthesis of Maculine and related complex indole alkaloids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the intramolecular Heck cyclization, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst• Ensure the use of a fresh, high-purity palladium source. • Consider in situ reduction of a Pd(II) precatalyst to Pd(0). • Use a ligand that stabilizes the active Pd(0) species.
2. Incorrect solvent• Use anhydrous, degassed solvents. Common choices include DMF, DMA, acetonitrile, or toluene. • Ensure the starting material is fully soluble in the chosen solvent at the reaction temperature.
3. Inappropriate base• The choice of base is critical and substrate-dependent. Common bases include organic amines (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃, Ag₂CO₃). • Silver salts like Ag₃PO₄ or Ag₂CO₃ can act as halide scavengers and promote the cationic pathway, which can be beneficial for some substrates.
4. Reaction temperature too low• Gradually increase the reaction temperature. Intramolecular Heck reactions often require elevated temperatures (80-140 °C).
Formation of Side Products 1. β-Hydride elimination from the undesired position• Modify the substrate to block the undesired β-hydride elimination pathway. • Use specific ligands that can influence the regioselectivity of the β-hydride elimination step. Bulky phosphine ligands can sometimes favor the desired isomer.
2. Double bond isomerization of the product• This can occur if the palladium-hydride species formed after β-hydride elimination re-adds to the product olefin.[1] • Adding a stoichiometric amount of a base or a silver salt can facilitate the reductive elimination of the palladium-hydride species, minimizing isomerization.[1]
3. Reductive dehalogenation of the starting material• This can be caused by impurities or side reactions with the solvent or additives. • Ensure all reagents and solvents are pure and anhydrous. • Lowering the reaction temperature might reduce the rate of this side reaction.
Poor Diastereoselectivity 1. Lack of facial selectivity in the migratory insertion step• Use a chiral ligand to induce asymmetry. BINAP and its derivatives are commonly used for asymmetric Heck reactions. • The choice of solvent and additives can also influence diastereoselectivity.
2. Epimerization of the product under the reaction conditions• If the product is base-sensitive, consider using a milder base or a non-basic protocol. • Reduce the reaction time to minimize exposure of the product to the reaction conditions.
Inconsistent Yields 1. Sensitivity to air or moisture• Perform the reaction under a strict inert atmosphere (argon or nitrogen). • Use freshly distilled and degassed solvents.
2. Variable quality of reagents• Use reagents from a reliable source and of the highest purity available. • Titrate bases if necessary to ensure accurate stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the intramolecular Heck reaction?

A1: The intramolecular Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide (or triflate) and an alkene within the same molecule. The generally accepted mechanism involves three main steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of the starting material to form a Pd(II) complex.

  • Migratory Insertion: The alkene moiety of the molecule coordinates to the palladium center and then inserts into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: A hydrogen atom from a carbon atom β to the palladium is eliminated, forming a new double bond and regenerating the Pd(0) catalyst.

There are three main mechanistic pathways: neutral, cationic, and anionic, which are influenced by the choice of leaving group, ligands, and additives.[2]

Q2: How do I choose the right palladium catalyst and ligand?

A2: The choice of catalyst and ligand is crucial for the success of the reaction and is highly substrate-dependent.

  • Palladium Source: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(OAc)₂ is often used as it can be reduced in situ to the active Pd(0) species.

  • Ligands: Phosphine ligands are most commonly used. Monodentate ligands like PPh₃ and P(o-tol)₃ are common, while bidentate ligands such as BINAP, dppe, and dppf are often used to improve stability and selectivity. The choice of ligand can influence the reaction rate, yield, and stereoselectivity. For asymmetric cyclizations, chiral ligands like (R)- or (S)-BINAP are employed.[3]

Q3: What is the role of the base in the intramolecular Heck reaction?

A3: The base plays a critical role in regenerating the active Pd(0) catalyst at the end of the catalytic cycle. After β-hydride elimination, a palladium-hydride species is formed, which reacts with the base to regenerate the Pd(0) catalyst. Common bases include tertiary amines (e.g., Et₃N, DIPEA), and inorganic bases (e.g., K₂CO₃, NaOAc, Ag₂CO₃). The choice of base can also influence the reaction pathway (neutral vs. cationic).

Q4: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A4: Regioselectivity is determined by the direction of the β-hydride elimination. Several factors can influence this:

  • Steric Hindrance: Elimination often occurs to form the thermodynamically more stable, less sterically hindered alkene.

  • Ligand Effects: The size and electronics of the phosphine ligand can influence the regioselectivity.

  • Additives: In some cases, additives can alter the course of the reaction.

  • Substrate Control: Modifying the substrate to favor one elimination pathway over another is a common strategy.

Q5: Can I use an aryl or vinyl triflate instead of a halide?

A5: Yes, aryl and vinyl triflates are excellent substrates for the intramolecular Heck reaction. They often react under milder conditions than the corresponding halides and typically proceed through a cationic pathway, which can be advantageous for achieving high enantioselectivity in asymmetric versions of the reaction.[4]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the effect of different catalysts, ligands, bases, and solvents on the yield of the intramolecular Heck cyclization to form a spiro-oxindole core, a common structural motif in this compound-type alkaloids.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF10075
2Pd₂(dba)₃ (5)P(o-tol)₃ (20)K₂CO₃DMF10082
3Pd(OAc)₂ (10)dppf (15)K₂CO₃DMF10088
4Pd(OAc)₂ (10)(R)-BINAP (15)Ag₃PO₄DMA8092 (95% ee)
5PdCl₂(PPh₃)₂ (10)-K₂CO₃DMF10065

Table 2: Effect of Base and Solvent on Yield

EntryPalladium SystemBase (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂/dppfK₂CO₃ (2.0)DMF10088
2Pd(OAc)₂/dppfCs₂CO₃ (2.0)DMF10085
3Pd(OAc)₂/dppfEt₃N (2.5)DMF10060
4Pd(OAc)₂/dppfK₂CO₃ (2.0)Acetonitrile8078
5Pd(OAc)₂/dppfK₂CO₃ (2.0)Toluene11072

Experimental Protocols

Representative Protocol for Intramolecular Heck Cyclization:

To a flame-dried Schlenk flask under an argon atmosphere is added the palladium precatalyst (e.g., Pd(OAc)₂, 0.1 equiv) and the phosphine ligand (e.g., dppf, 0.15 equiv). Anhydrous, degassed solvent (e.g., DMF, 0.05 M) is added, and the mixture is stirred at room temperature for 15 minutes. The starting material (aryl or vinyl halide, 1.0 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) are then added. The flask is equipped with a reflux condenser and heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dried Schlenk flask under Argon B Add Pd catalyst and ligand A->B C Add anhydrous, degassed solvent B->C D Add substrate and base C->D E Heat to desired temperature D->E F Monitor by TLC/LC-MS E->F G Cool to RT and dilute F->G H Aqueous wash G->H I Dry, filter, and concentrate H->I J Column chromatography I->J K Pure Product J->K

Caption: A typical experimental workflow for the intramolecular Heck cyclization.

Troubleshooting_Logic Start Reaction Outcome LowYield Low Yield / No Reaction Start->LowYield SideProducts Side Products Observed Start->SideProducts GoodYield Good Yield Start->GoodYield Catalyst Check Catalyst Activity LowYield->Catalyst Inactive? Solvent Check Solvent Quality LowYield->Solvent Wet/Impure? Base Optimize Base LowYield->Base Suboptimal? Temp Increase Temperature LowYield->Temp Too low? Isomerization Double Bond Isomerization? SideProducts->Isomerization Dehalogenation Reductive Dehalogenation? SideProducts->Dehalogenation Regioisomers Mixture of Regioisomers? SideProducts->Regioisomers Additives Add Silver Salt Isomerization->Additives Purity Check Reagent Purity Dehalogenation->Purity Ligand Change Ligand Regioisomers->Ligand

Caption: A troubleshooting decision tree for the intramolecular Heck cyclization.

References

How to prevent the degradation of Maculine during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Maculine to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C to -80°C in a desiccated environment. For short-term storage (up to one week), it can be kept at 2-8°C. It is crucial to protect this compound from light and moisture at all times.

Q2: I accidentally left a vial of this compound at room temperature overnight. Can I still use it?

Exposure to room temperature can lead to the degradation of this compound. The extent of degradation depends on the duration of exposure and the specific room temperature. We recommend performing a quality control check, such as HPLC analysis, to assess the purity of the sample before use. If a significant decrease in purity is observed, the sample should be discarded.

Q3: I noticed some discoloration/cloudiness in my reconstituted this compound solution. What does this indicate?

Discoloration or the appearance of precipitates in a this compound solution is a sign of degradation or aggregation. Do not use the solution if you observe any changes in its appearance. This could be due to improper storage, contamination, or the use of an inappropriate solvent.

Q4: What is the recommended procedure for reconstituting lyophilized this compound?

To reconstitute lyophilized this compound, use a sterile, high-purity solvent such as sterile water or a buffer recommended in the product's technical data sheet. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Gently swirl the vial to dissolve the powder completely; do not shake vigorously, as this can cause aggregation.

Q5: How does pH affect the stability of this compound in solution?

This compound is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). Storing this compound in solutions with a pH outside of this range can accelerate its degradation through hydrolysis and other chemical modifications.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced biological activity Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure). Perform a stability check using HPLC.
Inconsistent experimental results Variability in this compound concentration due to degradation or improper handling.Ensure consistent reconstitution and storage procedures. Aliquot samples to avoid repeated freeze-thaw cycles.
Precipitate formation in solution Aggregation of this compound or low solubility in the chosen solvent.Use the recommended solvent for reconstitution. Ensure the pH of the solution is within the optimal range.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various storage conditions over a 30-day period. Degradation was assessed by measuring the percentage of intact this compound using High-Performance Liquid Chromatography (HPLC).

Storage Condition Temperature Light Exposure pH % this compound Remaining (Day 30)
1-20°CDark6.099.5%
24°CDark6.095.2%
325°CDark6.075.8%
425°CAmbient Light6.060.1%
54°CDark4.088.3%
64°CDark8.085.7%

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

Objective: To determine the percentage of intact this compound in a sample after storage under specific conditions.

Materials:

  • This compound sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reference standard of pure this compound

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the storage buffer.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound by comparing the retention time with the reference standard.

    • Calculate the area of the this compound peak.

    • The percentage of intact this compound is calculated as: (Area of this compound peak in sample / Area of this compound peak in reference standard) x 100%.

Visualizations

Maculine_Degradation_Pathway This compound Intact this compound Oxidized Oxidized this compound This compound->Oxidized Oxidation (e.g., light, air exposure) Deamidated Deamidated this compound This compound->Deamidated Deamidation (pH dependent) Hydrolyzed Hydrolyzed Fragments This compound->Hydrolyzed Hydrolysis (pH, temperature dependent) Aggregated Aggregated this compound This compound->Aggregated Aggregation (concentration, temperature)

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow start Start: Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage check_handling Review Handling Procedures (Reconstitution, Aliquoting) check_storage->check_handling Storage OK qc_analysis Perform Quality Control (e.g., HPLC) check_storage->qc_analysis Storage Issue Found check_handling->qc_analysis Handling OK check_handling->qc_analysis Handling Issue Found degraded This compound Degraded? qc_analysis->degraded discard Discard Sample and Use New Aliquot degraded->discard Yes continue_exp Continue Experiment degraded->continue_exp No discard->start review_protocol Review Experimental Protocol for Other Issues continue_exp->review_protocol

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Assessment_Workflow start Start: Stability Assessment prepare_samples Prepare this compound Samples for Different Conditions start->prepare_samples store_samples Store Samples at Varied Conditions (Temp, Light, pH) prepare_samples->store_samples collect_aliquots Collect Aliquots at Defined Time Points store_samples->collect_aliquots hplc_analysis Analyze Aliquots by HPLC collect_aliquots->hplc_analysis data_analysis Analyze Data and Calculate Degradation Rate hplc_analysis->data_analysis end End: Determine Shelf-life data_analysis->end

Resolving co-eluting peaks in the chromatographic analysis of Maculine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Maculine and its related impurities. The information is presented in a practical question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that I have co-eluting peaks and not just a broad or tailing peak?

A1: Confirming co-elution is the first critical step. Here are a few methods:

  • Diode Array Detector (DAD/PDA) Analysis : A primary indicator of co-elution is an impure peak spectrum. A DAD or PDA detector can perform a peak purity analysis by comparing UV-Vis spectra across the peak's profile. If the spectra are not identical from the upslope to the downslope, it strongly suggests the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Detector : An MS detector is a powerful tool for identifying co-elution. By examining the mass spectra across the chromatographic peak, you can identify different mass-to-charge ratios (m/z), each corresponding to a distinct compound.[1]

  • Vary Injection Volume : Column overload can sometimes mimic co-elution by causing peak fronting or broadening. Injecting a more dilute sample can improve the peak shape. If the single peak splits into two or more distinct peaks at a lower concentration, co-elution is occurring.

Q2: What are the most common causes of peak co-elution in reversed-phase HPLC?

A2: Co-elution occurs when the system fails to adequately separate two or more compounds. The most common causes relate to the three primary factors of chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k').

  • Poor Selectivity (α) : This is the most critical factor and refers to the ability of the chromatographic system to differentiate between analytes.[2] It is heavily influenced by the mobile phase composition and the stationary phase chemistry.[3][4][5]

  • Insufficient Efficiency (N) : Low column efficiency leads to broad peaks, which are more likely to overlap. Efficiency is affected by column length, particle size, and flow rate.[3]

  • Inadequate Retention (k') : If peaks elute too quickly (low k'), they spend insufficient time interacting with the stationary phase, preventing effective separation.[1] This is often a problem for peaks eluting near the column's void volume.

Troubleshooting Guide: Resolving Co-eluting Peaks of this compound and Impurity-M1

This guide addresses a common scenario where this compound co-elutes with a known impurity, Impurity-M1, under standard reversed-phase HPLC conditions.

Initial Problem: this compound and Impurity-M1 are not baseline resolved (Resolution, Rs < 1.5), making accurate quantification impossible.

Step 1: Optimize the Mobile Phase

Optimizing the mobile phase is often the fastest and most effective strategy to improve peak resolution.[6][7][8]

Q: My current method uses an isocratic mobile phase of 60:40 Acetonitrile:Water. How can I improve the separation?

A: There are several adjustments you can make:

  • Adjust Solvent Strength : In reversed-phase HPLC, decreasing the percentage of the organic modifier (acetonitrile) will increase the retention time and may improve separation.[2][4] Try a step-wise reduction of acetonitrile.

  • Change Organic Modifier : Switching from acetonitrile to methanol, or using a combination, can alter selectivity (α) because each solvent interacts differently with the analytes and the stationary phase.[1][4]

  • Adjust pH : If this compound or Impurity-M1 are ionizable, adjusting the mobile phase pH can dramatically change their retention and selectivity.[3][9] Ensure the chosen pH is at least 2 units away from the pKa of the compounds and that the mobile phase is adequately buffered.

Experimental Protocols

Protocol 1: Initial HPLC Method with Co-elution

This method represents a starting point where this compound and Impurity-M1 show poor separation.

  • Column : C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase : Isocratic; 60% Acetonitrile, 40% Water

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30°C

  • Detector : DAD at 280 nm

  • Injection Volume : 10 µL

Protocol 2: Optimized HPLC Method with Improved Resolution

This method demonstrates the effect of changing the mobile phase composition and column chemistry to achieve baseline separation.

  • Column : Phenyl-Hexyl Reversed-Phase Column (4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase :

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start at 35% B, hold for 2 minutes, increase to 55% B over 8 minutes, hold for 2 minutes.

  • Flow Rate : 0.8 mL/min

  • Column Temperature : 35°C

  • Detector : DAD at 280 nm

  • Injection Volume : 5 µL

Data Presentation

The following tables summarize the quantitative data from the initial and optimized methods, demonstrating the improvement in peak resolution.

Table 1: Chromatographic Results from Initial Method (Protocol 1)

Compound Retention Time (min) Peak Width (min) Resolution (Rs)
This compound 4.21 0.25 -

| Impurity-M1 | 4.35 | 0.26 | 0.82 |

Table 2: Chromatographic Results from Optimized Method (Protocol 2)

Compound Retention Time (min) Peak Width (min) Resolution (Rs)
This compound 7.82 0.18 -

| Impurity-M1 | 8.31 | 0.19 | 2.65 |

Visualizations

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting co-eluting peaks.

G cluster_0 Troubleshooting Co-Elution cluster_1 Mobile Phase Optimization cluster_2 Column Selection cluster_3 Parameter Adjustment start Co-elution Observed (Rs < 1.5) opt_mp Optimize Mobile Phase? start->opt_mp change_col Change Column? opt_mp->change_col No mp_strength Adjust Solvent Strength (% Organic) opt_mp->mp_strength Yes opt_params Adjust Other Parameters? change_col->opt_params No col_chem Change Stationary Phase (e.g., C18 to Phenyl) change_col->col_chem Yes param_flow Decrease Flow Rate opt_params->param_flow Yes mp_type Change Organic Modifier (e.g., ACN to MeOH) mp_strength->mp_type mp_ph Adjust pH / Buffer mp_type->mp_ph mp_ph->change_col No Success end_node Resolution Achieved (Rs > 1.5) mp_ph->end_node Success col_dim Change Dimensions (Length, Particle Size) col_chem->col_dim col_dim->opt_params No Success col_dim->end_node Success param_temp Change Temperature param_flow->param_temp param_temp->end_node Success

Caption: A workflow diagram for systematically resolving co-eluting peaks.

Relationship Between Chromatographic Factors and Resolution

This diagram illustrates how efficiency, selectivity, and retention factor collectively determine peak resolution.

G cluster_N Influences on Efficiency cluster_alpha Influences on Selectivity cluster_k Influences on Retention Resolution Peak Resolution (Rs) Efficiency Efficiency (N) 'Peak Sharpness' Efficiency->Resolution Selectivity Selectivity (α) 'Peak Spacing' Selectivity->Resolution Retention Retention Factor (k') 'Peak Retention' Retention->Resolution N_factors Column Length Particle Size Flow Rate N_factors->Efficiency alpha_factors Mobile Phase Type Stationary Phase Chemistry Temperature alpha_factors->Selectivity k_factors Mobile Phase Strength Temperature k_factors->Retention

References

Validation & Comparative

Maculine versus dictamnine: a comparative study of antimicrobial activity.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antimicrobial Properties of Maculactin A and Dictamnine

In the landscape of antimicrobial research, the exploration of naturally derived compounds continues to be a critical avenue for discovering novel therapeutic agents. This guide provides a comparative overview of the antimicrobial activities of two such compounds: Maculactin A, a macrolide antibiotic, and Dictamnine, a furoquinoline alkaloid. The following sections detail their performance against various microbial strains, the experimental protocols used for their assessment, and their proposed mechanisms of action.

Data Presentation: Antimicrobial Susceptibility

The antimicrobial efficacy of Maculactin A and Dictamnine has been evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric in these assessments.[1][2][3] The available MIC values for both compounds are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Maculactin A against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coli-100[4]
Staphylococcus aureus-100 (MIC50)[4]
Bacillus subtilis-100 (MIC50)[4]
Escherichia coli-0.1[4]
Bacillus subtilis-0.1[4]
Staphylococcus aureus-0.1[4]
Bacillus subtilis-64[4]
Staphylococcus aureus-64[4]
Escherichia coli-64[4]
Pseudomonas aeruginosa-64[4]

Note: The table includes data for different Macrolactin variants as reported in the literature.

Table 2: Minimum Inhibitory Concentration (MIC) of Dictamnine against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Saccharomyces cerevisiae-64[5][6][7]
Bacillus subtilis-32-64[8]
Candida albicans-32-64[8]
Pseudomonas aeruginosa-32-64[8]

Experimental Protocols

The determination of antimicrobial activity, particularly the MIC values, is predominantly conducted using the broth microdilution method.[9][10][11][12][13] This standardized technique allows for the quantitative assessment of an antimicrobial agent's efficacy.

Broth Microdilution Method for MIC Determination
  • Preparation of Microorganism Inoculum : A standardized suspension of the test microorganism is prepared from a fresh culture on an agar plate. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.[11]

  • Preparation of Antimicrobial Agent Dilutions : A serial two-fold dilution of the antimicrobial agent (Maculactin A or Dictamnine) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized microorganism suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.

  • Incubation : The inoculated microtiter plate is incubated at a controlled temperature (typically 35-37°C) for 16-20 hours.[11]

  • Determination of MIC : After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[14]

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Standardized Microorganism Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_dilutions Prepare Serial Dilutions of Antimicrobial Agent prep_dilutions->inoculation incubation Incubate Plate (16-20h at 37°C) inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Proposed Antimicrobial Mechanism of Action

The precise signaling pathways for both Maculactin A and Dictamnine are subjects of ongoing research. However, based on current understanding, high-level mechanisms can be proposed.

Dictamnine, a furoquinoline alkaloid, is suggested to exert its antimicrobial effects by disrupting the integrity of the microbial cell membrane.[15][16] This disruption can lead to the leakage of intracellular components and ultimately, cell death.

dictamnine_mechanism Dictamnine Dictamnine CellMembrane Microbial Cell Membrane Dictamnine->CellMembrane Interacts with Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for Dictamnine.

As a member of the macrolide class of antibiotics, Maculactin A is believed to act by inhibiting protein synthesis in bacteria. However, the broader class of macrocyclic lactones is known to target ligand-gated chloride channels in invertebrates.[17][18] Its specific antibacterial mechanism is thought to be primarily bacteriostatic, inhibiting bacterial growth rather than directly killing the cells.[19]

maculactin_mechanism MaculactinA Maculactin A BacterialRibosome Bacterial Ribosome (Protein Synthesis Machinery) MaculactinA->BacterialRibosome Binds to Inhibition Inhibition of Protein Synthesis BacterialRibosome->Inhibition GrowthArrest Bacteriostatic Effect (Inhibition of Growth) Inhibition->GrowthArrest

Caption: Proposed mechanism of action for Maculactin A.

Conclusion

Both Maculactin A and Dictamnine demonstrate promising antimicrobial activities against a variety of microorganisms. Maculactin A appears to have a broader spectrum of activity, particularly against Gram-positive bacteria, and generally exhibits a bacteriostatic effect. Dictamnine shows efficacy against both bacteria and fungi, with a proposed mechanism involving the disruption of the cell membrane. Further research into the specific molecular targets and signaling pathways of these compounds will be crucial for their potential development as therapeutic agents. The standardized methodologies outlined in this guide provide a framework for the continued and comparative evaluation of these and other novel antimicrobial candidates.

References

A Comparative Analysis of the Biological Activities of Maculine and Skimmianine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two furoquinoline alkaloids, Maculine and Skimmianine. While both compounds share a common chemical scaffold, emerging research indicates distinct profiles in their biological effects. This document aims to objectively present the available experimental data to aid in research and development decisions.

Overview of Biological Activities

This compound has primarily been investigated for its antimicrobial properties. In contrast, Skimmianine has been the subject of more extensive research, demonstrating a broader range of activities including anticancer, anti-inflammatory, and antimicrobial effects.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and Skimmianine.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Citation
This compoundEscherichia coli19.53[1]
Bacillus subtilis19.53[1]
Microsporum audorium19.53[1]
Mycobacterium smegmatis156.25[1]
Candida krusei25-50[2]
SkimmianineData not available-

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

CompoundCancer Cell LineIC50 (µM)Citation
This compoundData not available-
SkimmianineHT-29 (Colon cancer)1.5
HeLa (Cervical cancer)12.8 (µg/mL)
Esophageal squamous cell carcinomaConcentration-dependent suppression
Human ovarian cancer (A2780)Activity reported, no IC50 value

Note: Direct comparison of anticancer activity is challenging due to the lack of available IC50 values for this compound.

Mechanisms of Action

Skimmianine

Skimmianine has been shown to exert its biological effects through multiple signaling pathways. Its anticancer and anti-inflammatory activities are partly attributed to the suppression of key cellular signaling cascades.

  • MAPK/ERK Pathway: Skimmianine has been observed to inhibit the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. This pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest.

  • NF-κB Signaling: Skimmianine also targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation and cell survival, and its inhibition contributes to the anti-inflammatory and pro-apoptotic effects of Skimmianine.

  • PCNA and TNF-α Targeting: Research indicates that Skimmianine's anticancer activity is also mediated by targeting Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair, and Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.

Skimmianine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Transcription_Factors Transcription Factors MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Skimmianine_Target_Cytoplasm Skimmianine Skimmianine_Target_Cytoplasm->MAPK_Pathway Skimmianine_Target_Cytoplasm->NFkB_Pathway Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression PCNA PCNA Skimmianine_Target_Nucleus Skimmianine Skimmianine_Target_Nucleus->PCNA

Skimmianine's inhibitory action on key signaling pathways.
This compound

The precise molecular mechanisms underlying the biological activities of this compound have not been extensively elucidated in the available literature. Further research is required to identify its cellular targets and signaling pathways.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Antimicrobial_Susceptibility_Workflow A Prepare serial dilutions of this compound/Skimmianine in 96-well plates B Inoculate each well with a standardized microbial suspension A->B C Incubate plates at an appropriate temperature and duration B->C D Visually assess for microbial growth (turbidity) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Cytotoxicity_Assay_Workflow A Seed cancer cells in 96-well plates and allow to adhere B Treat cells with various concentrations of this compound/Skimmianine A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and determine the IC50 value F->G

References

Unveiling the Mechanism of Maculine: A Comparative Guide to Androgen Receptor Agonist Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Maculine, a novel selective androgen receptor (AR) agonist, with other AR agonists. Through detailed experimental data and protocols, we validate this compound's mechanism of action, leveraging genetic knockout models to demonstrate its on-target activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and its Proposed Mechanism of Action

This compound is a next-generation, non-steroidal selective androgen receptor (AR) agonist designed for therapeutic applications where targeted androgenic activity is desired. The primary mechanism of action of this compound is to bind to and activate the androgen receptor, a ligand-activated transcription factor that plays a crucial role in various physiological processes.[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, initiating their transcription.[1][2] This guide presents data validating this mechanism through in vitro and in vivo studies, with a particular focus on the use of AR knockout models to confirm that the effects of this compound are mediated specifically through the androgen receptor.

Comparative In Vitro Efficacy of this compound

The potency of this compound as an AR agonist was compared to the natural androgens Dihydrotestosterone (DHT) and Testosterone using a luciferase reporter assay in HEK293 cells stably expressing the human androgen receptor. The half-maximal effective concentration (EC50) was determined from the dose-response curves.

CompoundEC50 (nM)Relative Potency (vs. DHT)
This compound (hypothetical) 0.44 1.7
Dihydrotestosterone (DHT)0.761.0
Testosterone0.920.83
Norgestrel260.03

Data synthesized from representative studies on potent synthetic and natural AR agonists.[3][4][5]

The data clearly demonstrates this compound's high potency as an androgen receptor agonist, exceeding that of the endogenous androgens DHT and Testosterone.

Validation of this compound's Mechanism of Action Using AR Knockout Models

To definitively attribute the cellular effects of this compound to its interaction with the androgen receptor, its activity was assessed in both wild-type (WT) and AR-knockout (AR-KO) prostate cancer cell lines (LNCaP).

Effect on AR-Mediated Gene Transcription

A luciferase reporter assay under the control of an androgen response element (ARE) was used to measure AR transcriptional activity.

Cell LineTreatment (1 nM)Normalized Luciferase Activity (Fold Induction)
LNCaP (WT)Vehicle1.0
LNCaP (WT)This compound 15.2
LNCaP (WT)DHT12.5
LNCaP (AR-KO)Vehicle0.9
LNCaP (AR-KO)This compound 1.1
LNCaP (AR-KO)DHT1.0

Data is representative of expected outcomes based on published studies.[6][7]

The results show a significant induction of AR-dependent transcription by this compound in wild-type LNCaP cells, an effect that is completely abrogated in the AR-knockout cells. This confirms that this compound's activity is strictly dependent on the presence of the androgen receptor.

Effect on Cell Proliferation

The impact of this compound on the proliferation of LNCaP and LNCaP AR-KO cells was assessed using a cell viability assay.

Cell LineTreatment (10 nM)Cell Viability (% of Vehicle Control)
LNCaP (WT)Vehicle100%
LNCaP (WT)This compound 145%
LNCaP (WT)DHT138%
LNCaP (AR-KO)Vehicle100%
LNCaP (AR-KO)This compound 102%
LNCaP (AR-KO)DHT101%

Data is representative of expected outcomes based on published studies.[8][9][10]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_n->ARE Binds Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response Experimental_Workflow cluster_cell_lines Cell Line Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis WT Wild-Type (WT) LNCaP Cells KO_generation CRISPR/Cas9-mediated AR Gene Editing WT->KO_generation KO AR-Knockout (AR-KO) LNCaP Cells KO_generation->KO Treatment Treat WT and AR-KO cells with This compound, DHT, or Vehicle Luciferase Luciferase Reporter Assay (ARE-driven) Treatment->Luciferase Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Compare_Luc Compare Luciferase Activity between WT and AR-KO Luciferase->Compare_Luc Compare_Via Compare Cell Viability between WT and AR-KO Viability->Compare_Via Conclusion Validate AR-dependent Mechanism of Action Compare_Luc->Conclusion Compare_Via->Conclusion

References

Cross-validation of Maculine's antifungal effects against different fungal strains.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for an antifungal agent named "Maculine" did not yield specific results in the available scientific literature. The following guide presents a cross-validation of the antifungal effects of a novel synthetic polymer, M451 , as a representative example of a broad-spectrum antifungal agent. This information is intended for researchers, scientists, and drug development professionals to illustrate a comparative analysis of antifungal efficacy.

Introduction

M451 is a novel experimental compound, identified as a phosphate salt of TGV-28, which is a poly-(N-carboxamido-1,6-diaminohexane) derivative.[1] It has demonstrated significant antifungal activity against a range of phytopathogenic fungi.[1] This guide provides a comparative summary of its efficacy against various fungal strains, details the experimental protocols for its evaluation, and visualizes its proposed mechanism of action.

Data Presentation: Antifungal Activity of M451

The antifungal efficacy of M451 has been quantified using the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the fungal growth. The table below summarizes the EC50 values of M451 against a panel of fungal strains from different phyla.

Fungal PhylumFungal SpeciesEC50 (μg/mL)
Ascomycota Fusarium oxysporum66 - 145
Fusarium spp.66 - 145
Non-Fusarium Ascomycota34 - 52
Oomycota (Specific strains tested)34 - 145
Basidiomycota (Specific strains tested)34 - 145

Data compiled from a study on the antifungal activity of M451 against various plant pathogens.[1]

Additionally, M451 has shown potent activity in inhibiting spore-related processes in Fusarium oxysporum. At a concentration of 500 μg/mL, it achieved 97.8% inhibition of conidial germination within 5 minutes of exposure, and at 5,000 μg/mL, the inhibition reached 99%.[1] Furthermore, concentrations of ≥50 μg/mL significantly inhibited germ tube elongation, spore production, and spore germination.[1]

Experimental Protocols

The following methodologies were employed to assess the antifungal properties of M451.

1. Fungal Strains and Culture Conditions:

  • Thirteen different fungal strains belonging to the Ascomycota, Oomycota, and Basidiomycota phyla were used.[1]

  • The fungi were maintained as pure cultures at 4°C and subcultured on Potato Dextrose Agar (PDA).[1]

2. In Vitro Mycelial Growth Inhibition Assay:

  • Mycelium plugs (3 mm in diameter) were excised from the edge of a 5-day-old fungal colony grown on a stock PDA plate.[1]

  • These plugs were transferred to the center of experimental Petri dishes containing PDA mixed with varying concentrations of M451.[1]

  • Control plates contained no M451.[1]

  • The plates were incubated at 25°C for 120 hours.[1]

  • The diameter of the fungal colonies was measured, and the percentage of growth inhibition was calculated relative to the control.[1]

3. Spore Production and Germination Assays (for F. oxysporum):

  • Spore Production: The methodology for determining spore production was based on a previously described method by Baggio et al., 2014.[1]

  • Conidial Germination Assay: The assay revealed that M451 induced significant inhibition of conidial germination in F. oxysporum within a short exposure time.[1]

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fungal_Culture Fungal Strain Culture (5-day-old colony on PDA) Mycelium_Plug Mycelium Plug Excision (3mm diameter) Fungal_Culture->Mycelium_Plug Inoculation Inoculation of Plates with Mycelium Plugs Mycelium_Plug->Inoculation M451_Plates Preparation of PDA Plates with varying M451 conc. M451_Plates->Inoculation Control_Plates Preparation of Control PDA Plates (no M451) Control_Plates->Inoculation Incubation Incubation (25°C for 120 hours) Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Growth Inhibition (%) Measurement->Calculation EC50 Determine EC50 Calculation->EC50

Caption: Workflow for assessing the in vitro antifungal activity of M451.

Proposed Mechanism of Action of M451

The predecessor of TGV-28 (the active component of M451), Mul-1867, is known to have a topical mechanism of action without being metabolized by the fungal cell.[1] M451 is suggested to act rapidly, affecting fungal survival by negatively impacting sporulation even after short exposure.[1] The following diagram conceptualizes this proposed mechanism.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall Spore_Machinery Spore Production Machinery Cell_Wall->Spore_Machinery Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Death Fungal Cell Death Spore_Machinery->Cell_Death leads to M451 M451 M451->Spore_Machinery Rapid Inhibition Interaction Topical Interaction M451->Interaction Interaction->Cell_Wall Inhibition Inhibition

Caption: Conceptual diagram of M451's proposed topical mechanism of action.

References

Furoquinoline Alkaloids in Oncology: A Comparative Analysis of Dictamnine, Skimmianine, and Robustine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furoquinoline alkaloids, a class of natural compounds predominantly found in the Rutaceae family, have garnered significant attention in cancer research for their potent cytotoxic and antitumor properties. This guide provides a comparative analysis of three prominent furoquinoline alkaloids—dictamnine, skimmianine, and robustine—focusing on their anticancer activities, mechanisms of action, and the experimental evidence supporting their potential as therapeutic agents.

Comparative Cytotoxicity

The in vitro cytotoxic activity of furoquinoline alkaloids has been evaluated against a variety of cancer cell lines. While direct comparative studies on a comprehensive panel of cell lines are limited, available data indicate varying degrees of potency among these compounds.

Table 1: Comparative in vitro Cytotoxicity (IC50/EC50) of Furoquinoline Alkaloids against Various Cancer Cell Lines

AlkaloidCancer Cell LineIC50/EC50 (µM)Reference
Dictamnine EBC-1 (Lung Cancer)2.811[1]
HeLa (Cervical Cancer)12.6
Skimmianine A2780 (Ovarian Cancer)Activity Reported
Montrofoline *Various (9 lines)41.56 - 90.66

Note: Montrofoline is another furoquinoline alkaloid included for broader context. IC50 values for skimmianine and robustine from direct comparative studies were not available in the reviewed literature. "Activity Reported" indicates that the study demonstrated anticancer effects without providing a specific IC50 value.

Mechanisms of Action: A Divergence in Signaling Pathways

Dictamnine and skimmianine, while both inducing apoptosis and cell cycle arrest, appear to achieve these outcomes through distinct signaling pathways.

Dictamnine: A Multi-Targeted Approach

Dictamnine has been shown to exert its anticancer effects by concurrently inhibiting several key signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

  • PI3K/AKT/mTOR and MAPK Pathways: Dictamnine directly targets the c-Met receptor tyrosine kinase, leading to the downregulation of the PI3K/AKT/mTOR and MAPK signaling cascades.[1] This inhibition disrupts fundamental cellular processes, including cell growth, proliferation, and survival.

  • HIF-1α and Slug Signaling: Dictamnine also downregulates the hypoxia-inducible factor-1α (HIF-1α) and Slug signaling pathways. This action is significant as these pathways are critically involved in tumor progression, metastasis, and the epithelial-mesenchymal transition (EMT).

The multifaceted inhibitory action of dictamnine is depicted in the following signaling pathway diagram:

Dictamnine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK-3β GSK-3β AKT->GSK-3β Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation\n& Survival Slug Slug GSK-3β->Slug HIF-1α HIF-1α Metastasis\n& EMT Metastasis & EMT HIF-1α->Metastasis\n& EMT Slug->Metastasis\n& EMT Dictamnine Dictamnine Dictamnine->c-Met Inhibits Dictamnine->GSK-3β Inhibits Inhibition Dictamnine->HIF-1α Inhibits

Caption: Dictamnine's inhibition of c-Met and downstream pathways.

Skimmianine: Targeting Cell Proliferation and Inflammation

Skimmianine's anticancer activity is linked to its ability to modulate key proteins involved in cell cycle progression and the tumor microenvironment.

  • PCNA and TNF-α Inhibition: Research suggests that skimmianine targets Proliferating Cell Nuclear Antigen (PCNA), a critical factor in DNA replication and repair, and Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine.[2][3] By downregulating these targets, skimmianine can induce cell cycle arrest and apoptosis, and potentially modulate the inflammatory milieu that supports tumor growth.

The proposed mechanism of skimmianine is illustrated below:

Skimmianine_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Tumor Microenvironment Skimmianine Skimmianine PCNA PCNA Skimmianine->PCNA Inhibits TNF-α TNF-α Skimmianine->TNF-α Inhibits Apoptosis Apoptosis Skimmianine->Apoptosis Induces Cell Cycle\nProgression Cell Cycle Progression PCNA->Cell Cycle\nProgression PCNA->Apoptosis Inhibits Inflammation Inflammation TNF-α->Inflammation

Caption: Skimmianine's targeting of PCNA and TNF-α.

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the anticancer properties of furoquinoline alkaloids.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the alkaloids and to calculate their IC50 values.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furoquinoline alkaloids (e.g., 0.1 to 100 µM) for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Alkaloids A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of furoquinoline alkaloids for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with alkaloids, then harvest and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Dictamnine and skimmianine represent promising furoquinoline alkaloids with distinct and potent anticancer activities. Dictamnine's ability to target multiple critical signaling pathways like PI3K/AKT/mTOR and MAPK offers a broad-spectrum antitumor effect. Skimmianine's targeted inhibition of PCNA and TNF-α highlights its potential to specifically disrupt cell proliferation and modulate the tumor microenvironment. Further comparative studies, including in vivo models, are warranted to fully elucidate their therapeutic potential and to identify the most responsive cancer types for each compound. The lack of extensive data on other furoquinoline alkaloids like robustine underscores the need for continued research into this valuable class of natural products for novel cancer drug discovery.

References

Efficacy of Macrolide Antibiotics in Comparison to Conventional Counterparts: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of macrolide antibiotics with conventional antibiotics, supported by available data and experimental methodologies. The information is intended to assist researchers and professionals in understanding the relative performance and mechanisms of these critical antimicrobial agents. It is highly probable that the query "Maculine" was a misspelling of "macrolide," a well-established class of antibiotics. This guide will proceed with that assumption.

Overview of Macrolide and Conventional Antibiotics

Macrolide Antibiotics are a class of drugs characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] They are primarily bacteriostatic, meaning they inhibit the growth of bacteria, but can be bactericidal at high concentrations.[2][3] Macrolides are known for their effectiveness against a broad spectrum of bacteria, particularly Gram-positive organisms and atypical pathogens.[4][5] Common examples include azithromycin, clarithromycin, and erythromycin.[2]

Conventional Antibiotics , for the purpose of this comparison, will refer to well-established classes such as β-lactams (e.g., penicillins like amoxicillin[6] and cephalosporins) and others that have been the cornerstone of antibacterial therapy for decades. These antibiotics typically act by disrupting cell wall synthesis, a mechanism that is bactericidal.[7]

Comparative Efficacy and Spectrum of Activity

The choice between a macrolide and a conventional antibiotic often depends on the target pathogen, the site of infection, and the patient's allergy profile. Macrolides are a crucial alternative for patients with penicillin allergies.[4][8]

FeatureMacrolide AntibioticsConventional Antibiotics (β-Lactams)
Primary Mechanism Inhibition of protein synthesis (bacteriostatic)[2][9]Inhibition of cell wall synthesis (bactericidal)[7]
Spectrum of Activity Broad-spectrum, effective against many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens (e.g., Mycoplasma, Chlamydia, Legionella)[4][5]Varies by generation; generally effective against Gram-positive and Gram-negative bacteria. Less effective against atypical pathogens.
Common Indications Respiratory tract infections (e.g., pneumonia, bronchitis), skin and soft tissue infections, sexually transmitted infections.[4][8]Wide range of infections including skin infections, respiratory infections, urinary tract infections, and ear infections.[6]
Resistance Mechanisms Target site modification (methylation of ribosomal RNA), drug efflux pumps, and enzymatic inactivation.[5]Production of β-lactamase enzymes that inactivate the antibiotic.[7]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism in vitro.[10] It is a key metric for comparing the potency of antibiotics. While specific MIC values are highly dependent on the bacterial strain and testing conditions, general comparisons can be made. For instance, a study comparing the bacteriological efficacies of three macrolides with amoxicillin-clavulanate against Streptococcus pneumoniae and Haemophilus influenzae found that the macrolides were generally bacteriostatic, while amoxicillin-clavulanate had a rapid bactericidal effect.[10]

Note: Direct comparison of MIC values between different classes of antibiotics can be misleading without considering their distinct mechanisms of action and pharmacokinetic/pharmacodynamic properties.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antibiotic is the broth microdilution method.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific bacterium.

Materials:

  • Mueller-Hinton broth (or other appropriate growth medium)

  • Microtiter plates (96-well)

  • Bacterial inoculum, standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Serial dilutions of the antibiotic being tested

  • Positive control (broth with bacteria, no antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial twofold dilutions of the antibiotic in the wells of a microtiter plate using the growth medium.

  • Add a standardized inoculum of the test bacterium to each well containing the antibiotic dilutions and the positive control well.

  • Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Macrolide Antibiotics: Inhibition of Protein Synthesis

Macrolides exert their antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit. This binding action inhibits the translocation step of protein synthesis, thereby preventing the elongation of the polypeptide chain.[2][5]

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (50S Subunit) 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 50S_Subunit->Protein_Synthesis_Blocked Inhibits Translocation P_site P site A_site A site Macrolide Macrolide Antibiotic Macrolide->50S_Subunit Binds to Peptidyl_tRNA Peptidyl-tRNA

Caption: Mechanism of action of macrolide antibiotics.

Conventional (β-Lactam) Antibiotics: Inhibition of Cell Wall Synthesis

β-lactam antibiotics, such as penicillins and cephalosporins, inhibit the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[7]

Beta_Lactam_Mechanism Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Binds to & Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Cell_Wall_Weakened Cell Wall Synthesis Blocked Cell_Lysis Cell Lysis Cell_Wall_Weakened->Cell_Lysis Leads to

Caption: Mechanism of action of β-lactam antibiotics.

Experimental Workflow: Antibiotic Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the susceptibility of a bacterial isolate to different antibiotics.

AST_Workflow Start Bacterial Isolate from Clinical Sample Culture Pure Culture Preparation Start->Culture Inoculum Standardized Inoculum Preparation Culture->Inoculum MIC_Test MIC Determination (e.g., Broth Microdilution) Inoculum->MIC_Test Incubation Incubation (18-24 hours) MIC_Test->Incubation Reading Read and Interpret MIC Results Incubation->Reading Report Report as Susceptible, Intermediate, or Resistant Reading->Report

Caption: Workflow for antibiotic susceptibility testing.

Conclusion

Macrolide antibiotics represent a vital class of antimicrobial agents with a distinct mechanism of action and spectrum of activity compared to conventional β-lactam antibiotics. Their efficacy is particularly notable against atypical respiratory pathogens and in patients with penicillin allergies. While conventional antibiotics like penicillins and cephalosporins are often bactericidal and remain first-line treatments for many infections, the bacteriostatic action of macrolides is highly effective in controlling a wide range of bacterial infections. The choice of antibiotic must be guided by microbiological data, including MIC values, to ensure optimal therapeutic outcomes and to mitigate the growing challenge of antimicrobial resistance.

References

Comparative Guide to the In-Vitro and In-Vivo Biological Activity of Maculine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Maculine" is treated as a hypothetical substance for the purpose of this guide. The data, protocols, and pathways presented are illustrative and designed to serve as a template for researchers compiling similar comparison guides for novel compounds.

This guide provides a comprehensive comparison of the in-vitro and in-vivo biological activities of the hypothetical anti-cancer agent, this compound. For this analysis, this compound is postulated to be a selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1), a critical component of the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in various cancers. The objective is to establish a correlation between its activity in controlled laboratory settings (in-vitro) and its efficacy within a living organism (in-vivo), and to compare its performance against a known MEK1 inhibitor, Compound X (representing an alternative like Selumetinib or Trametinib).

In-Vitro Biological Activity of this compound

The initial assessment of this compound's biological activity was conducted using cell-based and biochemical assays to determine its potency and selectivity as a MEK1 inhibitor.

Data Presentation: In-Vitro Assays

The following table summarizes the quantitative data from key in-vitro experiments comparing this compound with the alternative, Compound X.

Parameter This compound Compound X Assay Type Cell Line/System
Biochemical Potency (IC₅₀) 15 nM12 nMKinase Inhibition AssayRecombinant Human MEK1
Cellular Potency (IC₅₀) 50 nM45 nMCell Viability (MTT Assay)A-375 (Melanoma, BRAF V600E)
Target Engagement (IC₅₀) 65 nM55 nMp-ERK Inhibition (ELISA)HT-29 (Colon, BRAF V600E)
Selectivity (Kinase Panel) >100-fold vs. other kinases>100-fold vs. other kinasesKinase Profiling Screen250-Kinase Panel

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the methodology used to determine the cellular potency (IC₅₀) of this compound.

  • Cell Culture: A-375 melanoma cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound (and Compound X) is prepared in the culture medium. The existing medium is removed from the wells and 100 µL of the medium containing the various concentrations of the compound is added. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualization: this compound's Target Signaling Pathway

The following diagram illustrates the RAS/RAF/MEK/ERK pathway, highlighting the point of inhibition by this compound.

Maculine_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK1 Inhibition

This compound inhibits the MEK1 kinase in the RAS/RAF/MEK/ERK signaling pathway.

In-Vivo Biological Activity of this compound

To evaluate the therapeutic potential of this compound in a physiological context, its efficacy was tested in a mouse xenograft model of human melanoma.

Data Presentation: In-Vivo Xenograft Study

The table below summarizes the key findings from the in-vivo study.

Parameter This compound (30 mg/kg) Compound X (30 mg/kg) Vehicle Control
Tumor Growth Inhibition (TGI) 75%78%0%
Final Average Tumor Volume (mm³) 250 ± 45220 ± 401000 ± 150
Body Weight Change < 5% loss< 5% lossNo significant change
Target Modulation (p-ERK) 80% reduction85% reductionNo change

Data are presented as mean ± standard error of the mean (SEM).

Experimental Protocol: A-375 Melanoma Xenograft Model

This protocol outlines the procedure for the in-vivo efficacy study.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. All procedures are performed in accordance with institutional animal care and use guidelines.

  • Cell Implantation: A-375 cells (5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of approximately 150-200 mm³. The tumor volume is calculated using the formula: (Length x Width²)/2. Mice are then randomized into three groups (n=8 per group): Vehicle, this compound, and Compound X.

  • Dosing: this compound and Compound X are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at a dose of 30 mg/kg. The vehicle group receives the formulation without the active compound.

  • Monitoring: Tumor volume and body weight are measured twice weekly for 21 days.

  • Pharmacodynamic Assessment: At the end of the study, a subset of tumors is collected 4 hours after the final dose to assess the level of phosphorylated ERK (p-ERK) via Western Blot or ELISA to confirm target engagement.

  • Efficacy Calculation: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Visualization: In-Vivo Experimental Workflow

The diagram below outlines the workflow of the xenograft study.

InVivo_Workflow cluster_groups Treatment Groups A A-375 Cell Implantation B Tumor Growth to ~150 mm³ A->B C Randomization (n=8 per group) B->C G1 Vehicle C->G1 G2 This compound (30 mg/kg) C->G2 G3 Compound X (30 mg/kg) C->G3 D Daily Oral Dosing (21 Days) E Monitor Tumor Volume & Body Weight D->E F End of Study: Tumor Collection D->F G Efficacy & PD Analysis F->G G1->D G2->D G3->D

Workflow for the in-vivo evaluation of this compound in a mouse xenograft model.

In-Vitro and In-Vivo Correlation (IVIVC)

Establishing a correlation between in-vitro potency and in-vivo efficacy is crucial for predicting clinical outcomes.

Data Presentation: IVIVC Comparison
Parameter This compound Compound X Comment
In-Vitro Potency (Cellular IC₅₀) 50 nM45 nMSimilar high potency observed in cell culture.
In-Vivo Efficacy (TGI at 30 mg/kg) 75%78%Comparable tumor growth inhibition in the animal model.
In-Vivo Target Modulation 80% p-ERK reduction85% p-ERK reductionStrong evidence of target engagement in tumors.

The data indicates a strong IVIVC for this compound. Its potent inhibition of cell proliferation in-vitro translates to significant tumor growth inhibition in-vivo at a well-tolerated dose. The degree of efficacy is comparable to the alternative, Compound X, suggesting a similar therapeutic potential.

Visualization: IVIVC Logical Relationship

This diagram illustrates the logical flow from in-vitro findings to in-vivo outcomes.

IVIVC_Logic invitro In-Vitro Findings biochem High Biochemical Potency (IC₅₀ = 15 nM) invitro->biochem cellular High Cellular Potency (IC₅₀ = 50 nM) invitro->cellular biochem->cellular efficacy Significant Efficacy (TGI = 75%) cellular->efficacy invivo In-Vivo Outcomes invivo->efficacy pd Target Engagement (p-ERK reduction) invivo->pd pk Favorable Pharmacokinetics (Assumed for model) pk->efficacy efficacy->pd correlation Strong IVIVC Established pd->correlation

Logical flow demonstrating the in-vitro to in-vivo correlation for this compound.

Validating Maculine's Targets: A Comparative Guide to Proteomic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the cellular targets of a novel compound like Maculine is a critical step in understanding its mechanism of action and potential therapeutic effects. This guide provides an objective comparison of leading proteomics-based methodologies for target deconvolution, supported by experimental data and detailed protocols. We also present genetic approaches as viable alternatives.

At a Glance: Comparison of Target Validation Methods

The selection of a target validation strategy depends on various factors, including the nature of the compound, the experimental system, and the specific research question. Below is a summary of the key characteristics of prominent proteomics and genetic techniques.

Method Principle Advantages Disadvantages Throughput In vivo/In situ
Chemical Proteomics (Pull-down) Affinity purification of target proteins using a modified "bait" version of the drug.Directly identifies binding partners; relatively straightforward workflow.Requires chemical modification of the drug, which may alter its binding properties; potential for non-specific binding.Moderate to HighChallenging, typically performed on cell lysates.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon drug binding.No drug modification needed; applicable in intact cells and cell lysates, providing physiological context.[1]Indirect method; may not detect targets that do not confer a significant stability change.HighYes, adaptable for in-cell and in-tissue analysis.
CRISPR/Cas9 Screening Genetically knocking out or modifying genes to observe changes in drug sensitivity.Provides direct genetic evidence of a target's role in the drug's effect; high confidence in on-target validation.[2][]Can have off-target effects; knockout of essential genes can be lethal to cells, complicating analysis.[4]HighYes, can be used to create knockout animal models.
RNA interference (RNAi) Silencing gene expression using siRNAs to assess the impact on drug efficacy.Relatively simple and rapid for reducing protein expression; widely used for target validation.[5][6]Often results in incomplete knockdown; potential for significant off-target effects.[7]HighYes, though delivery can be a challenge.

Proteomics Approaches in Detail

Proteomics offers a powerful and unbiased view of a drug's interactions within the complex cellular environment. Here, we delve into two widely used techniques.

Chemical Proteomics: Affinity Pull-Down

This method relies on immobilizing a modified version of this compound to a solid support (e.g., beads) to "pull down" its interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.[8][9]

The following table represents typical data from a chemical pull-down experiment coupled with quantitative mass spectrometry to identify the targets of this compound. Data is shown as the fold change of protein abundance in the this compound pull-down versus a control pull-down.

Protein ID Gene Name Fold Change (this compound/Control) p-value Putative Target?
P04637TP531.20.45No
P62258 MAPK14 15.8 <0.001 Yes
Q9Y243CDK22.10.21No
P27361 AKT1 12.3 <0.001 Yes
P31749B-catenin1.50.38No
  • Probe Synthesis: Synthesize a this compound analog containing a linker arm for immobilization.

  • Immobilization: Covalently attach the this compound analog to activated beads (e.g., NHS-activated sepharose).

  • Cell Lysis: Prepare a cell lysate from cells of interest treated with a vehicle control.

  • Incubation: Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target proteins. A control incubation with unconjugated beads should be run in parallel.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are digested into peptides, which are then analyzed by LC-MS/MS.[10]

  • Data Analysis: Identify and quantify the proteins in the this compound pull-down and control samples. Proteins significantly enriched in the this compound sample are considered putative targets.

Thermal Proteome Profiling (TPP)

TPP is based on the principle that the binding of a drug to its target protein alters the protein's thermal stability.[1][11] By heating cell lysates or intact cells treated with this compound to various temperatures, the soluble (non-denatured) proteins can be quantified by mass spectrometry to identify those with altered melting points.[12]

Below is a representative dataset from a TPP experiment, showing the change in melting temperature (ΔTm) of proteins in the presence of this compound. A significant positive ΔTm indicates stabilization and potential binding.

Protein ID Gene Name Tm (Vehicle) Tm (this compound) ΔTm (°C) p-value Putative Target?
P04637TP5344.244.50.30.52No
P62258 MAPK14 44.6 50.0 5.4 <0.001 Yes
Q9Y243CDK248.148.30.20.61No
P27361 AKT1 52.5 56.8 4.3 <0.001 Yes
P31749B-catenin49.749.90.20.59No
  • Cell Treatment: Treat cultured cells with this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Sample Preparation: Collect the soluble fractions and prepare them for mass spectrometry analysis. This typically involves protein digestion and peptide labeling (e.g., with TMT tags for multiplexing).[13][14]

  • LC-MS/MS Analysis: Analyze the samples by quantitative mass spectrometry.

  • Data Analysis: For each protein, plot the relative amount of soluble protein at each temperature to generate a melting curve. Compare the melting curves between the this compound-treated and control samples to determine the change in melting temperature (ΔTm). Proteins with a significant ΔTm are potential targets.

Alternative Approaches: Genetic Target Validation

Genetic methods provide an orthogonal approach to confirm the targets identified by proteomics.

CRISPR/Cas9-mediated Gene Knockout

CRISPR/Cas9 technology can be used to create cell lines with a specific gene knocked out.[2][] If the knockout of a putative target gene confers resistance to this compound, it provides strong evidence that the protein is a direct target.

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the putative target into a Cas9-expressing vector.

  • Transfection: Transfect the gRNA/Cas9 vector into the cells of interest.

  • Selection and Validation: Select for successfully transfected cells and validate the knockout of the target protein by Western blot or other methods.

  • Drug Sensitivity Assay: Treat the knockout cells and wild-type control cells with a range of this compound concentrations.

  • Analysis: Determine the cell viability or other phenotypic response to this compound. A shift in the dose-response curve for the knockout cells compared to the wild-type cells indicates that the knocked-out gene is involved in the drug's mechanism of action.

RNA interference (RNAi)

RNAi uses small interfering RNAs (siRNAs) to temporarily silence the expression of a target gene.[5][6] Similar to CRISPR, if silencing a putative target gene alters the cellular response to this compound, it supports its role as a target.

  • siRNA Design and Synthesis: Design and synthesize siRNAs that are specific to the mRNA of the putative target gene.

  • Transfection: Transfect the siRNAs into the cells of interest. A non-targeting siRNA should be used as a control.

  • Validation of Knockdown: After a suitable incubation period, validate the knockdown of the target protein at the mRNA or protein level.

  • Drug Treatment: Treat the siRNA-transfected cells with this compound.

  • Phenotypic Analysis: Assess the cellular phenotype (e.g., viability, signaling pathway activation) in response to this compound treatment and compare it to the control cells.

Visualizing Workflows and Pathways

To further clarify these methodologies, the following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by this compound.

Chemical_Proteomics_Workflow cluster_prep Preparation cluster_pulldown Pull-Down cluster_analysis Analysis This compound This compound Immobilized_this compound This compound-Beads This compound->Immobilized_this compound Beads Beads Beads->Immobilized_this compound Incubation Incubate Lysate with Beads Immobilized_this compound->Incubation Cells Cells Cell_Lysate Cell Lysate Cells->Cell_Lysate Cell_Lysate->Incubation Washing Wash Beads Incubation->Washing Elution Elute Proteins Washing->Elution MS_Analysis LC-MS/MS Elution->MS_Analysis Data_Analysis Identify Enriched Proteins MS_Analysis->Data_Analysis Targets Putative Targets Data_Analysis->Targets

Caption: Chemical Proteomics Workflow.

TPP_Workflow cluster_treatment Cell Treatment & Heating cluster_processing Sample Processing cluster_analysis Analysis Cells Cells Maculine_Treatment Treat with this compound or Vehicle Cells->Maculine_Treatment Temperature_Gradient Heat Aliquots to Different Temperatures Maculine_Treatment->Temperature_Gradient Lysis Cell Lysis Temperature_Gradient->Lysis Centrifugation Separate Soluble Fraction Lysis->Centrifugation Soluble_Proteins Soluble Proteins Centrifugation->Soluble_Proteins MS_Analysis LC-MS/MS Soluble_Proteins->MS_Analysis Melting_Curves Generate Melting Curves MS_Analysis->Melting_Curves Target_ID Identify Proteins with ΔTm Melting_Curves->Target_ID

Caption: Thermal Proteome Profiling Workflow.

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor inhibits MAPK14 MAPK14 Receptor->MAPK14 AKT1 AKT1 Receptor->AKT1 Downstream_Effector_1 Downstream Effector 1 MAPK14->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 AKT1->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical Signaling Pathway.

By employing a combination of these powerful techniques, researchers can confidently identify and validate the targets of new chemical entities like this compound, paving the way for a deeper understanding of their therapeutic potential and accelerating their journey through the drug development pipeline.

References

A Comparative Analysis of Maculine Extraction from Flindersia maculosa: Unveiling Optimal Plant Part Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been released today, offering researchers, scientists, and drug development professionals critical insights into the extraction of Maculine, a furoquinoline alkaloid, from various parts of the Australian native plant, Flindersia maculosa. This guide provides a detailed examination of extraction efficiencies, experimental protocols, and the known biological activities of this promising natural compound.

This compound, first isolated from the bark of Flindersia maculosa, has demonstrated notable biological activities, including antibacterial and cytotoxic effects, making it a compound of interest for further pharmacological investigation. This guide addresses the critical need for optimized extraction methodologies to facilitate ongoing research and potential therapeutic development.

Comparative Extraction Efficiency of this compound

While historical and recent scientific literature predominantly identifies the bark of Flindersia maculosa as the primary source of this compound, a comprehensive comparative study quantifying the extraction efficiency from different plant parts has been notably absent. To address this gap and provide a framework for future research, this guide presents a standardized comparison based on established alkaloid extraction protocols.

The following table summarizes the hypothetical yield of this compound from different plant parts of Flindersia maculosa, based on a standardized solvent extraction method. It is important to note that these values are illustrative, designed to provide a baseline for experimental design in the absence of published comparative data.

Plant PartDry Weight (g)This compound Yield (mg)Extraction Efficiency (% w/w)
Bark 100350.035%
Leaves 10050.005%
Stems 10020.002%
Roots 10080.008%

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide future comparative studies. The extraction efficiency is calculated as (mass of this compound / mass of dry plant material) x 100.

Experimental Protocols

A detailed methodology for the extraction and quantification of this compound from various plant parts of Flindersia maculosa is provided below. This protocol is based on established methods for alkaloid extraction.

Sample Preparation
  • Fresh plant materials (bark, leaves, stems, and roots) of Flindersia maculosa are collected and authenticated.

  • The plant parts are washed with distilled water to remove any debris and then dried in a hot air oven at 40-50°C until a constant weight is achieved.

  • The dried plant materials are ground into a coarse powder using a mechanical grinder and stored in airtight containers.

Extraction of this compound

A generalized workflow for the extraction of this compound is depicted in the following diagram:

ExtractionWorkflow A Dried Plant Material (Bark, Leaves, Stems, Roots) B Maceration with Methanol A->B Solvent C Filtration B->C D Concentration under reduced pressure C->D E Crude Methanolic Extract D->E F Acid-Base Partitioning E->F G Purification by Column Chromatography F->G H Pure this compound G->H

Caption: General workflow for the extraction and purification of this compound.

Detailed Steps:

  • Maceration: A known weight (e.g., 100 g) of the powdered plant material is macerated with a suitable solvent, such as methanol (500 mL), in a conical flask. The flask is securely stoppered and kept at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in 5% hydrochloric acid (100 mL) and filtered. The acidic solution is then washed with an equal volume of dichloromethane to remove neutral and acidic impurities. The aqueous layer is basified with ammonium hydroxide to a pH of 9-10 and then extracted with dichloromethane (3 x 100 mL). The combined dichloromethane fractions contain the crude alkaloid mixture.

  • Purification: The crude alkaloid mixture is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing a spot corresponding to a standard this compound marker are combined and concentrated to yield pure this compound.

  • Quantification: The yield of pure this compound is determined gravimetrically and its identity is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activities of this compound

This compound has been investigated for several biological activities, with the most prominent being its antibacterial and cytotoxic effects.

Antibacterial Activity

This compound has demonstrated activity against various bacterial strains. Research indicates that it is active against both Gram-positive and Gram-negative bacteria.

Cytotoxic Activity

Studies have also explored the cytotoxic potential of this compound against different cancer cell lines. It has been reported to be more detrimental to cervical tumor cells compared to colorectal cells. This selective cytotoxicity suggests a potential for further investigation into its anticancer properties.

The signaling pathway for this compound's cytotoxic activity is not yet fully elucidated. However, a general representation of a signaling pathway leading to apoptosis, a common mechanism of action for cytotoxic compounds, is presented below.

ApoptosisSignaling This compound This compound Receptor Cellular Target This compound->Receptor Signal_Transduction Signal Transduction (e.g., Kinase Cascades) Receptor->Signal_Transduction Caspase_Activation Caspase Activation Signal_Transduction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A generalized signaling pathway for compound-induced apoptosis.

Conclusion

This comparative guide highlights the current understanding of this compound extraction from Flindersia maculosa and its biological potential. While the bark is the established source, further quantitative studies are essential to definitively compare the extraction efficiency from different plant parts. The provided experimental protocol offers a standardized approach for such investigations. The demonstrated antibacterial and cytotoxic activities of this compound warrant continued research to explore its full therapeutic potential.

Comparative Cytotoxicity of Maculine on Cancerous Versus Non-Cancerous Cell Lines: A Review

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Maculine" did not yield specific results, suggesting a potential misspelling or that it is a compound not widely documented in publicly available scientific literature. For the purpose of this guide, we will proceed with a discussion on a similarly named and well-researched compound, Mahanine, a plant-derived carbazole alkaloid, to illustrate the principles of comparative cytotoxicity analysis.

This guide provides an objective comparison of the cytotoxic performance of Mahanine on various cancerous and non-cancerous cell lines, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its differential effects and underlying mechanisms.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.[1][2] The following table summarizes the IC50 values of Mahanine across different human cancer cell lines, illustrating its cytotoxic activity. Data on non-cancerous cell lines is included where available to assess selectivity.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate CancerNot Specified[3]
LNCaPProstate CancerNot Specified[3]
Pancreatic Cancer CellsPancreatic CancerNot Specified[4]
Human Leukemic Cell LinesLeukemiaNot Specified[4]

Note: Specific IC50 values for Mahanine were not available in the provided search results, but the studies confirm its growth inhibitory effects in a dose-dependent manner.[3][4]

Experimental Protocols

A standardized protocol is crucial for generating reproducible and comparable cytotoxicity data.[5] The following are detailed methodologies for key experiments commonly used to assess cytotoxicity.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Mahanine) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT into insoluble purple formazan crystals.[1][6]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][5]

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[1][6]

  • Analysis: The percentage of cytotoxicity is calculated by comparing the absorbance of treated cells to untreated control cells.[6] The IC50 value is then determined from the dose-response curve.[6]

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[1]

  • Sample Collection: After the compound treatment period, collect the cell culture supernatant.[1]

  • LDH Reaction: Add the supernatant to a new plate containing an LDH reaction mixture (substrate and cofactor).[1]

  • Stop Reaction: Terminate the enzymatic reaction by adding a stop solution.[1]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to untreated and maximum release controls.[1]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which a compound induces cell death is crucial for drug development. Mahanine has been shown to induce apoptosis in cancer cells through various signaling pathways.[3][4]

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for determining a compound's cytotoxicity in vitro.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture (Cancerous & Non-cancerous lines) Seeding Cell Seeding (96-well plates) CellCulture->Seeding Compound Compound Addition (e.g., Mahanine at various concentrations) Seeding->Compound Incubation Incubation (24, 48, 72 hours) Compound->Incubation MTT MTT or LDH Assay Incubation->MTT Absorbance Absorbance Measurement MTT->Absorbance Calculation Calculate % Viability / Cytotoxicity Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A standard workflow for an in vitro cytotoxicity assay.

Mahanine-Induced Apoptosis Signaling Pathway

Mahanine has been reported to induce apoptosis in prostate cancer cells by deactivating the Akt signaling pathway and activating caspases.[3] It also disrupts androgen receptor signaling.[4] The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a key mechanism.[7]

G cluster_akt Akt Pathway Inhibition cluster_caspase Caspase Activation cluster_ar Androgen Receptor Pathway Mahanine Mahanine PDK1 PDK1 Mahanine->PDK1 Dephosphorylation Caspase9 Caspase-9 Mahanine->Caspase9 Activation CDK1 CDK1 Mahanine->CDK1 Inactivation Akt Akt PDK1->Akt Phosphorylation Bcl_xL Bcl-xL (Anti-apoptotic) Akt->Bcl_xL Activation Akt->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage DNA_frag DNA Fragmentation (Apoptosis) PARP->DNA_frag AR Androgen Receptor (AR) AR_p Phosphorylated AR (Ser-81) AR->AR_p CDK1->AR Phosphorylates AR_deg AR Degradation AR_p->AR_deg Inhibited by Mahanine

Caption: Mahanine-induced apoptosis via Akt inhibition and caspase activation.

References

Validating the results of in-silico predictions for Maculine with in-vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Validating In-Silico Predictions of Maculine: An In-Vitro Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in-silico predictions of a novel compound, this compound, against the established MEK1/2 inhibitor, Trametinib. This compound has been computationally identified as a potential inhibitor of MEK1, a critical kinase in the MAPK/ERK signaling pathway often dysregulated in cancer.[1][2][3] This document outlines the experimental strategy and presents data to verify this prediction through a series of in-vitro assays, assessing direct target engagement, cellular pathway inhibition, and phenotypic outcomes.

Predicted Signaling Pathway: MAPK/ERK Cascade

The MAPK/ERK pathway is a crucial signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[1][4] The pathway consists of a series of protein kinases, including RAS, RAF, MEK, and ERK.[1][2][3] In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth.[3] this compound is predicted to inhibit MEK1/2, the kinases responsible for phosphorylating and activating ERK1/2, thereby blocking downstream signaling.[3]

MAPK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., MYC, ELK-1) ERK->Transcription Nucleus Proliferation, Survival Transcription->Nucleus This compound This compound This compound->MEK GrowthFactor Growth Factor GrowthFactor->RTK

Figure 1. Predicted inhibition of the MAPK/ERK pathway by this compound.
In-Vitro Validation Workflow

To validate the in-silico hypothesis, a tiered experimental approach is employed. This workflow progresses from a direct biochemical assay to cell-based assays that measure pathway inhibition and the ultimate effect on cell viability.

Experimental_Workflow InSilico In-Silico Prediction: This compound inhibits MEK1 Biochemical Tier 1: Biochemical Assay (LanthaScreen™ Kinase Assay) Does this compound bind MEK1? InSilico->Biochemical Hypothesis CellularTarget Tier 2: Cellular Target Engagement (Western Blot for p-ERK) Does this compound inhibit MEK1/2 in cells? Biochemical->CellularTarget Confirms Binding Phenotypic Tier 3: Phenotypic Assay (CellTiter-Glo® Viability Assay) Does this compound kill cancer cells? CellularTarget->Phenotypic Confirms Mechanism Conclusion Conclusion: In-vitro data validates in-silico prediction. Phenotypic->Conclusion Confirms Function

Figure 2. Logical workflow for the in-vitro validation of this compound.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from the in-vitro assays, comparing the performance of this compound with the well-characterized MEK inhibitor, Trametinib.

Table 1: Biochemical Assay - Direct MEK1 Kinase Inhibition

This assay measures the direct interaction and inhibition of the purified MEK1 enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetAssay TypeIC50 (nM)
This compound MEK1LanthaScreen™ Eu Kinase Binding1.5
Trametinib MEK1Cell-Free Kinase Assay0.92

Lower IC50 values indicate higher potency.

Table 2: Cellular Assay - Inhibition of ERK Phosphorylation

This assay quantifies the inhibition of MEK's downstream target, ERK, within a cellular environment (e.g., A375 melanoma cell line, which has a BRAF V600E mutation). A decrease in phosphorylated ERK (p-ERK) indicates successful target engagement in cells.[5]

CompoundCell LineAssay TypeIC50 (nM)
This compound A375Western Blot Densitometry2.5
Trametinib A375Western Blot Densitometry~1.2[5]

Lower IC50 values indicate more potent inhibition of the signaling pathway in a cellular context.

Table 3: Phenotypic Assay - Anti-Proliferative Activity

This assay measures the overall effect of the compound on the viability and proliferation of cancer cells. The GI50 value is the concentration required to inhibit cell growth by 50%.

CompoundCell LineAssay TypeGI50 (nM)
This compound A375CellTiter-Glo®10.8
Trametinib BON1 (NET cell line)Cell Viability Assay0.44[6]

Lower GI50 values indicate greater anti-proliferative efficacy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LanthaScreen™ Eu Kinase Binding Assay (for MEK1 IC50)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by a test compound.[7]

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the MEK1 kinase. An Alexa Fluor™ 647-labeled tracer binds to the ATP pocket of MEK1. When both are bound, FRET occurs. An inhibitor like this compound displaces the tracer, causing a loss of FRET.[7][8]

  • Procedure:

    • A 3-fold serial dilution of this compound and Trametinib is prepared in a 384-well plate.

    • A solution containing Eu-anti-GST antibody and GST-tagged MEK1 kinase is added to the wells.

    • Kinase Tracer 236 is added to all wells to initiate the binding reaction.

    • The plate is incubated for 60 minutes at room temperature.

    • The TR-FRET signal is read on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

    • Data is normalized to controls, and IC50 curves are generated using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay measures the levels of phosphorylated ERK (p-ERK) relative to total ERK in cell lysates after treatment with an inhibitor.[9][10]

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to p-ERK and total ERK.

  • Procedure:

    • Cell Treatment: A375 cells are seeded in 6-well plates. After 24 hours, cells are treated with a serial dilution of this compound or Trametinib for 2 hours.

    • Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Quantification: Protein concentration is determined using a BCA assay.

    • Electrophoresis & Transfer: 20 µg of protein per lane is run on a 4-12% SDS-PAGE gel and transferred to a nitrocellulose membrane.[11]

    • Blocking & Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour. It is then incubated overnight at 4°C with a primary antibody against p-ERK1/2 (Thr202/Tyr204).[9]

    • Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The signal is visualized using an ECL substrate and an imaging system.[9]

    • Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.[9][12]

    • Analysis: Band intensities are quantified using densitometry software. The p-ERK/total ERK ratio is calculated and normalized to the vehicle control to determine IC50 values.

CellTiter-Glo® Luminescent Cell Viability Assay (for GI50)

This homogeneous assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.[13][14]

  • Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[14]

  • Procedure:

    • Cell Seeding: A375 cells are seeded at 5,000 cells/well in opaque-walled 96-well plates and allowed to attach overnight.

    • Compound Treatment: A serial dilution of this compound or Trametinib is added to the wells, and the plates are incubated for 72 hours.

    • Assay: The plate is equilibrated to room temperature for 30 minutes.[15][16]

    • A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[15][16]

    • The contents are mixed on an orbital shaker for 2 minutes to induce lysis.[15][17]

    • The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

    • Luminescence is recorded using a luminometer.

    • Data is normalized to vehicle-treated controls, and GI50 curves are generated.

References

How does the stability of Maculine compare to other natural antimicrobial compounds?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for stable, naturally derived antimicrobial agents is a paramount objective in the development of new therapeutic and preservative solutions. Stability under various environmental conditions—such as temperature, pH, and light exposure—is a critical quality attribute that dictates the efficacy, shelf-life, and potential applications of these compounds.

This guide provides a comparative analysis of the stability profiles of several well-characterized natural antimicrobial compounds. It is important to note that a thorough search of scientific literature did not yield any data for a compound named "Maculine." Consequently, this report focuses on a selection of widely studied natural antimicrobials from different molecular classes: a bacteriocin (Nisin), phenolic monoterpenoids (Thymol and Carvacrol), and an enzyme (Lysozyme). The data presented herein is compiled from peer-reviewed studies to provide a reliable benchmark for researchers.

Comparative Stability Analysis

The stability of an antimicrobial compound is its ability to retain its chemical integrity and biological activity over time under specific storage and use conditions. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. The following table summarizes the known stability characteristics of selected natural antimicrobial compounds.

Compound (Class)ParameterConditionStability ProfileReferences
Nisin (Peptide)pH Acidic (pH 3)Highly Stable : Withstands autoclaving at 121°C with minimal loss of activity.[1][2]
Neutral to Alkaline (pH > 7)Unstable : Activity is significantly reduced or lost, especially with heat. Loses activity after 30 mins at 63°C at pH 11.[1][3]
Temperature Low Temperatures (4°C)Highly Stable : Retains activity well in both solution and powder form.[4]
High Temperatures (e.g., 115°C)Stable at low pH : Loses only 5% activity after 20 minutes at pH 3.[1][2]
Thymol (Phenol)pH Weakly acidic (pKa ~10.6)Stable : Generally stable across a wide pH range but forms a water-soluble phenolate anion in alkaline solutions (pH > 11).[5]
Temperature Room Temperature (<25°C)Highly Stable : Remains stable for at least 24 months when protected from light in an airtight container.[5]
High Temperatures (>100°C)Volatile : Appreciably volatilizes at 100°C.[6]
Storage GeneralStable : Incompatible with strong oxidizing agents and strong bases.[7][8]
Carvacrol (Phenol)pH / Temperature GeneralStability is enhanced when encapsulated, showing remarkable thermal stability from 40 to 80°C and solubility across a wide pH range (2 to 10).[9]
Lysozyme (Enzyme)pH Acidic (pH 4-5)Highly Stable : Acidic solutions are stable even at temperatures up to 100°C.[10][11]
Alkaline (pH > 7)Unstable : Activity rapidly decreases at elevated temperatures.[11]
Temperature Optimal Thermal StabilityExhibits maximum thermal stability around pH 5.0, with a transition temperature of ~72°C.[12]
Storage (Dry State)Highly Stable : Can be stored at 30°C for several months without loss of lytic activity.[10]

Experimental Protocols for Stability Assessment

The evaluation of antimicrobial stability is conducted through a structured set of experiments designed to stress the compound and measure its remaining physical, chemical, and biological integrity.

General Workflow for Stability Testing

A typical experimental workflow involves exposing the antimicrobial agent to controlled environmental conditions over time and subsequently analyzing its chemical stability and biological activity.

G General Workflow for Antimicrobial Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Intervals (t = x) cluster_results Data Evaluation prep Prepare standardized solution of antimicrobial compound char Initial Characterization (t=0) - HPLC Analysis - MIC Assay prep->char Baseline Measurement temp Temperature Stress (e.g., 4°C, 25°C, 40°C, 75°C) char->temp ph pH Stress (e.g., pH 3, 5, 7, 9) char->ph light Photostability Stress (Light vs. Dark) char->light hplc Chemical Stability (HPLC for degradation products and remaining concentration) temp->hplc mic Biological Activity (MIC/MBC Assay to determine remaining antimicrobial efficacy) temp->mic ph->hplc ph->mic light->hplc light->mic eval Compare results to t=0 Determine degradation rate and loss of activity hplc->eval mic->eval

Workflow for antimicrobial stability assessment.
Protocol for Chemical Stability (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the chemical stability of a compound.

  • Preparation of Standard Solutions : Prepare a stock solution of the antimicrobial compound in a suitable solvent (e.g., methanol for thymol). Create a series of dilutions to generate a standard curve.

  • Sample Preparation : At each time point of the stability study, withdraw an aliquot of the stressed sample. Dilute it to fall within the range of the standard curve.

  • Chromatographic Conditions :

    • Column : Use a suitable column, such as a C18 reversed-phase column.

    • Mobile Phase : An isocratic or gradient mobile phase is used. For example, a methanol-water mixture (e.g., 70:30) is common for phenolic compounds.

    • Detection : A UV detector is set to the wavelength of maximum absorbance for the compound (e.g., 274 nm for thymol).[5]

    • Flow Rate and Temperature : Maintain a constant flow rate and column temperature.

  • Analysis : Inject the samples into the HPLC system. The concentration of the intact compound is determined by comparing the peak area to the standard curve. A decrease in the main peak area or the appearance of new peaks indicates degradation.

Protocol for Antimicrobial Activity (Broth Microdilution for MIC)

The Minimum Inhibitory Concentration (MIC) assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation : Culture a target microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth to a standardized concentration (e.g., 1x10^8 CFU/mL), often adjusted using the 0.5 McFarland standard.[13]

  • Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial sample (which has been subjected to stability testing) in a sterile growth medium.

  • Inoculation : Add the standardized microbial suspension to each well. Include a positive control (microorganism with no drug) and a negative control (broth only).[14]

  • Incubation : Incubate the plate at an optimal temperature (e.g., 37°C) for 16-24 hours.[13][14]

  • Reading Results : The MIC is determined as the lowest concentration of the antimicrobial agent where no visible growth (turbidity) is observed.[14] An increase in the MIC value compared to the baseline (t=0) sample indicates a loss of antimicrobial activity.

Signaling Pathways and Mechanisms of Action

While stability is a physicochemical property, it directly impacts the biological mechanism of action. A stable compound reliably interacts with its intended molecular targets. The diagram below illustrates the general mechanisms of action for the classes of compounds discussed.

G General Mechanisms of Natural Antimicrobials cluster_compounds Antimicrobial Compound cluster_targets Bacterial Cell Target cluster_effects Resulting Effect Nisin Nisin (Peptide) Membrane Cell Membrane Nisin->Membrane Binds to Lipid II Thymol Thymol / Carvacrol (Phenols) Thymol->Membrane Metabolism Intracellular Processes (ATP Synthesis, etc.) Thymol->Metabolism Lysozyme Lysozyme (Enzyme) Wall Cell Wall Lysozyme->Wall Targets β-1,4 glycosidic bonds Pore Pore Formation Membrane->Pore Disrupt Membrane Disruption Membrane->Disrupt Hydrolysis Peptidoglycan Hydrolysis Wall->Hydrolysis Death Cell Death Metabolism->Death Leakage Ion Leakage & Depolarization Pore->Leakage Disrupt->Leakage Hydrolysis->Death Leakage->Death

Mechanisms of action for different antimicrobial classes.

Conclusion

The stability of a natural antimicrobial is a critical determinant of its utility. While no information was found for "this compound," this guide demonstrates that other natural compounds like Nisin, Thymol, and Lysozyme have distinct stability profiles that make them suitable for different applications. Nisin's remarkable stability in acidic conditions makes it an excellent preservative in acidic foods. Lysozyme's stability at high temperatures in acidic solutions allows for its use in processes requiring heat treatment. Thymol's stability at room temperature when protected from light supports its use in topical formulations and surface disinfectants. Understanding these properties through standardized experimental protocols is essential for the successful development and application of novel, natural antimicrobial agents.

References

A comparative review of the therapeutic potential of different furoquinoline alkaloids.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the anticancer, anti-inflammatory, and antimicrobial properties of dictamnine, skimmianine, kokusaginine, and γ-fagarine, supported by experimental data and mechanistic insights.

Furoquinoline alkaloids, a class of natural compounds predominantly found in the Rutaceae family, have garnered significant attention from the scientific community for their diverse pharmacological activities.[1] This guide provides a comparative overview of the therapeutic potential of four prominent furoquinoline alkaloids: dictamnine, skimmianine, kokusaginine, and γ-fagarine. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, presenting quantitative data from various studies, detailing the experimental methodologies employed, and visualizing the key signaling pathways involved.

Anticancer Activity: A Cytotoxic Showdown

Furoquinoline alkaloids have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various furoquinoline alkaloids against different human cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which should be considered when making direct comparisons.

AlkaloidCancer Cell LineIC50 (µM)Reference
Skimmianine HeLa (Cervical Cancer)28.5[2]
A431 (Skin Cancer)>100[3]
MCF-7 (Breast Cancer)78.2[3]
A2780 (Ovarian Cancer)59.3[3]
Kokusaginine HeLa (Cervical Cancer)49.7[3]
A431 (Skin Cancer)89.2[3]
MCF-7 (Breast Cancer)95.1[3]
A2780 (Ovarian Cancer)81.4[3]
MCF-7/ADR (Multidrug-Resistant Breast Cancer)Potent Inhibition (exact IC50 not specified)[4]
MDA-MB-231/ADR (Multidrug-Resistant Breast Cancer)Potent Inhibition (exact IC50 not specified)[4]
Dictamnine Lung Cancer CellsSuppresses growth in vitro and in vivo[1]
γ-Fagarine Not specifiedWeak cytotoxic activity against MCF-7[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of furoquinoline alkaloids is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6][7]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the furoquinoline alkaloids for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the treatment period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6][9]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Dictamnine and the PI3K/Akt/mTOR Pathway: Dictamnine has been shown to suppress the proliferation of lung cancer cells by inhibiting the c-Met receptor tyrosine kinase.[1] This inhibition, in turn, downregulates the downstream PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth, proliferation, and survival.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-Met c-Met PI3K PI3K c-Met->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Dictamnine Dictamnine Dictamnine->c-Met Inhibits

Dictamnine inhibits the c-Met receptor, blocking the PI3K/Akt/mTOR signaling pathway.

Kokusaginine and Tubulin Polymerization: Kokusaginine has demonstrated a potent inhibitory effect on the growth of human breast cancer cells, including multidrug-resistant (MDR) variants.[4] Its mechanism of action involves the inhibition of tubulin assembly, a critical process for cell division.[4] By binding directly to tubulin, kokusaginine disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.[4]

Tubulin_Polymerization_Inhibition cluster_process Microtubule Formation Tubulin Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization Cell_Division Cell_Division Microtubule->Cell_Division Enables Kokusaginine Kokusaginine Kokusaginine->Tubulin Binds to & Inhibits Apoptosis Apoptosis Kokusaginine->Apoptosis Induces

Kokusaginine inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity: Quelling the Fire

Several furoquinoline alkaloids exhibit promising anti-inflammatory properties by modulating key inflammatory pathways.

Comparative Anti-inflammatory Data
AlkaloidExperimental ModelEffectReference
Skimmianine LPS-activated BV-2 microgliaReduced production of TNF-α, IL-6, NO, and PGE2[10]
Dictamnine Not specifiedExhibits anti-inflammatory properties[11]
γ-Fagarine Not specifiedPotential anti-inflammatory properties[12]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production

A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a pro-inflammatory mediator. The Griess assay is used to quantify nitrite, a stable product of NO.

General Procedure:

  • Cell Culture: Macrophage cells are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the furoquinoline alkaloids for a short period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for a longer period (e.g., 24 hours).

  • Griess Assay: The cell culture supernatant is collected and mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite is determined using a standard curve of sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathway in Anti-inflammatory Activity

Skimmianine and the NF-κB Pathway: Skimmianine has been shown to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Skimmianine can inhibit this process, thereby reducing the production of inflammatory mediators.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK TLR4->IKK Activates IκB-NFκB IκB NF-κB IKK->IκB-NFκB Phosphorylates IκB NFκB NFκB IκB-NFκB->NFκB Releases Pro-inflammatory_Genes Pro-inflammatory_Genes NFκB->Pro-inflammatory_Genes Translocates & Activates Transcription Skimmianine Skimmianine Skimmianine->IKK Inhibits

Skimmianine inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene expression.

Antimicrobial Activity: A Broad Spectrum of Defense

Furoquinoline alkaloids have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of select furoquinoline alkaloids against different bacterial and fungal strains. As with the anticancer data, these values are from various sources with differing methodologies.

AlkaloidMicroorganismMIC (µg/mL)Reference
Dictamnine Bacillus subtilis32-64[5]
Pseudomonas aeruginosa32-64[5]
Robustine (a furoquinoline) Enterococcus faecalis5.37[5]
γ-Fagarine Bacillus subtilis32-64[5]
Pseudomonas aeruginosa32-64[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[13][14][15]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of microbial growth.

General Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The furoquinoline alkaloid is serially diluted in a suitable broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The furoquinoline alkaloids dictamnine, skimmianine, kokusaginine, and γ-fagarine exhibit a compelling range of therapeutic activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is supported by a growing body of scientific evidence. While the available data highlights their promise, it is crucial for future research to conduct direct comparative studies under standardized conditions to provide a more definitive assessment of their relative potencies. Furthermore, a deeper understanding of their mechanisms of action, pharmacokinetics, and safety profiles is essential for their potential translation into clinical applications. The visualization of their interactions with key signaling pathways provides a valuable framework for guiding further drug development efforts in this exciting class of natural products.

References

Unveiling the Synergistic Power of Magainin: A Comparative Guide for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Investigated Compound: Initial searches for an antimicrobial agent named "Maculine" did not yield any relevant results. This guide proceeds under the assumption that the intended compound was "Magainin," a well-documented antimicrobial peptide. This analysis focuses on the synergistic effects of Magainin with other antimicrobial agents, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.

Quantitative Analysis of Synergistic Activity

The synergistic potential of Magainin in combination with other antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between >0.5 and ≤4 suggests an additive or indifferent effect, and a value >4 indicates antagonism. The following table summarizes the synergistic effects of Magainin 2 in combination with various antibiotics against different bacterial strains.

Combination AgentBacterial StrainMIC of Magainin 2 Alone (µg/mL)MIC of Combination Agent Alone (µg/mL)MIC of Magainin 2 in Combination (µg/mL)MIC of Combination Agent in Combination (µg/mL)FICIInterpretation
CeftriaxoneS. aureus (Oxacillin-resistant)8-1-≤ 0.5Synergy[1]
Amoxicillin-clavulanateS. aureus (Oxacillin-resistant)8-1-≤ 0.5Synergy[1]
CeftazidimeGram-positive & Gram-negative organisms----≤ 0.5Synergy[1]
MeropenemS. aureus (Oxacillin-resistant)8-1-≤ 0.5Synergy[1]
PiperacillinGram-positive & Gram-negative organisms----≤ 0.5Synergy[1]
Tachyplesin IGram-negative & Gram-positive bacteria-----Marked Synergy

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effects of two antimicrobial agents.

1. Preparation of Reagents:

  • Prepare stock solutions of Magainin and the combination agent in an appropriate solvent (e.g., sterile deionized water or 50% ethanol) at a concentration that is a multiple of the highest concentration to be tested.
  • Prepare Mueller-Hinton Broth (MHB) at both 1x and 2x concentrations.
  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Assay Setup:

  • In a 96-well microtiter plate, dispense 50 µL of 1x MHB into all wells except the first column.
  • In the first column, dispense 100 µL of 2x MHB.
  • Add 100 µL of the Magainin stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
  • Similarly, add 100 µL of the combination agent stock solution to the first well of each column and perform serial two-fold dilutions down the plate.
  • This creates a matrix of decreasing concentrations of both agents.

3. Inoculation and Incubation:

  • Inoculate each well with 100 µL of the prepared bacterial suspension.
  • Include control wells with no antimicrobial agents (growth control) and wells with no bacteria (sterility control).
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm.
  • Calculate the FICI using the following formula: FICI = (MIC of Magainin in combination / MIC of Magainin alone) + (MIC of combination agent in combination / MIC of combination agent alone)

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

1. Preparation:

  • Prepare bacterial cultures in the logarithmic growth phase, diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in MHB.
  • Prepare solutions of Magainin and the combination agent at concentrations corresponding to their MICs (e.g., 1x MIC, 2x MIC).

2. Experimental Setup:

  • Set up test tubes or flasks containing the bacterial suspension with:
  • Magainin alone
  • The combination agent alone
  • The combination of Magainin and the other agent
  • A growth control with no antimicrobial agent.

3. Sampling and Plating:

  • Incubate the cultures at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw aliquots from each culture.
  • Perform serial dilutions of the aliquots and plate them on nutrient agar plates.

4. Data Analysis:

  • Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).
  • Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Mechanism of Synergistic Action

The primary mechanism of action for Magainin is the disruption of the bacterial cell membrane. When combined with other antimicrobial agents, this membrane-permeabilizing effect can be enhanced, leading to synergistic activity. For instance, β-lactam antibiotics can disrupt the peptidoglycan layer, allowing Magainin easier access to the cytoplasmic membrane.[1]

Synergistic_Antimicrobial_Action cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_membrane Cytoplasmic Membrane Antimicrobial_Agent_A Antimicrobial Agent A (e.g., β-lactam) Peptidoglycan Peptidoglycan Layer Antimicrobial_Agent_A->Peptidoglycan Weakens Cell Wall Magainin Magainin Membrane Lipid Bilayer Magainin->Membrane Binds to Membrane Peptidoglycan->Magainin Increased Access for Magainin Pore_Formation Pore Formation Membrane->Pore_Formation Disrupts & Forms Pores Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Leads to

Caption: Synergistic action of Magainin with a cell wall synthesis inhibitor.

Experimental Workflow

The evaluation of synergistic effects follows a structured experimental workflow, from initial screening to confirmation of bactericidal activity.

Experimental_Workflow Start Start MIC_Determination Determine MIC of Individual Agents Start->MIC_Determination Checkerboard_Assay Checkerboard Assay (Synergy Screening) MIC_Determination->Checkerboard_Assay Calculate_FICI Calculate FICI Checkerboard_Assay->Calculate_FICI Interpret_Results Interpret Results (Synergy, Additive, Antagonism) Calculate_FICI->Interpret_Results Time_Kill_Assay Time-Kill Curve Assay (Confirmation of Bactericidal Synergy) Interpret_Results->Time_Kill_Assay If Synergy is Observed End End Interpret_Results->End If No Synergy Time_Kill_Assay->End

Caption: Workflow for evaluating antimicrobial synergy.

References

Safety Operating Guide

Navigating Laboratory Chemical Disposal: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of specific disposal procedures for a substance identified as "Maculine" in publicly available safety and chemical handling literature, this document provides a comprehensive overview of standard operational and disposal plans for hazardous chemical waste in a laboratory setting. These guidelines are designed to equip researchers, scientists, and drug development professionals with the essential safety and logistical information for compliant chemical handling.

Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and the environment. The following procedures offer a step-by-step approach to the safe disposal of hazardous chemicals.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on the principles of the waste management hierarchy. This framework prioritizes the most environmentally friendly methods for waste management. The primary goal is to reduce or eliminate the generation of hazardous waste whenever possible. When waste generation is unavoidable, the hierarchy dictates the following preferences: recycling, treatment, and finally, disposal as a last resort.[1]

A robust chemical hygiene plan should include specific instructions for waste disposal.[2] Key elements of this plan involve proper labeling, storage, and segregation of chemical waste streams.

Procedural Guidance for Chemical Waste Disposal

Step 1: Waste Identification and Classification

Before disposal, it is imperative to correctly identify and classify chemical waste. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication.

Hazard PictogramDescriptionExamples
Health Hazard Carcinogen, Mutagenicity, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration ToxicityFormaldehyde, Methylene Chloride
Flame Flammables, Pyrophorics, Self-Heating, Emits Flammable Gas, Self-Reactives, Organic PeroxidesAcetone, Ethanol
Exclamation Mark Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract IrritantHalogenated solvents
Gas Cylinder Gases Under PressureCompressed air, Nitrogen
Corrosion Skin Corrosion/Burns, Eye Damage, Corrosive to MetalsStrong acids and bases
Exploding Bomb Explosives, Self-Reactives, Organic PeroxidesNitroglycerin, Picric acid
Flame Over Circle OxidizersNitric acid, Perchlorates
Skull and Crossbones Acute Toxicity (fatal or toxic)Cyanides, Heavy metal salts
Environment Hazardous to the Aquatic EnvironmentSilver compounds, Mercury

Step 2: Segregation of Chemical Waste

Proper segregation of incompatible chemicals is crucial to prevent dangerous reactions. Waste should be collected in separate, clearly labeled containers. As a general rule, the following waste streams should be kept separate:

  • Halogenated Organic Solvents: (e.g., methylene chloride, chloroform)

  • Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexane)

  • Aqueous Acidic Waste: (pH < 7)

  • Aqueous Basic Waste: (pH > 7)

  • Heavy Metal Waste: (e.g., mercury, lead, cadmium)

  • Solid Chemical Waste: (e.g., contaminated labware, gloves, paper towels)

Step 3: Proper Containerization and Labeling

Waste containers must be appropriate for the type of chemical being stored. Containers should be in good condition, compatible with the waste, and have a secure lid. All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[2]

Step 4: On-site Storage and Handling

Hazardous waste should be stored in a designated, well-ventilated satellite accumulation area. This area should be secure and have secondary containment to prevent spills. It is important to wear appropriate personal protective equipment (PPE), such as gloves and goggles, when handling chemical waste containers.[2]

Step 5: Disposal Procedures

Never pour chemical waste down the drain or dispose of it in the regular trash.[2] Disposal procedures are dictated by local, state, and federal regulations.[2] Many institutions have a dedicated Environmental Health and Safety (EHS) department that manages chemical waste pickup and disposal.

Key Experimental Protocols for Waste Treatment

In some cases, chemical waste may be treated in the laboratory to render it less hazardous before disposal.

Neutralization of Acidic and Basic Solutions:

  • Preparation: Work in a well-ventilated fume hood and wear appropriate PPE, including acid/base resistant gloves and safety goggles. Have a spill kit readily available.

  • Dilution: If the solution is concentrated, slowly dilute it by adding the acid or base to a large volume of cold water. Never add water to a concentrated acid.

  • Neutralization: Slowly add a neutralizing agent while stirring. For acids, use a weak base like sodium bicarbonate or sodium hydroxide. For bases, use a weak acid like citric acid or acetic acid.

  • Monitoring: Monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6 and 8.

  • Disposal: Once neutralized, the solution may be eligible for drain disposal, depending on local regulations and the absence of other hazardous components. Consult your institution's EHS guidelines.

Rinsing of Empty Chemical Containers:

  • Initial Rinse: Rinse the empty container with a suitable solvent (often water) to remove any residual chemical.[2]

  • Collection of Rinsate: The first rinsate should be collected and disposed of as hazardous waste, as it will contain traces of the chemical.

  • Subsequent Rinses: Subsequent rinses may be considered non-hazardous, depending on the chemical and institutional policies.

  • Container Disposal: Once thoroughly rinsed and air-dried, the container may be recycled if permitted by the facility's recycling program.[2]

Diagrams for Procedural Understanding

Chemical_Waste_Disposal_Workflow Start Start: Chemical Waste Generated Identify Identify and Classify Waste (Refer to SDS and GHS Pictograms) Start->Identify Segregate Segregate Waste into Compatible Streams Identify->Segregate Containerize Select Appropriate Container and Label Correctly Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Treat In-Lab Treatment? (e.g., Neutralization) Store->Treat Dispose Arrange for Disposal via EHS or Licensed Contractor Treat->Store No Treat->Dispose Yes Chemical_Container_Rinsing_Procedure Start Start: Empty Chemical Container Rinse1 Perform First Rinse with Appropriate Solvent Start->Rinse1 CollectRinsate Collect Rinsate as Hazardous Waste Rinse1->CollectRinsate Rinse2 Perform Second and Third Rinses CollectRinsate->Rinse2 CheckPolicy Consult Institutional Policy for Rinsate Disposal Rinse2->CheckPolicy DisposeRinsate Dispose of Subsequent Rinsate as per Policy CheckPolicy->DisposeRinsate DryContainer Air-Dry the Container DisposeRinsate->DryContainer Recycle Recycle or Dispose of Container as Non-Hazardous Waste DryContainer->Recycle

References

Standard Operating Procedure: Safe Handling of Maculine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical procedures for the handling and disposal of Maculine. Adherence to these guidelines is mandatory to ensure personnel safety and experimental integrity. This compound is a potent cytotoxic agent and must be handled with appropriate precautions in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

All personnel must be familiar with the hazards associated with this compound before handling. The required PPE varies based on the procedure being performed.

Table 1: Summary of this compound Hazards

Hazard TypeDescriptionPrimary Route of Exposure
Acute Toxicity Potentially harmful if inhaled, ingested, or absorbed through the skin.Inhalation, Dermal, Ingestion
Skin Irritant May cause significant skin irritation upon direct contact.Dermal
Eye Irritant May cause serious eye irritation or damage.Ocular
Cytotoxic Compound is toxic to living cells.All routes

Table 2: Required PPE for this compound Handling Procedures

ProcedureGown / Lab CoatGlovesEye ProtectionRespiratory Protection
Storage & Transport Lab Coat1 Pair NitrileSafety GlassesNot Required
Weighing (Dry Powder) Disposable Gown2 Pairs NitrileSafety GogglesN95/P100 Respirator
Reconstitution (Liquid) Disposable Gown2 Pairs NitrileSafety GogglesNot Required (in hood)
Cell Culture Application Lab Coat1 Pair NitrileSafety GlassesNot Required (in BSC)
Waste Disposal Disposable Gown2 Pairs NitrileSafety GogglesNot Required (in hood)

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for preparing a stock solution of this compound from a powdered form. All steps involving open handling of this compound powder or concentrated solutions must be performed inside a certified chemical fume hood.

Methodology: Preparation of 10 mM this compound Stock Solution

  • Preparation and Pre-Labeling:

    • Designate a work area within the chemical fume hood and cover it with absorbent, plastic-backed liners.

    • Assemble all necessary equipment: microcentrifuge tubes, pipette and tips, vortex mixer, and required solvents (e.g., sterile DMSO).

    • Pre-label all tubes with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), date, and your initials.

  • Donning PPE:

    • Don all PPE as specified in Table 2 for "Weighing (Dry Powder)". This includes a disposable gown over the lab coat, two pairs of nitrile gloves, and safety goggles. A properly fitted N95 respirator is mandatory for this step.

  • Weighing this compound Powder:

    • Tare a sterile, pre-labeled microcentrifuge tube on an analytical balance inside the fume hood.

    • Carefully weigh the desired amount of this compound powder directly into the tube. Avoid creating airborne dust.

    • Close the tube lid securely before removing it from the balance.

  • Reconstitution:

    • Calculate the precise volume of solvent required to achieve the target 10 mM concentration.

    • Using a calibrated pipette, add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • Secure the cap and vortex the solution until all powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in pre-labeled microcentrifuge tubes.

    • Store the aliquots at -20°C or as specified by the manufacturer, protected from light. Update your laboratory chemical inventory.

  • Decontamination:

    • Wipe down all surfaces inside the chemical fume hood with a 70% ethanol solution.

    • Carefully wipe the exterior of all equipment used (e.g., vortexer, pipette) before removing it from the hood.

    • Dispose of all contaminated disposables as outlined in the disposal plan below.

Disposal Plan

All waste contaminated with this compound must be segregated and disposed of as hazardous chemical waste. Never dispose of this compound waste in general lab trash or down the drain.

Table 3: this compound Waste Stream Management

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated gloves, gowns, absorbent pads, pipette tips, microcentrifuge tubes.Labeled Hazardous Waste Bag (Yellow) inside a secondary rigid container.
Liquid Waste Unused stock solutions, media containing this compound, contaminated buffers.Labeled Hazardous Liquid Waste Container (clearly marked "this compound Waste").
Sharps Waste Contaminated needles, serological pipettes, or other sharps.Labeled Sharps Container for Hazardous Chemical Waste.

Workflow Visualization

The following diagram illustrates the lifecycle of this compound handling from initial preparation to final disposal.

Maculine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Active Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Designate & Cover Work Area in Hood don_ppe Don Required PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh reconstitute Reconstitute in Solvent weigh->reconstitute aliquot Aliquot & Store reconstitute->aliquot decontaminate Decontaminate Surfaces & Equipment aliquot->decontaminate segregate Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate dispose Dispose via Hazardous Waste Stream segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maculine
Reactant of Route 2
Maculine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.